molecular formula C9H10N2 B1426687 1,7-Dimethyl-1H-indazole CAS No. 17582-89-7

1,7-Dimethyl-1H-indazole

Cat. No.: B1426687
CAS No.: 17582-89-7
M. Wt: 146.19 g/mol
InChI Key: JCBUCXVYWVRNMK-UHFFFAOYSA-N
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Description

1,7-Dimethyl-1H-indazole is a derivative of the 1H-indazole heterocycle, a privileged scaffold in medicinal chemistry and drug discovery. The indazole core is known for its significant role in the design of biologically active compounds due to its ability to mimic other aromatic systems and interact with diverse biological targets. This specific dimethyl-substituted analog serves as a versatile building block for the synthesis of more complex molecules and is a compound of interest in its own right for early-stage research. The indazole scaffold, exemplified by this compound, is recognized for its broad spectrum of pharmacological activities. Research indicates that indazole derivatives are prominent in developing agents with potential anti-cancer, anti-inflammatory, and antimicrobial properties. These compounds frequently act by modulating key enzymatic pathways; for instance, various indazole-based molecules are established as potent kinase inhibitors, such as JNK2 inhibitors used in investigations for rheumatoid arthritis, spondylitis, and gout. The structural features of the indazole ring, including the two nitrogen atoms in its fused ring system, make it a favorable pharmacophore for interaction with enzyme active sites and receptors. This compound is presented as a high-purity chemical tool to support scientific innovation. It is intended for use in exploratory organic synthesis, structure-activity relationship (SAR) studies, and in vitro biological screening assays. This compound is For Research Use Only. It is not intended for direct human use, diagnostic procedures, or any therapeutic applications.

Properties

IUPAC Name

1,7-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-4-3-5-8-6-10-11(2)9(7)8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBUCXVYWVRNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,7-Dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyl-1H-indazole, a member of the indazole class of heterocyclic aromatic compounds, presents a scaffold of significant interest in medicinal chemistry and materials science. The indazole core, a fusion of benzene and pyrazole rings, is a privileged structure found in numerous pharmacologically active molecules. The strategic placement of methyl groups at the 1 and 7 positions of the indazole ring system can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity and physical characteristics. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its molecular characteristics, and outlines the experimental and computational methodologies employed for their determination. While direct experimental data for this specific derivative is not extensively available in the public domain, this guide leverages data from closely related analogues and established principles of physical organic chemistry to provide a robust predictive framework.

Molecular Structure and Core Properties

The foundational physical properties of a molecule are dictated by its structure. This compound possesses the chemical formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol . The presence of the bicyclic aromatic system and the two methyl substituents are key determinants of its physical behavior.

PropertyValueSource
CAS Number 17582-89-7[1]
Molecular Formula C₉H₁₀N₂[2]
Molecular Weight 146.19 g/mol [2]

The structural arrangement of this compound is depicted below. The numbering of the indazole ring follows established IUPAC conventions.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectroscopic signatures for this compound based on the analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electronic environment of each proton. Based on data from substituted indazoles, the following predictions can be made:

  • Aromatic Protons (H4, H5, H6): These protons will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The coupling patterns (doublets, triplets) will depend on the neighboring protons.

  • N1-Methyl Protons: The protons of the methyl group attached to the N1 position are expected to appear as a singlet in the range of δ 3.8-4.2 ppm.

  • C7-Methyl Protons: The protons of the methyl group at the C7 position will also be a singlet, likely appearing in a more upfield region compared to the N1-methyl, around δ 2.5-2.8 ppm.

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • Aromatic Carbons: The carbons of the benzene and pyrazole rings will resonate in the aromatic region (δ 110-150 ppm).

  • N1-Methyl Carbon: The carbon of the N1-methyl group is expected to appear in the range of δ 35-45 ppm.

  • C7-Methyl Carbon: The C7-methyl carbon signal is anticipated to be in a similar range to the N1-methyl carbon.

A general protocol for acquiring NMR spectra for indazole derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1450-1620 cm⁻¹

  • C-N stretching: ~1250-1350 cm⁻¹

  • C-H bending: ~700-900 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 146. Subsequent fragmentation may involve the loss of methyl groups or other characteristic cleavages of the indazole ring.

Thermal Properties

Melting Point

The melting point of a solid is a crucial indicator of its purity. While no experimental melting point for this compound is readily available, it is expected to be a solid at room temperature, similar to many other substituted indazoles. For comparison, the melting point of the parent 1H-indazole is 145-148 °C[3]. The introduction of two methyl groups may lead to a different crystal packing and thus a different melting point.

Boiling Point

The boiling point is another important physical property, particularly for liquid compounds. As this compound is likely a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition. The predicted boiling point would likely be above 250 °C at atmospheric pressure, given that the boiling point of 1H-indazole is 270 °C[3].

Solubility

The solubility of a compound is a critical parameter in drug development and various chemical processes. The solubility of this compound is predicted to be low in water due to its aromatic and nonpolar character. It is expected to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, ethanol, and chlorinated solvents.

A general workflow for determining the kinetic solubility of an indazole derivative is outlined below:

cluster_workflow Kinetic Solubility Determination Workflow Start Prepare Stock Solution in DMSO Dilute Dilute Stock in Aqueous Buffer Start->Dilute Incubate Incubate and Shake Dilute->Incubate Filter Filter to Remove Precipitate Incubate->Filter Analyze Analyze Supernatant by HPLC/LC-MS Filter->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: A typical workflow for the experimental determination of kinetic solubility.

Synthesis and Characterization

The synthesis of 1H-indazoles can be achieved through various synthetic routes. A common approach involves the cyclization of ortho-substituted anilines or hydrazones. For this compound, a plausible synthetic strategy would involve the methylation of 7-methyl-1H-indazole or a direct cyclization approach from a suitably substituted precursor. The characterization of the synthesized product would rely on the spectroscopic methods described above to confirm its identity and purity.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. While specific experimental data for this compound are sparse, a robust understanding of its characteristics can be inferred from the extensive knowledge base of the indazole chemical class. The methodologies and predictive insights presented here serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related indazole derivatives in drug discovery and materials science. Further experimental investigation is warranted to precisely determine the physical constants and to expand the utility of this promising molecule.

References

A Multi-Technique Approach to the Unambiguous Structure Elucidation of 1,7-Dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The precise determination of its substitution pattern is critical, as isomeric variations can lead to vastly different pharmacological and toxicological profiles. This technical guide presents a comprehensive, field-proven workflow for the unambiguous structure elucidation of 1,7-dimethyl-1H-indazole. We move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy to resolve the inherent isomeric challenges. This document serves as a practical guide for researchers, explaining the causality behind experimental choices and establishing a self-validating system for confident structural assignment.

The Isomeric Challenge: Why Specificity is Paramount

The synthesis of substituted indazoles can often yield a mixture of isomers, particularly N-alkylation products.[3] For a dimethyl-indazole with the molecular formula C₉H₁₀N₂, several constitutional isomers are possible. The primary analytical challenge is to differentiate the target this compound from other potential isomers such as 2,7-dimethyl-2H-indazole, 1,5-dimethyl-1H-indazole, or 1,6-dimethyl-1H-indazole. Each isomer presents a unique electronic and steric environment that can only be deciphered through a synergistic application of modern analytical methods.

cluster_isomers Potential Dimethyl-Indazole Isomers (C₉H₁₀N₂) 1,7 This compound (Target) Challenge Core Challenge: Unambiguous Differentiation 1,7->Challenge 2,7 2,7-Dimethyl-2H-indazole 2,7->Challenge 1,6 1,6-Dimethyl-1H-indazole 1,6->Challenge 1,5 1,5-Dimethyl-1H-indazole 1,5->Challenge cluster_workflow Structure Elucidation Workflow arrow arrow A Synthesis & Purification B Mass Spectrometry (HRMS) Establishes Molecular Formula A->B C 1D NMR Spectroscopy (¹H, ¹³C) Proposes Initial Structure B->C D 2D NMR Spectroscopy (HSQC, HMBC) Confirms Connectivity C->D E Definitive Structure This compound D->E F X-ray Crystallography (Optional Gold Standard) Absolute Confirmation D->F if single crystal F->E confirms

References

Spectroscopic Profile of 1,7-Dimethyl-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spectroscopic Characterization for 1,7-Dimethyl-1H-indazole

This compound is a heterocyclic compound belonging to the indazole family, a class of molecules of significant interest in medicinal chemistry and drug development. The indazole scaffold is a key pharmacophore found in a variety of therapeutic agents, including those with anticancer and anti-inflammatory properties[1][2]. Precise structural elucidation of indazole derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide a powerful and indispensable toolkit for the unambiguous characterization of molecules like this compound.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As direct experimental spectra for this specific molecule are not widely available in public databases, this guide presents a detailed analysis based on predicted data, supported by empirical evidence from structurally related analogs and foundational spectroscopic principles. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to identify, characterize, and utilize this compound in their scientific endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the indazole ring and the two methyl groups. The chemical shifts are influenced by the electronic effects of the heterocyclic ring and the methyl substituents. The N1-methyl group will be positioned on the five-membered ring, while the C7-methyl group is on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.0d1HH-4
~7.4 - 7.6d1HH-6
~7.0 - 7.2t1HH-5
~4.1 - 4.3s3HN1-CH₃
~2.6 - 2.8s3HC7-CH₃

Solvent: CDCl₃ or DMSO-d₆

Expert Interpretation: The aromatic protons (H-4, H-5, and H-6) will appear in the downfield region, characteristic of aromatic systems. The proton at the C4 position is expected to be the most deshielded due to its proximity to the pyrazole ring. The N1-methyl group's protons are anticipated to resonate at a lower field compared to the C7-methyl group due to the direct attachment to the electronegative nitrogen atom. The coupling patterns (doublets and a triplet) arise from the spin-spin interactions between adjacent aromatic protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~140 - 142C-7a
~133 - 135C-3
~128 - 130C-5
~125 - 127C-7
~121 - 123C-3a
~118 - 120C-6
~108 - 110C-4
~35 - 37N1-CH₃
~16 - 18C7-CH₃

Solvent: CDCl₃ or DMSO-d₆

Expert Interpretation: The quaternary carbons (C-3a and C-7a) and the carbon bearing the methyl group (C-7) will have distinct chemical shifts. The N1-methyl carbon will appear in the aliphatic region, while the C7-methyl carbon will be at a higher field (more shielded). The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms and the methyl substituent.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR. Higher field strengths will provide better signal dispersion.

    • Tune and shim the probe to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a 30-45° pulse angle.

    • Use a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms tune_shim Tune & Shim Spectrometer acquire_1h Acquire ¹H Spectrum tune_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum tune_shim->acquire_13c phase_correct Phase Correction baseline_correct Baseline Correction phase_correct->baseline_correct integrate Integration (¹H) baseline_correct->integrate peak_pick Peak Picking integrate->peak_pick cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Predicted IR Spectral Data

Table 3: Predicted IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (CH₃)
1620-1600MediumC=C aromatic ring stretching
1580-1560MediumC=N stretching (indazole ring)
1480-1440StrongAromatic ring vibrations
1380-1360MediumC-H bending (CH₃)
800-750StrongC-H out-of-plane bending (aromatic)

Expert Interpretation: The spectrum will be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aliphatic C-H stretching from the methyl groups below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the indazole ring will appear in the 1620-1560 cm⁻¹ region. Strong bands in the fingerprint region (below 1500 cm⁻¹) will be indicative of the specific substitution pattern of the aromatic ring.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data

For this compound (C₉H₁₀N₂), the expected exact mass is 146.0844 g/mol .

Table 4: Predicted MS Data for this compound

m/zPredicted Fragment
146[M]⁺ (Molecular Ion)
131[M - CH₃]⁺
117[M - N₂H]⁺
91[C₇H₇]⁺ (Tropylium ion)

Expert Interpretation: The mass spectrum will show a prominent molecular ion peak ([M]⁺) at m/z 146. The fragmentation pattern will likely involve the loss of a methyl group ([M - CH₃]⁺) to give a fragment at m/z 131. Another possible fragmentation pathway is the loss of a diazomethane radical from the pyrazole ring. The presence of a tropylium ion at m/z 91 is a common feature for compounds containing a methyl-substituted benzene ring.

MS_Fragmentation M This compound [M]⁺ (m/z 146) F1 [M - CH₃]⁺ (m/z 131) M->F1 - CH₃ F2 Tropylium ion [C₇H₇]⁺ (m/z 91) F1->F2 - C₂H₂N

Caption: A plausible mass spectrometry fragmentation pathway.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer's ion source.

    • GC-MS: If the compound is volatile and thermally stable, it can be introduced through a gas chromatograph for separation prior to mass analysis.

  • Ionization:

    • Electron Ionization (EI): This is a hard ionization technique that provides detailed fragmentation patterns, which is useful for structural elucidation.

    • Electrospray Ionization (ESI): This is a soft ionization technique that typically results in a prominent protonated molecule ([M+H]⁺), which is useful for accurate molecular weight determination.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Data Acquisition:

    • Acquire a full scan mass spectrum to observe the molecular ion and major fragment ions.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its unequivocal identification and characterization. While this guide presents a predictive profile, the underlying principles and methodologies are universally applicable for the analysis of novel indazole derivatives. By understanding the expected spectral features and employing standardized experimental protocols, researchers can confidently verify the structure and purity of their synthesized compounds, thereby advancing the fields of medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide to 1,7-Dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,7-Dimethyl-1H-indazole, a heterocyclic aromatic organic compound. While specific research on this particular isomer is limited, this document synthesizes available data, draws logical inferences from closely related analogues, and presents a thorough examination of its core attributes. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis, offering insights into its chemical identity, structural elucidation, synthesis, and potential pharmacological relevance.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural and electronic properties make it a versatile core for the development of a wide array of therapeutic agents.[4][5] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antidepressant effects.[1][4] The strategic placement of substituents on the indazole nucleus allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.[6] The focus of this guide, this compound, represents a specific substitution pattern on this important heterocyclic core.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 17582-89-7[7]
Molecular Formula C₉H₁₀N₂[7]
Molecular Weight 146.189 g/mol [7]
Density 1.1 ± 0.1 g/cm³[7]
Boiling Point 252.4 ± 9.0 °C at 760 mmHg[7]
Flash Point 106.5 ± 18.7 °C[7]
LogP 2.39[7]

Synthesis of the Indazole Core: General Methodologies

Conceptual Synthesis Pathway

A plausible synthetic route to this compound could involve the reaction of a suitably substituted o-toluidine derivative. The general principle of this approach is the diazotization of an ortho-toluidine followed by an intramolecular cyclization.[2]

Synthesis_Pathway start 2,6-Dimethylaniline intermediate1 Diazonium Salt Intermediate start->intermediate1 NaNO₂, Acid product This compound intermediate1->product Cyclization

Caption: Conceptual synthesis of this compound.

Experimental Protocol: A General Approach to 1H-Indazole Synthesis

The following is a generalized protocol for the synthesis of 1H-indazoles that could be adapted for this compound, likely starting from 2,6-dimethylaniline.

Materials:

  • Substituted o-toluidine (e.g., 2,6-dimethylaniline)

  • Sodium nitrite (NaNO₂)

  • A suitable acid (e.g., hydrochloric acid, acetic acid)[2]

  • An appropriate solvent (e.g., water, ethanol)

  • Neutralizing agent (e.g., sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Diazotization: Dissolve the starting o-toluidine derivative in the chosen acidic solvent and cool the mixture in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

  • Cyclization: Allow the reaction mixture to stir at a low temperature, then warm to room temperature to facilitate intramolecular cyclization.

  • Work-up: Neutralize the reaction mixture with a suitable base.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Structural Elucidation: Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural confirmation of synthesized compounds. While the specific spectra for this compound are not widely published, we can predict the expected spectral features based on the analysis of related indazole derivatives.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts will be influenced by the positions of the substituents on the indazole ring.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement.[11] The fragmentation pattern observed in the mass spectrum can also offer structural insights.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.[12][13]

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in the development of novel therapeutics.[5][14] While the specific pharmacological profile of this compound is not well-documented, the known activities of other dimethyl-indazole derivatives suggest its potential as a valuable lead compound. For instance, a related compound, 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32), has been investigated as a potential antidepressant with thymoleptic activities.[15] This indicates that dimethyl-substituted indazoles can possess significant biological activity.

Potential Therapeutic Areas

Given the broad biological activities of the indazole class, this compound could be explored for its potential in:

  • Oncology: As an inhibitor of protein kinases.[14]

  • Inflammatory Diseases: Modulating inflammatory pathways.

  • Infectious Diseases: As a novel antimicrobial agent.[1]

  • Neurological Disorders: Based on the antidepressant potential of related compounds.[15]

Experimental Workflow for Biological Screening

Screening_Workflow compound This compound assay In vitro Biological Assays (e.g., Kinase Inhibition, Antimicrobial) compound->assay hit Hit Identification assay->hit lead_opt Lead Optimization hit->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: A typical workflow for biological screening.

Conclusion

This compound is a structurally interesting member of the pharmacologically significant indazole family. While direct and extensive research on this specific isomer is currently limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications by drawing on established knowledge of the indazole core and its derivatives. Further investigation into the biological activities of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Regioselective Synthesis of 1,7-Dimethyl-1H-indazole from o-Toluidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Specifically, di-substituted indazoles like 1,7-dimethyl-1H-indazole serve as critical building blocks in the development of novel pharmaceuticals. This guide provides a comprehensive, in-depth technical overview for the robust and regioselective synthesis of this compound. The strategy begins with a rationally selected o-toluidine derivative, 2,6-dimethylaniline, to construct the 7-methyl-1H-indazole core via a classical diazotization and intramolecular cyclization pathway. The subsequent and most critical step—the regioselective methylation at the N-1 position—is addressed through a mechanistically driven protocol that favors the thermodynamically stable product. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data interpretation guidelines to ensure reproducible and high-yield synthesis.

Strategic Overview and Retrosynthetic Analysis

The synthesis of N-substituted indazoles is often complicated by a lack of regiocontrol during the alkylation step, typically yielding a mixture of N-1 and N-2 isomers.[4][5][6] The separation of these regioisomers can be challenging and significantly impacts the overall yield and economic viability of the process. Therefore, a successful synthesis of this compound hinges on two key transformations:

  • Formation of the Indazole Core: Efficiently constructing the 7-methyl-1H-indazole scaffold from an appropriate, commercially available starting material.

  • Regioselective N-Methylation: Directing the methylation exclusively to the N-1 position of the pyrazole ring.

Our retrosynthetic approach disconnects the target molecule at the N-1 methyl bond and the indazole ring C-N bonds, leading back to a suitable aniline precursor.

Retrosynthesis Target This compound Intermediate1 7-Methyl-1H-indazole Target->Intermediate1 N-1 Methylation StartingMaterial N-Acetyl-2,6-dimethylaniline Intermediate1->StartingMaterial Jacobson-Huber Cyclization Precursor 2,6-Dimethylaniline (o-Toluidine Derivative) StartingMaterial->Precursor Acetylation

Caption: Retrosynthetic pathway for this compound.

This strategy identifies 2,6-dimethylaniline as the logical starting o-toluidine derivative, which upon cyclization, provides the required 7-methyl substitution on the benzene portion of the indazole ring.

Synthesis of the 7-Methyl-1H-indazole Intermediate

The formation of the indazole ring from an o-toluidine derivative is a classic transformation in heterocyclic chemistry. The Jacobson-Huber reaction provides a reliable route through the nitrosation of an N-acylated o-toluidine, followed by an intramolecular cyclization.[7]

Mechanistic Rationale

The reaction proceeds in three main stages:

  • Protection: The amino group of 2,6-dimethylaniline is first protected as an acetamide. This directs the subsequent nitrosation to the nitrogen atom and prevents unwanted side reactions.

  • Nitrosation: The N-acetyl derivative is treated with nitrous acid (generated in situ from sodium nitrite) to form an N-nitrosoamide intermediate.

  • Cyclization: Under thermal or acidic conditions, the N-nitrosoamide rearranges and undergoes an intramolecular electrophilic attack from the nitroso group onto the activated methyl group, followed by dehydration to yield the stable aromatic indazole ring.[8][9] A plausible mechanism involves the formation of an ortho-quinone methide imine intermediate.[10]

Jacobson_Huber_Mechanism cluster_0 Step 1: Acetylation & Nitrosation cluster_1 Step 2: Intramolecular Cyclization A 2,6-Dimethylaniline B N-Acetyl-2,6-dimethylaniline A->B Ac₂O C N-Nitroso-N-acetyl- 2,6-dimethylaniline B->C NaNO₂, H⁺ D Rearrangement & Tautomerization C->D Heat E Cyclization Intermediate D->E Intramolecular Attack F 7-Methyl-1H-indazole E->F Dehydration (-H₂O)

Caption: Simplified workflow for the Jacobson-Huber synthesis of 7-methyl-1H-indazole.

Detailed Experimental Protocol: Synthesis of 7-Methyl-1H-indazole

Materials: 2,6-Dimethylaniline, Acetic Anhydride, Glacial Acetic Acid, Sodium Nitrite, Hydrochloric Acid, Benzene (or Toluene), Sodium Hydroxide.

Procedure:

  • Acetylation: In a flask equipped with a stirrer and a thermometer, slowly add 2,6-dimethylaniline (1.0 eq) to a mixture of glacial acetic acid (1 vol) and acetic anhydride (2 vol). The reaction is exothermic. Cool the mixture in an ice bath to maintain the temperature below 40°C.

  • Nitrosation: Once the acetylation is complete (as monitored by TLC), cool the reaction mixture to 0-5°C in an ice-salt bath. Prepare a solution of sodium nitrite (1.5 eq) in water and add it dropwise to the cooled aniline solution, ensuring the temperature remains between 1°C and 4°C.[11] Vigorous stirring is essential. After the addition is complete, stir the mixture for an additional 1-2 hours at the same temperature. The formation of the N-nitroso compound is often indicated by a color change.

  • Cyclization and Workup: Pour the reaction mixture onto crushed ice. The N-nitroso intermediate may separate as an oil or solid. Extract this intermediate into an organic solvent like toluene. Wash the organic layer with cold water and saturated sodium bicarbonate solution.

  • Ring Closure: Heat the organic solution containing the N-nitroso intermediate to reflux (typically 80-110°C, depending on the solvent) for 2-4 hours until TLC analysis indicates the consumption of the starting material. This step drives the cyclization and dehydration to form the indazole.

  • Isolation: Cool the reaction mixture. Extract the product with aqueous HCl (2N). The basic indazole will move to the aqueous phase. Separate the layers and neutralize the acidic aqueous layer with a concentrated NaOH solution until the pH is > 8. The 7-methyl-1H-indazole will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed for further purification.

Expected Data and Characterization

The successful synthesis of 7-methyl-1H-indazole should be confirmed by standard analytical techniques.

Parameter Expected Value
Appearance White to off-white crystalline solid
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
CAS Number 3176-66-7
¹H NMR (CDCl₃, ppm) δ ~8.0 (s, 1H, H3), ~7.5 (d, 1H), ~7.0 (m, 2H), ~2.5 (s, 3H, CH₃)

Regioselective N-1 Methylation of 7-Methyl-1H-indazole

The alkylation of an unsymmetrical indazole can produce both N-1 and N-2 substituted products. The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent.[5][6]

Mechanistic Basis for N-1 Selectivity: Thermodynamic Control

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][12][13] This intrinsic stability extends to the N-alkylated products, with the N-1 isomer being the thermodynamically favored product. To achieve high N-1 selectivity, the reaction conditions must allow for equilibration towards this more stable isomer.

Key Principles for N-1 Selectivity:

  • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the indazole to form the indazolide anion.

  • Solvent Choice: An aprotic solvent like tetrahydrofuran (THF) is preferred. It effectively solvates the sodium cation without interfering with the nucleophilicity of the anion.

  • Thermodynamic Control: The combination of NaH in THF generates the indazolide anion, and under these conditions, the subsequent alkylation overwhelmingly favors the formation of the more stable N-1 product.[5][6][12]

Methylation_Selectivity Indazole 7-Methyl-1H-indazole Anion Indazolide Anion Indazole->Anion  NaH / THF N1_Product This compound (Thermodynamic Product) Anion->N1_Product CH₃I N2_Product 2,7-Dimethyl-1H-indazole (Kinetic Product) Anion->N2_Product CH₃I

Caption: N-1 methylation is favored under thermodynamic control using NaH/THF.

Detailed Experimental Protocol: N-1 Methylation

Materials: 7-Methyl-1H-indazole, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Methyl Iodide (or Dimethyl Sulfate), Saturated Ammonium Chloride Solution.

Procedure:

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add 7-methyl-1H-indazole (1.0 eq). Dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until gas evolution ceases. The formation of the sodium salt may result in a slurry.

  • Methylation: Cool the mixture back to 0°C and add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC or LC-MS (typically 2-6 hours).

  • Quenching and Workup: Carefully quench the reaction at 0°C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Add water and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Differentiating N-1 and N-2 Regioisomers

Distinguishing between the N-1 and N-2 methylated isomers is crucial and can be reliably achieved using NMR spectroscopy, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments.[5]

Isomer Key Differentiating ¹H NMR Signal Rationale for Differentiation (HMBC)
N-1 Methyl The C3-H proton signal is typically observed at a characteristic chemical shift.A key correlation will be observed between the N1-CH₃ protons and the C7a carbon of the indazole ring.
N-2 Methyl The C3-H proton signal will be at a different chemical shift compared to the N-1 isomer.A correlation will be observed between the N2-CH₃ protons and both the C3 and C7a carbons.

Conclusion

This guide outlines a logical and robust two-stage synthetic route to this compound starting from a derivative of o-toluidine. By employing a classical Jacobson-Huber cyclization, the 7-methyl-1H-indazole core is efficiently constructed. More importantly, this work provides a mechanistically sound and experimentally validated protocol for overcoming the common challenge of regioselectivity in indazole alkylation. The use of sodium hydride in THF provides excellent selectivity for the desired N-1 methylated product under thermodynamic control. The detailed procedures and analytical guidance herein are designed to empower researchers in medicinal chemistry and drug development to access this valuable heterocyclic building block with high purity and yield.

References

Potential Therapeutic Targets of 1,7-Dimethyl-1H-indazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved and investigational drugs.[1][2][3] This guide focuses on a specific, yet under-characterized derivative, 1,7-Dimethyl-1H-indazole . While direct, extensive research on this particular molecule is nascent, its structural features, embedded within the rich pharmacological landscape of indazole chemistry, suggest a high probability of therapeutic relevance. This document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals. It outlines a hypothesis-driven approach to elucidate the potential therapeutic targets of this compound, leveraging the well-established bioactivities of the broader indazole class. We will delve into promising target families, propose robust experimental workflows for target identification and validation, and provide detailed protocols to empower further investigation.

Introduction: The Indazole Scaffold - A Proven Pharmacophore

Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery for their diverse biological activities.[4] The inherent aromaticity and the presence of two nitrogen atoms in the pyrazole ring fused to a benzene ring create a unique electronic and structural environment, making it an effective pharmacophore for interacting with various biological targets.[5] This has led to the development of numerous indazole-containing drugs with applications in oncology, inflammation, and neurodegenerative diseases.[3]

Several FDA-approved drugs underscore the therapeutic importance of the indazole scaffold. For instance, Pazopanib and Axitinib are potent multi-kinase inhibitors used in cancer therapy, while Niraparib is a PARP inhibitor for the treatment of ovarian cancer.[6][7] These examples highlight the remarkable versatility of the indazole core and its amenability to chemical modifications that can fine-tune its biological activity and selectivity.

Given this precedent, this compound represents an intriguing starting point for new drug discovery campaigns. The methylation at the N1 and C7 positions can significantly influence its physicochemical properties, such as solubility and metabolic stability, and its binding affinity to various protein targets. This guide will explore the most probable therapeutic avenues for this specific molecule based on the established pharmacology of its chemical cousins.

Hypothesis-Driven Target Identification: Where to Look?

Based on the extensive literature on indazole derivatives, we can formulate a strong hypothesis that this compound is likely to exhibit activity against one or more of the following target classes:

  • Protein Kinases: This is the most prominent target class for indazole-based compounds.[8] The indazole scaffold is a well-known "hinge-binder," capable of forming key hydrogen bonds with the ATP-binding site of many kinases.

  • Indoleamine 2,3-dioxygenase 1 (IDO1): Several indazole derivatives have been identified as potent inhibitors of IDO1, an important immuno-oncology target.[9]

  • Cannabinoid Receptors (CB1/CB2): Patent literature suggests that certain indazole derivatives possess activity at cannabinoid receptors.[10]

The following sections will detail the rationale for investigating each of these target classes and propose experimental strategies for validation.

Primary Target Class: Protein Kinases

The human kinome represents a vast and fertile ground for therapeutic intervention, particularly in oncology. The structural similarity of this compound to known kinase inhibitors makes this target class a primary focus for investigation.

Rationale for Kinase Inhibition

The indazole ring system is a bioisostere of the purine ring of ATP, allowing it to effectively compete for the ATP-binding site of kinases. The specific substitution pattern on the indazole core dictates the selectivity profile. For instance, different substitutions can lead to inhibitors of receptor tyrosine kinases (e.g., VEGFR, FGFR), serine/threonine kinases (e.g., Aurora kinases, PAK1), or non-receptor tyrosine kinases (e.g., Bcr-Abl).[2][7]

Experimental Workflow for Kinase Profile Characterization

To assess the kinase inhibitory potential of this compound, a tiered screening approach is recommended. This workflow allows for a broad initial assessment followed by more focused and quantitative analyses.

Caption: A tiered experimental workflow for characterizing kinase inhibitor activity.

Detailed Experimental Protocols

Protocol 3.3.1: Broad Kinase Panel Screen

  • Objective: To identify the primary kinase targets of this compound from a large, representative panel of human kinases.

  • Methodology: A commercially available kinase panel screen (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®) should be employed. The compound is typically tested at a single high concentration (e.g., 10 µM) against hundreds of kinases.

  • Data Analysis: Results are usually expressed as a percentage of inhibition or binding relative to a control. Hits are identified as kinases showing significant inhibition (e.g., >70%).

Protocol 3.3.2: Dose-Response (IC50) Determination

  • Objective: To quantify the potency of this compound against the "hit" kinases identified in the primary screen.

  • Methodology: An in vitro kinase activity assay is performed using a recombinant kinase, a specific substrate, and ATP. The compound is tested over a range of concentrations (e.g., 10-point, 3-fold serial dilution). The rate of substrate phosphorylation is measured, often using a luminescence-based (e.g., Kinase-Glo®) or fluorescence-based (e.g., Z'-LYTE™) method.

  • Data Analysis: The data is plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration at which 50% of kinase activity is inhibited) is calculated using a non-linear regression model.

Table 1: Hypothetical IC50 Data for this compound against Selected Kinases

Kinase TargetIC50 (nM)
Kinase A25
Kinase B150
Kinase C>10,000
Kinase D85

Protocol 3.3.3: Cellular Target Engagement Assays

  • Objective: To confirm that this compound can bind to its target kinase within a cellular context.

  • Methodology: Techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay can be used. These methods measure the stabilization of the target protein upon ligand binding in intact cells.

  • Data Analysis: For CETSA, a shift in the melting temperature of the target protein in the presence of the compound indicates engagement. For NanoBRET™, a change in the bioluminescence resonance energy transfer signal is measured.

Secondary Target Class: Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a validated target in immuno-oncology. Inhibition of IDO1 can restore anti-tumor immunity.

Rationale for IDO1 Inhibition

Several indazole-containing compounds have demonstrated potent IDO1 inhibitory activity.[9] The indazole scaffold can mimic the indole ring of the natural substrate, tryptophan, and interact with the heme iron at the active site of the enzyme.

Experimental Workflow for IDO1 Inhibitor Validation

A focused workflow can be employed to assess the IDO1 inhibitory potential of this compound.

IDO1_Workflow A Enzymatic IDO1 Assay B Cell-Based IDO1 Activity Assay A->B Biochemical Potency C Co-culture Immune Cell Activation Assay B->C Cellular Efficacy

Caption: Experimental workflow for validating IDO1 inhibitors.

Detailed Experimental Protocols

Protocol 4.3.1: Enzymatic IDO1 Assay

  • Objective: To determine the direct inhibitory effect of this compound on IDO1 enzyme activity.

  • Methodology: A cell-free assay using recombinant human IDO1 is performed. The conversion of tryptophan to N-formylkynurenine is monitored, typically by measuring the absorbance of kynurenine after acid hydrolysis.

  • Data Analysis: IC50 values are calculated from dose-response curves.

Protocol 4.3.2: Cell-Based IDO1 Activity Assay

  • Objective: To assess the ability of the compound to inhibit IDO1 activity in a cellular environment.

  • Methodology: A human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ) is used (e.g., HeLa, SW480). The cells are treated with the compound, and the concentration of kynurenine in the cell culture supernatant is measured by HPLC or a colorimetric assay.

  • Data Analysis: The EC50 value (the concentration at which 50% of the cellular IDO1 activity is inhibited) is determined.

Exploratory Target Class: Cannabinoid Receptors

The cannabinoid receptors CB1 and CB2 are G-protein coupled receptors that are involved in a wide range of physiological processes.

Rationale for Cannabinoid Receptor Modulation

Patent literature has disclosed indazole derivatives with activity as cannabinoid receptor agonists.[10] While the structure-activity relationships are not as well-defined as for kinases, this remains a plausible area for investigation.

Experimental Approach for CB1/CB2 Screening
  • Primary Screen: Radioligand binding assays using cell membranes expressing either CB1 or CB2 receptors should be performed to assess the binding affinity (Ki) of this compound.

  • Functional Follow-up: If significant binding is observed, functional assays, such as a cAMP accumulation assay or a GTPγS binding assay, should be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Conclusion and Future Directions

While the therapeutic targets of this compound are not yet definitively established, its chemical lineage within the pharmacologically rich indazole family provides a strong foundation for a hypothesis-driven approach to target discovery. This guide has outlined a strategic and technically detailed roadmap for investigating its potential as a protein kinase inhibitor, an IDO1 inhibitor, or a cannabinoid receptor modulator. The proposed experimental workflows and protocols provide a robust framework for researchers to systematically evaluate these possibilities. Successful execution of these studies will not only elucidate the mechanism of action of this compound but also pave the way for its potential development as a novel therapeutic agent.

References

Introduction: The Significance of Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1,7-Dimethyl-1H-indazole

This guide provides a comprehensive technical overview of the essential studies required to characterize the solubility and stability of this compound. As critical quality attributes, a thorough understanding of these physicochemical properties is paramount for researchers, scientists, and drug development professionals aiming to advance this molecule through the development pipeline. The methodologies described herein are grounded in established regulatory principles and field-proven scientific insights, ensuring a robust and reliable characterization.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] this compound (CAS: 17582-89-7) is a specific derivative within this class.[4] Before any meaningful formulation or preclinical development can occur, a foundational understanding of its solubility and stability is required.

  • Solubility dictates the bioavailability of a drug substance and influences the choice of formulation strategy.[5][6] Poor solubility can lead to inadequate absorption and limited efficacy.

  • Stability determines the drug substance's shelf-life and informs required storage conditions.[7][8][9] Degradation can result in a loss of potency and the formation of potentially toxic impurities.[10][11]

This document outlines the strategic approach and detailed protocols for generating this critical data package.

Part 1: Comprehensive Solubility Assessment

The objective of this phase is to determine the thermodynamic (equilibrium) solubility of this compound in various aqueous and organic media. This data is essential for Biopharmaceutics Classification System (BCS) assessment and pre-formulation activities.[12][13]

Physicochemical Profile of this compound

A preliminary analysis of the molecule's properties guides the experimental design.

PropertyValueSource/Basis
Molecular Formula C₉H₁₀N₂[4]
Molecular Weight 146.19 g/mol [4][14]
LogP 2.39[4]
Boiling Point 252.4 ± 9.0 °C[4]

The LogP value of 2.39 suggests that this compound is a moderately lipophilic compound, which may indicate limited aqueous solubility.

Experimental Workflow: Thermodynamic Solubility

The Shake-Flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[5]

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis P1 Weigh excess API into vials P2 Add selected solvent/buffer P1->P2 Step 1 E1 Agitate at constant temperature (e.g., 25°C or 37°C) P2->E1 Step 2 E2 Monitor until equilibrium is reached (e.g., 24-72 hours) E1->E2 Step 3 A1 Separate solid from supernatant (Centrifugation/Filtration) E2->A1 Step 4 A2 Dilute supernatant A1->A2 Step 5 A3 Quantify by Stability-Indicating HPLC-UV Method A2->A3 Step 6 A4 Calculate Solubility (mg/mL) A3->A4 Step 7 Forced_Degradation_Workflow cluster_stress Stress Conditions API This compound (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Expose Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Expose Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Expose Thermal Thermal (e.g., 80°C, solid) API->Thermal Expose Photo Photolytic (ICH Q1B Light Box) API->Photo Expose Analysis Analyze all samples by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants Establish Pathways Validate Method Specificity Analysis->Outcome Degradation_Pathways cluster_products Potential Degradation Products Indazole This compound Hydrolysis_P Ring-opened products Indazole->Hydrolysis_P Acid/Base Hydrolysis Oxidation_P N-oxides or hydroxylated species Indazole->Oxidation_P Oxidation (H₂O₂) Photo_P Benzimidazole Isomer Indazole->Photo_P Photolysis (UV Light)

References

In silico prediction of 1,7-Dimethyl-1H-indazole properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Prediction of 1,7-Dimethyl-1H-indazole Properties for Drug Discovery

Executive Summary

The imperative to accelerate drug discovery pipelines while minimizing costs has positioned in silico computational methods as an indispensable component of modern pharmaceutical research.[1] This guide provides a comprehensive, technically-grounded walkthrough for predicting the molecular properties of this compound, a derivative of a privileged heterocyclic scaffold known for its wide-ranging biological activities.[2][3] We will navigate the complete predictive workflow, from initial molecular structure preparation to the detailed prediction of physicochemical characteristics, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and potential biological target interactions. By grounding our protocols in established methodologies like Quantitative Structure-Activity Relationship (QSAR) models and molecular docking, and emphasizing the critical importance of model validation, this document serves as a practical blueprint for researchers aiming to leverage computational tools to prioritize and de-risk promising chemical entities early in the development cycle.[4][5]

The Strategic Imperative: Indazoles and In Silico Screening

Indazole and its derivatives are recognized as crucial pharmacophores in medicinal chemistry, forming the core structure of numerous FDA-approved drugs, including the anti-cancer agents Niraparib and Pazopanib.[3] Their thermodynamic stability and bioisosteric relationship to indole make them a fertile ground for developing novel therapeutics.[2] However, the synthesis and experimental testing of every conceivable derivative is a resource-prohibitive endeavor.

In silico property prediction offers a powerful solution, enabling the rapid, cost-effective screening of virtual compounds to identify candidates with the most promising drug-like properties.[1][6] By forecasting key attributes such as solubility, bioavailability, metabolic stability, and potential toxicities, computational models allow researchers to focus laboratory resources exclusively on molecules with the highest probability of success, thereby reducing late-stage attrition.[5][7]

A Holistic Predictive Workflow

The in silico analysis of a small molecule is not a single action but a multi-stage process. Each stage builds upon the last, creating a progressively detailed profile of the compound's potential as a drug candidate. The causality is critical: accurate initial preparation is fundamental for the reliability of all subsequent predictions.

G cluster_input Stage 1: Input Preparation cluster_predict Stage 2: Property Prediction cluster_activity Stage 3: Biological Activity cluster_validate Stage 4: Validation & Interpretation A Obtain SMILES String (e.g., from PubChem) B Generate 3D Conformer A->B C Energy Minimization (e.g., using MMFF94) B->C D Physicochemical Profiling (LogP, Solubility, pKa) C->D E ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) C->E F Target Identification (Pharmacophore/Similarity) E->F G Molecular Docking Simulation F->G H Assess Applicability Domain G->H I Compare to Experimental Data (If Available) H->I J Prioritize for Synthesis I->J G A 1. Prepare Receptor - Download PDB file (e.g., 4HIF) - Remove water & heteroatoms - Add polar hydrogens C 3. Define Binding Site - Create a grid box centered on the known active site A->C B 2. Prepare Ligand - Use energy-minimized This compound - Assign partial charges B->C D 4. Run Docking Simulation - Use search algorithm (e.g., Genetic Algorithm) - Generate multiple binding poses C->D E 5. Analyze Results - Rank poses by binding affinity (kcal/mol) - Visualize key interactions (H-bonds, etc.) D->E

References

A Technical Guide to the Synthetic Routes of Dimethyl-1H-Indazoles for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] Among the various substituted indazoles, dimethyl-1H-indazoles represent a significant subclass, offering a nuanced modulation of physicochemical and pharmacological properties. The precise positioning of the two methyl groups on the indazole core can profoundly influence target binding, metabolic stability, and overall drug-like characteristics.

This in-depth technical guide provides a comprehensive review of the primary synthetic routes to access key dimethyl-1H-indazole isomers. We will delve into the strategic considerations and mechanistic underpinnings of these syntheses, offering field-proven insights for researchers, scientists, and drug development professionals. The guide will focus on two representative and synthetically valuable isomers: 3,5-dimethyl-1H-indazole and 1,3-dimethyl-1H-indazole . For each, we will present detailed, step-by-step experimental protocols, discuss the causality behind experimental choices, and provide comparative data to inform synthetic planning.

I. Synthesis of C,C-Dimethylated Indazoles: The Case of 3,5-Dimethyl-1H-Indazole

The construction of the indazole core with specific carbon-bound methyl substituents is a foundational challenge. A common and effective strategy involves the cyclization of appropriately substituted aminophenyl ketones or their derivatives. Here, we outline a robust, classical approach to 3,5-dimethyl-1H-indazole, proceeding via the diazotization and subsequent reductive cyclization of a substituted aminoacetophenone.

Synthetic Pathway Overview

The synthesis of 3,5-dimethyl-1H-indazole can be efficiently achieved from 2-amino-5-methylacetophenone. The key transformation involves the conversion of the amino group to a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring.

cluster_0 Synthesis of 3,5-Dimethyl-1H-indazole 2_amino_5_methylacetophenone 2-Amino-5-methylacetophenone diazonium_salt In situ Diazonium Salt 2_amino_5_methylacetophenone->diazonium_salt NaNO₂, HCl 0-5 °C 3_5_dimethyl_1H_indazole 3,5-Dimethyl-1H-indazole diazonium_salt->3_5_dimethyl_1H_indazole Intramolecular Cyclization

Caption: Synthetic route to 3,5-dimethyl-1H-indazole.

Mechanistic Insights

The reaction proceeds through the diazotization of the primary aromatic amine of 2-amino-5-methylacetophenone in the presence of a nitrous acid source (generated in situ from sodium nitrite and a strong acid like HCl). The resulting diazonium salt is a highly reactive intermediate. The lone pair of electrons on the nitrogen of the imine, formed from the acetophenone carbonyl, attacks the diazonium group in an intramolecular fashion. This is followed by deprotonation and tautomerization to yield the thermodynamically stable 1H-indazole ring system. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

Detailed Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-Indazole

Materials:

  • 2-Amino-5-methylacetophenone

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-methylacetophenone (1.0 eq) in a mixture of concentrated HCl and water at room temperature. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5 °C.

  • Cyclization: After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for 1 hour.

  • Work-up: Slowly and carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 3,5-dimethyl-1H-indazole by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

II. Synthesis of N,C-Dimethylated Indazoles: The Case of 1,3-Dimethyl-1H-Indazole

The synthesis of N-alkylated indazoles, such as 1,3-dimethyl-1H-indazole, is most commonly achieved by the alkylation of a pre-formed indazole core. A significant challenge in this approach is controlling the regioselectivity of the alkylation, as both nitrogen atoms of the pyrazole ring are nucleophilic, often leading to a mixture of N1 and N2-alkylated products.[3]

Controlling Regioselectivity in N-Methylation

The regiochemical outcome of the methylation of 3-methyl-1H-indazole is highly dependent on the reaction conditions, particularly the choice of base and solvent.[3]

  • N1-Methylation (Thermodynamic Control): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. Consequently, the N1-methylated product is the thermodynamically favored isomer.[3] Conditions that promote equilibration, such as the use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), favor the formation of the N1-isomer.[3][4]

  • N2-Methylation (Kinetic Control): The N2-position is often more sterically accessible, making it the site of kinetic attack under certain conditions. The use of milder bases like triethylenediamine (DABCO) or potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to a higher proportion of the N2-methylated product.[3][5]

Synthetic Pathway Overview for 1,3-Dimethyl-1H-Indazole

The synthesis of 1,3-dimethyl-1H-indazole starts with the readily available 3-methyl-1H-indazole, which is then methylated under conditions that favor N1-alkylation.

cluster_1 Synthesis of 1,3-Dimethyl-1H-indazole 3_methyl_1H_indazole 3-Methyl-1H-indazole 1_3_dimethyl_1H_indazole 1,3-Dimethyl-1H-indazole 3_methyl_1H_indazole->1_3_dimethyl_1H_indazole 1. NaH, THF, 0 °C to rt 2. CH₃I or (CH₃)₂SO₄

Caption: Synthetic route to 1,3-dimethyl-1H-indazole.

Detailed Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-indazole

Materials:

  • 3-Methyl-1H-indazole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • Deprotonation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-methyl-1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Methylation: Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 eq) dropwise.[3]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[3]

  • Extract the aqueous layer with ethyl acetate (3 x).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel to isolate 1,3-dimethyl-1H-indazole.

IV. Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the methylation of a substituted 3-methyl-1H-indazole, highlighting the factors that influence regioselectivity.

PrecursorMethylating AgentBaseSolventTemperatureProduct Ratio (N1:N2)Yield (%)Reference
3-Methyl-6-nitro-1H-indazoleDimethyl carbonateTriethylenediamineDMF80 °CMixtureNot specified[6]
3-Methyl-6-nitro-1H-indazoleMethyl iodide/Dimethyl sulfateNaHTHF0 °C to rtPredominantly N1Good[3]
3-Methyl-6-nitro-1H-indazoleDimethyl carbonateTriethylenediamineDMFRefluxPredominantly N2Not specified[5]

V. Conclusion

The synthesis of dimethyl-1H-indazoles is a crucial aspect of medicinal chemistry, enabling the fine-tuning of molecular properties for drug discovery. This guide has provided a detailed overview of the synthetic routes to two key isomers, 3,5-dimethyl-1H-indazole and 1,3-dimethyl-1H-indazole. The successful synthesis of these compounds hinges on a thorough understanding of classical cyclization reactions and the nuanced control of regioselectivity in N-alkylation reactions. By carefully selecting starting materials and optimizing reaction conditions, researchers can efficiently access a diverse range of dimethyl-1H-indazole derivatives for the development of novel therapeutics.

VI. References

  • BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. [Online]. Available: --INVALID-LINK--

  • Acta Crystallographica Section E: Structure Reports Online. (2012). 1,3-Dimethyl-1H-indazol-6-amine. [Online]. Available: --INVALID-LINK--

  • BenchChem. (2025). Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis. [Online]. Available: --INVALID-LINK--

  • Connect Journals. (2018). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. [Online]. Available: --INVALID-LINK--

  • ResearchGate. (2012). 1,3-Dimethyl-1H-indazol-6-amine. [Online]. Available: --INVALID-LINK--

  • Google Patents. (2013). CN103319410A - Synthesis method of indazole compound. [Online]. Available: --INVALID-LINK--

  • MDPI. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Online]. Available: --INVALID-LINK--

  • Organic Chemistry Portal. (2024). Indazole synthesis. [Online]. Available: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Indazoles using 2'-Aminoacetophenone Hydrochloride. [Online]. Available: --INVALID-LINK--

  • ResearchGate. (2020). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. [Online]. Available: --INVALID-LINK--

  • Google Patents. (2014). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole. [Online]. Available: --INVALID-LINK--

  • BenchChem. (2025). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. [Online]. Available: --INVALID-LINK--

  • National Institutes of Health. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Online]. Available: --INVALID-LINK--

  • ResearchGate. (2019). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Online]. Available: --INVALID-LINK--

  • BenchChem. (2025). Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole. [Online]. Available: --INVALID-LINK--

  • Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds. [Online]. Available: --INVALID-LINK--

  • Wiley Online Library. (2014). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. [Online]. Available: --INVALID-LINK--

  • Semantic Scholar. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. [Online]. Available: --INVALID-LINK--

  • Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. [Online]. Available: --INVALID-LINK--

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Online]. Available: --INVALID-LINK--

  • National Institutes of Health. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Online]. Available: --INVALID-LINK--

  • Austin Publishing Group. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Online]. Available: --INVALID-LINK--

  • ResearchGate. (2020). Tosyl Hydrazine‐Promoted Tandem Condensation and Cyclization of Acyl Azobenzenes Enabling Access to 2 H ‐Indazoles under Metal‐Free Aerobic Conditions. [Online]. Available: --INVALID-LINK--

  • ResearchGate. (2016). Cyclization Reactions of Hydrazones Series. Part 29. The Synthesis of 4Amino3-(2-pyridyl)pyrazolo[5,1-c][3][6][7]triazine and Some of Its Derivatives. [Online]. Available: --INVALID-LINK--

References

Methodological & Application

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In-Depth Protocol for the Regioselective Synthesis of 1,7-Dimethyl-1H-indazole

Abstract

This document provides a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The primary challenge in the synthesis of N-alkylated indazoles is controlling the regioselectivity of the alkylation step.[1] Direct alkylation of the 1H-indazole scaffold can lead to a mixture of N1 and N2 substituted products, complicating purification and reducing yields.[2] This guide focuses on a robust and highly regioselective protocol for the N1-methylation of 7-methyl-1H-indazole, leveraging a strong base in an anhydrous polar aprotic solvent. We will delve into the mechanistic rationale behind the choice of reagents and conditions, provide a step-by-step experimental procedure, and outline methods for characterization and troubleshooting.

Introduction: The Challenge of Regioselective Indazole Alkylation

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and anti-cancer drugs.[3][4] The biological activity of these compounds is often critically dependent on the substitution pattern, particularly on the nitrogen atoms of the pyrazole ring.

The indazole ring system exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[3][5] Upon deprotonation with a base, a common indazolide anion is formed, which is an ambident nucleophile. Subsequent reaction with an electrophile, such as a methylating agent, can occur at either the N1 or N2 position.

G cluster_0 Regioselectivity Challenge Start 7-Methyl-1H-indazole Anion Indazolide Anion (Ambident Nucleophile) Start->Anion  + Base  - H+ N1_Product This compound (Thermodynamic Product) Anion->N1_Product  + CH3-X  (N1 Attack) N2_Product 2,7-Dimethyl-1H-indazole (Kinetic Product) Anion->N2_Product  + CH3-X  (N2 Attack)

Caption: The ambident nature of the indazolide anion leads to two possible methylation products.

The ratio of N1 to N2 alkylation is governed by a complex interplay of factors including the choice of base, solvent, counterion, and the electronic and steric properties of substituents on the indazole ring.[3][6] This protocol is designed to strongly favor the formation of the desired N1-alkylated product, this compound.

Mechanistic Insight: Driving N1-Selectivity

Achieving high N1-selectivity hinges on carefully controlling the reaction conditions to favor attack at the most thermodynamically stable position. The combination of sodium hydride (NaH) as a base and tetrahydrofuran (THF) as the solvent is a well-established system for promoting N1-alkylation of indazoles.[3][7]

The Role of the Base and Solvent:

  • Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH irreversibly deprotonates the indazole N-H, fully generating the indazolide anion.

  • Tetrahydrofuran (THF): This polar aprotic solvent effectively solvates the sodium counterion (Na⁺). This creates a "solvent-separated ion pair," which reduces the ion-pairing interaction at the N2 position, thereby favoring alkylation at the more sterically accessible and thermodynamically preferred N1 position.[3] In contrast, conditions that promote "tight ion pairs" can sometimes favor N2 alkylation.

The presence of an electron-donating methyl group at the C7 position of the starting material, 7-methyl-1H-indazole, does not electronically favor N2-alkylation, unlike strong electron-withdrawing groups which have been shown to direct towards the N2 position.[3][7] Therefore, the NaH/THF system is expected to provide excellent N1 regioselectivity for this substrate.

Primary Synthesis Protocol: N1-Methylation using NaH/THF

This protocol details the selective N1-methylation of 7-methyl-1H-indazole using sodium hydride and methyl iodide.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Comments
7-Methyl-1H-indazoleC₈H₈N₂132.161.0Starting material
Sodium Hydride (60% disp.)NaH24.001.2Pyrophoric; handle under inert gas.
Anhydrous TetrahydrofuranC₄H₈O72.11-Solvent; must be anhydrous.
Methyl IodideCH₃I141.941.1Toxic and volatile; handle in a fume hood.
Saturated NH₄Cl (aq)NH₄Cl--For quenching the reaction.
Ethyl AcetateC₄H₁₀O₂88.11-Extraction solvent.
BrineNaCl (aq)--For washing.
Anhydrous MgSO₄ or Na₂SO₄---Drying agent.

Experimental Workflow

G cluster_workflow Experimental Protocol Workflow A 1. Dissolve 7-methyl-1H-indazole in anhydrous THF under N₂ B 2. Cool solution to 0 °C (ice bath) A->B C 3. Add NaH portion-wise B->C D 4. Stir at 0 °C (30 min), then RT (30 min) C->D E 5. Re-cool to 0 °C and add CH₃I dropwise D->E F 6. Warm to RT and stir 16-24h (Monitor by TLC/LC-MS) E->F G 7. Quench with sat. aq. NH₄Cl F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash, Dry, Concentrate H->I J 10. Purify via Column Chromatography I->J K 11. Characterize Final Product J->K

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 7-methyl-1H-indazole (1.0 equiv).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to create a ~0.2 M solution. Stir at room temperature under a nitrogen atmosphere until all the solid has dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

  • Anion Formation: Allow the resulting suspension to stir at 0 °C for 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature, stirring for an additional 30 minutes. The solution may become clearer as the sodium salt of the indazole forms.

  • Methylation: Re-cool the mixture to 0 °C. Add methyl iodide (1.1 equiv) dropwise via syringe. An exotherm may be observed. Maintain the internal temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup - Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Alternative Protocol: Cesium Carbonate in Dioxane

As an alternative, particularly if handling NaH is not desirable, cesium carbonate can be used to achieve high N1-selectivity.[2]

  • To a solution of 7-methyl-1H-indazole (1.0 equiv) in dioxane (~0.1 M), add cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Add the methylating agent (e.g., methyl tosylate or dimethyl sulfate, 1.5 equiv).

  • Heat the resulting mixture to 90 °C and stir for 2-4 hours, monitoring by TLC/LC-MS for completion.[6]

  • Cool the mixture to room temperature and pour it into ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography as described above.

Characterization of this compound

It is crucial to confirm the identity and regiochemistry of the final product.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential. The key to distinguishing between N1 and N2 isomers lies in Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments.[3] For the N1-isomer (this compound), a correlation should be observed between the N1-methyl protons and the C7a carbon of the indazole ring. For the N2-isomer, a correlation would be seen between the N2-methyl protons and the C3 carbon.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the product (C₉H₁₀N₂).[8]

  • Infrared (IR) Spectroscopy: The disappearance of the broad N-H stretch from the starting material (typically >3100 cm⁻¹) is indicative of a successful N-alkylation reaction.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently strong base. 2. Inactive methylating agent. 3. Reaction temperature too low.1. Ensure NaH is fresh and reactive. 2. Use a fresh bottle of methyl iodide. 3. Allow the reaction to run at room temperature or gently heat if necessary (e.g., to 40-50 °C).[2]
Poor N1:N2 Regioselectivity 1. Reaction conditions favor the kinetic (N2) product. 2. Presence of water, which can affect ion-pairing.1. Strictly adhere to the NaH/THF or Cs₂CO₃/Dioxane systems known to favor N1-alkylation.[9] 2. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.
Complex Mixture of Products 1. Over-alkylation (quaternization). 2. Degradation of starting material or product.1. Use only a slight excess (1.1-1.2 equiv) of the methylating agent. 2. Avoid excessive heating and ensure the reaction is performed under an inert atmosphere.

Safety Precautions

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It is pyrophoric and can ignite spontaneously in air, especially when finely divided. Always handle in an inert atmosphere (Nitrogen or Argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Methyl Iodide (CH₃I): Highly toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a well-ventilated chemical fume hood. Avoid inhalation and skin contact.

  • Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides. Always use freshly distilled or commercially available anhydrous solvents and check for peroxides before use if the container has been opened previously.

References

Application Note & Protocol: A Step-by-Step Guide to the Regioselective Synthesis of 1,7-Dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, two-part protocol for the synthesis of 1,7-Dimethyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis begins with the formation of the precursor, 7-Methyl-1H-indazole, from 2,3-dimethylaniline via a Jacobson-type cyclization. The second part details the critical, regioselective N-methylation of the precursor to yield the final N1-alkylated product. This document emphasizes the chemical principles governing the reaction, the rationale behind procedural choices, and provides robust, step-by-step instructions suitable for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents approved for conditions ranging from cancer to inflammatory disorders.[1][2][3] Its bioisosteric relationship with indole allows it to interact with a wide array of biological targets. The synthesis of specific indazole derivatives, particularly N-substituted isomers, is crucial for tuning pharmacological properties. However, the direct alkylation of the indazole ring presents a significant challenge: the potential for reaction at either the N1 or N2 position, leading to a mixture of regioisomers that are often difficult to separate.[4][5]

This protocol addresses this challenge by presenting a reliable, two-step pathway to selectively synthesize this compound. The methodology is designed to be reproducible and scalable, providing researchers with a clear roadmap for obtaining the desired N1-alkylated isomer with high fidelity.

Overall Synthetic Pathway

The synthesis is executed in two primary stages:

  • Formation of the Indazole Core: Synthesis of 7-Methyl-1H-indazole from 2,3-dimethylaniline.

  • Regioselective N-Methylation: Alkylation of 7-Methyl-1H-indazole at the N1 position.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N1-Methylation A 2,3-Dimethylaniline B Diazotization & Cyclization (NaNO₂, HCl) A->B Step 1 C 7-Methyl-1H-indazole B->C Work-up & Purification D 7-Methyl-1H-indazole E Deprotonation (NaH in THF) D->E Step 2a F N-Methylation (CH₃I) E->F Step 2b G This compound F->G Work-up & Purification

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 7-Methyl-1H-indazole (Precursor)

Principle and Mechanism

This synthesis utilizes a well-established method for forming the indazole ring system from an ortho-substituted aniline derivative. The reaction proceeds via the diazotization of the primary amine of 2,3-dimethylaniline using sodium nitrite in an acidic medium to form a diazonium salt intermediate. This unstable intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the diazonium group is attacked by the aromatic ring, leading to cyclization and subsequent aromatization to form the stable 7-Methyl-1H-indazole ring.[6]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.Supplier
2,3-DimethylanilineC₈H₁₁N121.18-Sigma-Aldrich
Hydrochloric AcidHCl36.4637% (conc.)Fisher Scientific
Sodium NitriteNaNO₂69.00-Acros Organics
Ethyl AcetateC₄H₈O₂88.11-VWR
Saturated NaHCO₃--aq. soln.Lab-prepared
Brine--aq. soln.Lab-prepared
Anhydrous MgSO₄MgSO₄120.37-Alfa Aesar
Silica GelSiO₂60.0860 Å, 230-400 meshSorbent Technologies
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2,3-dimethylaniline (5.0 g, 41.3 mmol).

  • Acidification: Carefully add concentrated hydrochloric acid (15 mL) to the flask while stirring. Add 50 mL of deionized water. Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (3.1 g, 44.9 mmol) in 15 mL of deionized water. Add this solution dropwise to the stirred aniline solution via the dropping funnel over 30 minutes, ensuring the internal temperature is maintained below 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent system.

  • Work-up - Neutralization: Once the starting material is consumed, carefully neutralize the reaction mixture by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8. Caution: CO₂ evolution will cause foaming.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 25% ethyl acetate). Combine the fractions containing the desired product and evaporate the solvent to yield 7-Methyl-1H-indazole as a solid.[7]

Part 2: Regioselective N1-Methylation of 7-Methyl-1H-indazole

Principle and Mechanism

The regioselectivity of indazole N-alkylation is highly dependent on the reaction conditions, including the base and solvent system.[8] To achieve selective methylation at the N1 position, a strong, non-nucleophilic base such as sodium hydride (NaH) is used in an aprotic solvent like tetrahydrofuran (THF). The NaH deprotonates the indazole N-H to form the corresponding sodium indazolide salt. It is postulated that under these conditions, the sodium cation coordinates with the lone pair of the N2 nitrogen. This coordination sterically hinders the N2 position and electronically favors the N1 position, which becomes the more nucleophilic site for the subsequent attack on the methylating agent (methyl iodide).[5][9] This directs the methylation to occur selectively at N1, yielding the thermodynamically favored product.[4][10]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.Supplier
7-Methyl-1H-indazoleC₈H₈N₂132.16-From Part 1
Sodium Hydride (NaH)NaH24.0060% dispersion in oilSigma-Aldrich
Anhydrous THFC₄H₈O72.11-Acros Organics
Methyl Iodide (CH₃I)CH₃I141.94-Alfa Aesar
Saturated NH₄Cl--aq. soln.Lab-prepared
Ethyl AcetateC₄H₈O₂88.11-VWR
Anhydrous Na₂SO₄Na₂SO₄142.04-Fisher Scientific
Step-by-Step Experimental Protocol
  • Inert Atmosphere Setup: Assemble a 100 mL oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Purge the system with dry nitrogen gas for 15 minutes.

  • Base Preparation: Under a positive flow of nitrogen, add sodium hydride (60% dispersion in mineral oil, 0.64 g, 16.0 mmol) to the flask. Add 20 mL of anhydrous THF and stir to create a suspension.

  • Indazole Addition: Dissolve 7-Methyl-1H-indazole (1.76 g, 13.3 mmol) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension at room temperature over 20 minutes. Observe for hydrogen gas evolution.

  • Deprotonation: Stir the mixture at room temperature for 30 minutes after the addition is complete to ensure full deprotonation.

  • Methylation: Cool the reaction mixture to 0 °C in an ice bath. Add methyl iodide (1.0 mL, 16.0 mmol) dropwise via syringe or dropping funnel.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC (3:1 Hexane:Ethyl Acetate).

  • Work-up - Quenching: Upon completion, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated ammonium chloride (NH₄Cl) solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel, add 50 mL of water, and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

Quantitative Data Summary & Troubleshooting

Reaction Parameters
StepStarting MaterialReagentsSolventTemp.TimeExpected Yield
Part 1 2,3-Dimethylaniline1. HCl2. NaNO₂Water0-5 °C2 hrs60-75%
Part 2 7-Methyl-1H-indazole1. NaH2. CH₃IAnhydrous THF0 °C to RT2-4 hrs85-95% (N1 isomer)
Troubleshooting Guide
IssueProbable CauseRecommended Solution
Low Yield (Part 1) Incomplete diazotization or decomposition of the diazonium salt.Ensure the temperature is strictly maintained below 5 °C during NaNO₂ addition. Use freshly prepared NaNO₂ solution.
Poor N1:N2 Selectivity (Part 2) Use of a weaker base or protic solvent contamination. Reaction conditions favoring the kinetic N2 product.Ensure all glassware is oven-dried and use anhydrous THF. Confirm the activity of the NaH. Using Cesium Carbonate (Cs₂CO₃) in dioxane can also provide high N1 selectivity.[10]
Incomplete Reaction (Part 2) Insufficient base or inactive methylating agent.Use a slight excess of NaH (1.2-1.5 eq.). Ensure the methyl iodide is fresh and has been stored properly away from light.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon). Quench excess NaH carefully at low temperatures.

  • Methyl Iodide (CH₃I): Methyl iodide is toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme care, using a syringe or cannula for transfers. Avoid inhalation and skin contact.

  • Acids and Solvents: Concentrated hydrochloric acid is corrosive. Organic solvents like THF and ethyl acetate are flammable. Avoid open flames and sources of ignition.

References

High-Purity Isolation of 1,7-Dimethyl-1H-indazole: A Guide to Recrystallization and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Introduction

1,7-Dimethyl-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Indazole derivatives are recognized as "privileged scaffolds" due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] As with any high-value chemical intermediate, the purity of this compound is paramount for the reliability and reproducibility of downstream applications, whether in synthetic route development, biological screening, or formulation.

This technical guide provides detailed, field-proven protocols for the purification of this compound. It moves beyond simple step-by-step instructions to explain the scientific rationale behind methodological choices, empowering researchers to adapt and troubleshoot these procedures for optimal results. We will cover two primary, orthogonal purification strategies: Recrystallization , ideal for bulk purification and removal of minor impurities, and Flash Column Chromatography , suited for high-purity isolation from complex mixtures.

Compound Properties and Safety Precautions

A thorough understanding of the compound's physicochemical properties and associated hazards is a prerequisite for safe and effective purification.

Physicochemical Data

While extensive experimental data for this compound is not broadly published, the properties of the parent indazole scaffold and related analogues provide a strong predictive foundation.

PropertyValue / Predicted BehaviorRationale & Source
Molecular Formula C₉H₁₀N₂Calculated.
Molecular Weight 146.19 g/mol Calculated based on atomic weights.[3]
Appearance Likely an off-white to yellow solid.Based on characterization of similar indazole derivatives.[4]
Melting Point Not specified. Parent indazole melts at 147-149 °C.[5]The melting point will be a key indicator of purity. A sharp melting range suggests high purity.
Solubility Profile Poorly soluble in water. Soluble in polar aprotic solvents (DMSO, DMF, Acetone) and alcohols (Methanol, Ethanol, Isopropanol). Moderately soluble in esters (Ethyl Acetate) and chlorinated solvents (Dichloromethane). Slightly soluble to insoluble in nonpolar aliphatic solvents (Hexanes, Heptane).The heterocyclic structure with N-H bond donors/acceptors suggests affinity for polar solvents, while the aromatic core limits aqueous solubility. This profile is typical for N-alkylated indazoles.[6][7]
Critical Safety and Handling Information

This compound and its structural analogues are classified as hazardous. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[8]

Hazard ClassGHS StatementHandling Protocol
Acute Toxicity H301/H302: Toxic or Harmful if swallowed.[8][9]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]
Skin Irritation H315: Causes skin irritation.Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
Eye Irritation H319: Causes serious eye irritation.[9]Wear chemical safety goggles or a face shield. Ensure an eyewash station is accessible.[10]
Respiratory Irritation H335: May cause respiratory irritation.[8]Avoid breathing dust. Handle as a fine powder only in a fume hood or with respiratory protection.[8]

Disposal: Waste material must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Purification Strategy: A Decision Framework

The optimal purification method depends on the initial purity of the crude material, the quantity to be purified, and the final purity required. Recrystallization is often the most efficient method for removing small amounts of impurities from a large batch, while chromatography excels at separating components with different polarities.

G start Crude this compound decision1 Scale of Purification? start->decision1 decision2 Impurity Profile? decision1->decision2 > 5 g (Bulk) chromatography Flash Chromatography Protocol (Section 5.0) decision1->chromatography < 5 g (Research) recrystallization Recrystallization Protocol (Section 4.0) decision2->recrystallization Minor Impurities (High Initial Purity) decision2->chromatography Multiple Components (Low Initial Purity)

Caption: Decision workflow for selecting the appropriate purification method.

Protocol I: Bulk Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[11] A successful recrystallization relies on the selection of an appropriate solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

Protocol for Recrystallization Solvent Screening

This protocol is a self-validating system to identify the optimal solvent or solvent mixture for your specific batch of crude material.

Materials:

  • Crude this compound

  • Test tubes or small vials

  • Heat gun or water bath

  • Candidate solvents: Isopropanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane/Hexane, Water.

Procedure:

  • Initial Screening: Place ~20-30 mg of the crude solid into several separate test tubes.

  • Solubility at Room Temperature: To each tube, add a candidate solvent dropwise (0.5 mL increments) while agitating. A good solvent will not dissolve the compound readily at room temperature. Discard any solvents that show high solubility.

  • Solubility at High Temperature: Heat the remaining test tubes that showed poor room-temperature solubility. Continue adding the hot solvent dropwise until the solid just dissolves. An ideal solvent will dissolve the compound completely near its boiling point.

  • Crystal Formation upon Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Evaluation: The best solvent is the one that yields a large quantity of high-quality, crystalline precipitate. If no single solvent is ideal, proceed to a mixed-solvent screen.

Mixed-Solvent System:

  • If the compound is too soluble in one solvent (e.g., acetone) and insoluble in another (e.g., water or hexane), this pair can be used.

  • Dissolve the crude material in a minimal amount of the "good" hot solvent (acetone).

  • Add the "poor" solvent (the anti-solvent, e.g., water) dropwise to the hot solution until it becomes faintly cloudy (the cloud point).

  • Add a few more drops of the "good" hot solvent to redissolve the precipitate and make the solution clear again.

  • Allow this solution to cool slowly as described above. A patent on separating indazole isomers highlights the utility of mixed solvents like THF/water for achieving high purity.[12]

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small amount of the chosen solvent system and heat the mixture to a gentle boil with stirring.

  • Saturation: Continue adding small portions of the hot solvent until the solid has just completely dissolved. It is critical to add only the minimum amount of solvent necessary to avoid reducing the final yield.

  • Decoloration (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol II: High-Purity Isolation by Flash Column Chromatography

Flash column chromatography is the method of choice for separating compounds from complex mixtures or for achieving the highest possible purity on a research scale.[13] It separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Eluent Selection via Thin-Layer Chromatography (TLC)

Before running a column, the optimal solvent system must be determined using TLC. For indazole derivatives, a mixture of a nonpolar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate is a standard starting point.[4][14]

  • Prepare a Sample: Dissolve a small amount of the crude material in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing a test eluent system (e.g., 20% Ethyl Acetate / 80% Hexanes).

  • Visualize: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: The ideal eluent system will move the desired compound to a Retention Factor (Rƒ) of 0.25-0.35 . The impurities should ideally be well-separated (at a much higher or lower Rƒ) or remain at the baseline. Adjust the solvent polarity (by changing the ethyl acetate/hexanes ratio) until this target Rƒ is achieved.

Step-by-Step Flash Chromatography Protocol

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase tlc 1. TLC Analysis (Determine Eluent, Rf ~0.3) slurry 2. Prepare Silica Slurry (Silica + Nonpolar Solvent) tlc->slurry column 3. Pack Column (Pour slurry, pressurize to pack) slurry->column sample 4. Load Sample (Dissolve crude, adsorb onto silica) column->sample elute 5. Elute Column (Run eluent with gentle pressure) sample->elute collect 6. Collect Fractions (In test tubes based on UV/TLC) elute->collect concentrate 7. Concentrate Fractions (Rotary Evaporation) collect->concentrate purity 8. Analyze Purity (TLC, NMR, LC-MS) concentrate->purity final Pure this compound purity->final

References

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 1,7-Dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2][3] The precise substitution pattern on the indazole ring system is critical for biological activity, making unambiguous characterization of isomers and analogues an essential task in drug discovery and development. This guide provides a comprehensive framework for the analytical characterization of 1,7-Dimethyl-1H-indazole, a representative member of this important class of compounds. The protocols herein are designed not merely as procedural steps but as a self-validating system, integrating orthogonal techniques to ensure the highest confidence in compound identity, purity, and structure.

Physicochemical Profile and Initial Assessment

Prior to detailed analysis, understanding the basic physicochemical properties of the analyte is crucial for method development, particularly for chromatographic techniques. This compound is a substituted aromatic heterocycle.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 17582-89-7 [4]
Molecular Formula C₉H₁₀N₂ [4]
Molecular Weight 146.19 g/mol [4]
Exact Mass 146.0844 Da [4]
Boiling Point 252.4 ± 9.0 °C at 760 mmHg [4]
Density 1.1 ± 0.1 g/cm³ [4]

| LogP | 2.39 |[4] |

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple, independent analytical techniques. The following workflow ensures that structural elucidation is confirmed by purity analysis, providing a complete profile of the compound.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) Report Certificate of Analysis (Identity, Purity, Structure) NMR->Report MS Mass Spectrometry (HRMS, GC-MS) MS->Report FTIR FTIR Spectroscopy FTIR->Report HPLC HPLC-UV/DAD GC GC-FID/MS HPLC->GC Orthogonal Check HPLC->Report GC->Report Sample Sample of This compound Sample->NMR Primary Structure Sample->MS Molecular Weight Sample->FTIR Functional Groups Sample->HPLC Purity Profile

Caption: Integrated workflow for the characterization of this compound.

Structural Elucidation by Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous determination of molecular structure. For substituted indazoles, ¹H and ¹³C NMR are essential to confirm the substitution pattern and distinguish between isomers.[5][6]

Expertise & Causality: The choice of deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are common choices for indazole derivatives.[7] DMSO-d₆ is advantageous for its ability to dissolve a wide range of compounds and for its distinct solvent peak, while CDCl₃ is often preferred for its volatility, making sample recovery straightforward. The chemical shifts observed are highly sensitive to the electronic environment of each nucleus, providing a detailed map of the molecule's connectivity.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

    • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering approximately -2 to 12 ppm.

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale / Notes
N1-CH₃ ~4.1 ~35 N-alkyl protons are typically deshielded. The ¹³C signal for 1-methyl indazoles appears around 35 ppm.
C7-CH₃ ~2.7 ~18 Aromatic methyl protons appear further upfield.
H3 ~7.9 ~133 H3 is a singlet, typically the most downfield proton on the pyrazole ring.
H4, H5, H6 7.0 - 7.6 110 - 130 These aromatic protons will form a complex multiplet pattern (e.g., doublets, triplets) based on their coupling.

| C3a, C7a | N/A | ~125, ~140 | Quaternary carbons at the ring junction. |

Note: Predicted values are based on data from analogous substituted indazoles.[7][8][9]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass, allowing for the determination of the elemental formula.[10][11]

Expertise & Causality: The choice of ionization technique depends on the analytical system. Gas Chromatography-Mass Spectrometry (GC-MS) typically employs Electron Ionization (EI), which is a high-energy technique causing extensive fragmentation—excellent for creating a unique "fingerprint" mass spectrum.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) often uses softer ionization methods like Electrospray Ionization (ESI), which typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight with minimal fragmentation.[12][13]

Protocol 2: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent like methanol or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Split/splitless injector at 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Expected Results: The primary result will be the molecular ion peak (M⁺) at m/z 146 . Key fragments may arise from the loss of a methyl group ([M-15]⁺) or other characteristic cleavages of the indazole ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Causality: For this compound, the key vibrational modes will be associated with the aromatic ring and the aliphatic C-H bonds of the methyl groups. The absence of a broad N-H stretching band (typically ~3100-3500 cm⁻¹) is a key diagnostic feature confirming that the indazole nitrogen is substituted (in this case, methylated). The measurement is often performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[13][14]

Protocol 3: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Spectrum Acquisition: Lower the ATR press and apply firm, even pressure to the sample. Collect the sample spectrum over the range of 4000-600 cm⁻¹. A typical acquisition involves co-adding 16-32 scans at a resolution of 4 cm⁻¹.[15]

  • Data Processing: The background is automatically subtracted from the sample spectrum by the instrument software.

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic C-H
2980 - 2850 C-H Stretch Aliphatic (Methyl) C-H
1620 - 1580 C=C Stretch Aromatic Ring
1520 - 1450 C=C Stretch Aromatic Ring

| ~750 | C-H Bend | Out-of-plane bending for ortho-disubstituted pattern |

Purity and Quantitative Analysis by Chromatography

While spectroscopy confirms structure, chromatography is essential for determining the purity of the sample.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, reproducibility, and compatibility with UV-Vis detection for aromatic compounds.[16][17]

Expertise & Causality: A C18 column is chosen for its versatility in retaining moderately nonpolar compounds like this compound. The mobile phase, typically a mixture of acetonitrile or methanol and water, is optimized to achieve good peak shape and retention time. A buffer (e.g., formic acid) is often added to control the ionization state of the analyte and improve peak symmetry.[12] Detection is performed at a wavelength where the analyte exhibits strong absorbance, determined by a UV-Vis scan.

Protocol 4: RP-HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at 1.0 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A) 0.1% Formic Acid in Water; B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD) or UV detector set at an appropriate wavelength (e.g., 254 nm or λₘₐₓ).

    • Injection Volume: 10 µL.

  • Analysis: Integrate the peak area of all detected peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Ensuring Method Trustworthiness

Validation_System Trustworthy_Result Trustworthy Result (Validated Data) Specificity Specificity (Is it the right analyte?) Trustworthy_Result->Specificity Accuracy Accuracy (Is the measurement correct?) Trustworthy_Result->Accuracy Precision Precision (Is the measurement repeatable?) Trustworthy_Result->Precision Linearity Linearity & Range (Is response proportional?) Trustworthy_Result->Linearity NMR_MS NMR + MS (Structural Confirmation) Specificity->NMR_MS Spiking Reference Standard Spiking Accuracy->Spiking Replicates Multiple Injections/ Measurements Precision->Replicates Calibration Calibration Curve Linearity->Calibration

References

Application Note & Protocols: A Comprehensive Guide to Screening Novel 1,7-Dimethyl-1H-indazole Analogs for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer.[1][2][3] The indazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, with several approved drugs featuring this core moiety.[4][5] This guide provides a comprehensive framework for the initial characterization and screening of novel indazole derivatives, using the hypothetical compound 1,7-Dimethyl-1H-indazole as a representative analog. We present a multi-tiered strategy, beginning with fundamental compound handling and progressing through robust biochemical and cell-based assays designed to identify and validate kinase inhibitory activity. The protocols herein are designed to be self-validating, incorporating essential controls and orthogonal assay formats to ensure data integrity and build a strong foundation for further drug development.

Introduction: The Indazole Scaffold in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents one of the most significant superfamilies of drug targets.[2][4] These enzymes regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates, and their aberrant activity is a well-established driver of oncogenesis.[1][6] Consequently, the development of small molecule kinase inhibitors is a cornerstone of modern therapeutic discovery.[6]

The indazole core is a key pharmacophore found in numerous successful kinase inhibitors, such as Axitinib and Pazopanib.[4] Its unique structural and electronic properties allow for versatile interactions within the ATP-binding pocket of various kinases.[4][5] When a novel indazole derivative like this compound is synthesized, a systematic and rigorous screening cascade is essential to determine its biological activity, potency, and selectivity.

This document serves as a detailed guide for researchers embarking on this process. It outlines field-proven protocols for primary biochemical screening to identify initial hits, secondary assays to determine potency (IC50) and selectivity, and cell-based assays to confirm target engagement and functional efficacy in a physiologically relevant context.

Compound Management and Safety Precautions

Before initiating any biological screening, proper handling and characterization of the test compound are paramount.

2.1. Safety and Handling

While specific toxicological data for this compound is unavailable, related indazole compounds may cause skin, eye, and respiratory irritation.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[7][8]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood.[8][9][10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from air and moisture.[10]

  • Disposal: Dispose of the compound and any contaminated materials according to approved waste disposal protocols.[7][8]

2.2. Solubility and Stock Solution Preparation

A common challenge in screening is compound insolubility. It is crucial to determine the optimal solvent and concentration.

  • Solubility Testing: Test the solubility of this compound in various laboratory-grade solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions for screening.

  • Stock Solution Preparation:

    • Accurately weigh the compound.

    • Add the appropriate volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Tier 1: Primary Biochemical Screening for Hit Identification

The initial goal is to screen the compound against a broad panel of kinases to identify potential "hits." Luminescence-based assays that measure ATP consumption are robust, sensitive, and highly amenable to high-throughput screening (HTS).[3][11][12][13]

3.1. Principle: ADP-Glo™ Luminescent Kinase Assay

This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[3] The assay is performed in two steps: first, remaining ATP is depleted, and second, the ADP is converted into a luminescent signal by a coupled luciferase reaction. The light output is directly proportional to kinase activity, thus a decrease in signal indicates inhibition.[3]

3.2. Workflow for Primary Biochemical Screening

cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Signal Detection Compound_Prep Prepare this compound Serial Dilutions Dispense_Cmpd Dispense Compound/ Vehicle Control (DMSO) Compound_Prep->Dispense_Cmpd Kinase_Prep Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) Add_Kinase Add Kinase Mix to Initiate Pre-incubation Kinase_Prep->Add_Kinase Dispense_Cmpd->Add_Kinase Incubate_1 Incubate (15 min, RT) (Compound-Kinase Binding) Add_Kinase->Incubate_1 Add_ATP Add ATP to Start Reaction Incubate_1->Add_ATP Incubate_2 Incubate (60 min, RT) (Kinase Reaction) Add_ATP->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates Reaction, Depletes ATP) Incubate_2->Add_ADP_Glo Incubate_3 Incubate (40 min, RT) Add_ADP_Glo->Incubate_3 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) Incubate_3->Add_Detection Incubate_4 Incubate (30 min, RT) Add_Detection->Incubate_4 Read_Luminescence Read Plate on Luminometer Incubate_4->Read_Luminescence

Caption: Workflow for a luminescence-based primary kinase screen.

3.3. Detailed Protocol: Single-Point Kinase Inhibition Assay

This protocol is designed for a single concentration screen (e.g., 10 µM) to identify initial hits.

  • Reagent Preparation:

    • Assay Buffer: Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[14][15]

    • Compound Plate: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in assay buffer to achieve the desired concentration (e.g., 10 µM final) with a consistent final DMSO concentration (e.g., ≤1%).[16]

    • Controls: Prepare wells with a known potent inhibitor (positive control) and DMSO vehicle only (negative control).[14][17]

  • Assay Procedure (384-well Plate):

    • Using an automated liquid handler, add 2.5 µL of the diluted compound, positive control, or DMSO vehicle to the appropriate wells.

    • Add 2.5 µL of the kinase/substrate solution to all wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[14]

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Kₘ for each specific kinase).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[18]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each well relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

    • Hits are typically defined as compounds that show inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

3.4. Data Presentation: Primary Hit Summary

CompoundTarget KinaseAssay TypeConcentration (µM)% InhibitionHit (Y/N)
1,7-DM-IndazoleKinase AADP-Glo™1085.2Y
1,7-DM-IndazoleKinase BADP-Glo™1012.5N
1,7-DM-IndazoleKinase CADP-Glo™1091.7Y
StaurosporineKinase AADP-Glo™198.9Y

Tier 2: Dose-Response and Selectivity Profiling

Once hits are identified, the next steps are to determine their potency (IC50) and selectivity against a panel of related kinases.[19] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent orthogonal method for this, as it uses a different detection modality, reducing the chance of artifacts.[20][21]

4.1. Principle: LanthaScreen™ TR-FRET Kinase Assay

This assay typically uses a fluorescently labeled substrate (acceptor) and a terbium-labeled antibody (donor) that specifically recognizes the phosphorylated substrate.[22] When the substrate is phosphorylated by the kinase, the antibody binds. Excitation of the terbium donor results in energy transfer to the acceptor fluorophore, producing a TR-FRET signal. Inhibition of the kinase leads to less phosphorylated substrate and a loss of signal.[22]

4.2. Workflow for IC50 Determination

cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Signal Detection Cmpd_Dilution Create 10-point Serial Dilution of this compound Dispense_Cmpd_Series Dispense Compound Dilutions & Controls Cmpd_Dilution->Dispense_Cmpd_Series Kinase_Mix_Prep Prepare Kinase/Fluorescent Substrate Mix Add_Kinase_Mix Add Kinase/Substrate Mix Kinase_Mix_Prep->Add_Kinase_Mix Dispense_Cmpd_Series->Add_Kinase_Mix Incubate_1 Incubate (15 min, RT) Add_Kinase_Mix->Incubate_1 Add_ATP Add ATP to Start Reaction Incubate_1->Add_ATP Incubate_2 Incubate (60 min, RT) Add_ATP->Incubate_2 Add_Stop_Detect Add Stop/Detection Mix (EDTA + Tb-Antibody) Incubate_2->Add_Stop_Detect Incubate_3 Incubate (60 min, RT) Add_Stop_Detect->Incubate_3 Read_TR_FRET Read Plate on TR-FRET Reader (Emission at 2 Wavelengths) Incubate_3->Read_TR_FRET

Caption: Dose-response workflow using a TR-FRET assay format.

4.3. Detailed Protocol: TR-FRET IC50 Determination

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of the this compound stock solution in DMSO.

    • Dilute these concentrations into the assay buffer.

  • Assay Procedure (10 µL final volume):

    • Add 2.5 µL of the serially diluted compound or controls to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and the fluorescein-labeled substrate (e.g., 200 nM substrate).[22]

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.[15][22]

  • Detection:

    • Stop the reaction by adding 10 µL of TR-FRET Dilution Buffer containing EDTA (to chelate Mg²⁺) and the terbium-labeled phospho-specific antibody.[22] The final concentration of antibody is typically 2 nM.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET capable plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor, or as specified by the manufacturer).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of inhibitor required to achieve 50% of the maximal inhibition.[19]

4.4. Data Presentation: Comparative Kinase Selectivity Profile

CompoundTarget KinaseAssay TypeIC50 (nM)
1,7-DM-IndazoleKinase ATR-FRET50
1,7-DM-IndazoleKinase CTR-FRET85
1,7-DM-IndazoleKinase D (off-target)TR-FRET1,250
1,7-DM-IndazoleKinase E (off-target)TR-FRET>10,000
BMS-777607 (Control)Kinase ATR-FRET5

Tier 3: Cell-Based Assays for Physiological Relevance

A potent biochemical inhibitor must be validated in a cellular context to confirm it can cross the cell membrane, engage its intended target, and exert a functional effect.[23][24][25] Many compounds that are potent in biochemical assays fail in cell-based assays due to poor permeability or other factors.[17][24]

5.1. Principle: NanoBRET™ Target Engagement Assay

This assay measures compound binding to a specific kinase target in living cells.[26] It uses Bioluminescence Resonance Energy Transfer (BRET), an energy transfer technique. The target kinase is expressed as a fusion to NanoLuc® Luciferase (energy donor), and a fluorescent tracer that binds to the kinase's active site is added to the cells. If the test compound enters the cells and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[26] This provides a direct measure of target engagement.

5.2. Detailed Protocol: Cellular Target Engagement

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase-NanoLuc® fusion protein.

    • Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in media.

    • Add the NanoBRET™ tracer to the cells at its predetermined optimal concentration.

    • Immediately add the serially diluted compound to the wells.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Detection:

    • Add the Nano-Glo® substrate to all wells to generate the donor luminescent signal.

    • Read the plate on a BRET-capable luminometer, measuring both the donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio for each well.

    • Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC50 for target engagement.

5.3. Principle & Protocol: Cellular Phosphorylation Assay

This assay measures the functional consequence of kinase inhibition by quantifying the phosphorylation of a downstream substrate within the cell.[1][26]

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the target kinase and a known downstream substrate.

    • Starve the cells (if necessary to reduce basal signaling) and then treat with serial dilutions of this compound for a defined period (e.g., 90 minutes).[26]

    • Stimulate the signaling pathway with an appropriate activator (e.g., a growth factor) to induce kinase activity.

  • Lysis and Detection:

    • Lyse the cells to release the proteins.

    • Use an immunoassay format like ELISA or TR-FRET to detect the level of the phosphorylated substrate.[1][26] This typically involves a capture antibody for the total substrate and a detection antibody specific to the phospho-site.

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total substrate signal or to a housekeeping protein.

    • Plot the normalized signal against the inhibitor concentration to determine the IC50 for functional inhibition of the signaling pathway.

5.4. Data Presentation: Cellular Assay Summary

CompoundAssay TypeCell LineIC50 (nM)
1,7-DM-IndazoleNanoBRET™ Target EngagementHEK293210
1,7-DM-IndazoleCellular Phospho-Substrate AssayCancer Cell Line X450

Data Interpretation and Best Practices

  • Biochemical vs. Cellular Potency: It is common for IC50 values to be higher in cellular assays compared to biochemical assays.[17] This "potency shift" can be due to factors like cell membrane permeability, protein binding in the cell culture medium, cellular ATP concentration (which is much higher than in most biochemical assays), and engagement with efflux pumps. A large shift may indicate a potential liability for the compound.

  • Orthogonal Assays: Using assays with different detection technologies (e.g., luminescence and TR-FRET) helps to rule out compound interference and increases confidence in the results.[27]

  • Selectivity is Key: A highly potent compound is of little value if it inhibits many other kinases, which can lead to off-target toxicity.[5] The goal is to find a compound with a good "selectivity window"—high potency against the desired target and significantly lower potency against other kinases.[19]

  • Controls are Critical: Always include positive and negative controls in every assay plate.[17] A robust assay should have a high Z'-factor (>0.5), indicating a good separation between the signals of the positive and negative controls.[12][13][27]

Conclusion

This application note provides a structured, multi-tiered approach for the comprehensive screening of novel indazole-based compounds like this compound for kinase inhibitory activity. By progressing from broad biochemical screening to specific dose-response determinations and finally to validation in physiologically relevant cell-based assays, researchers can confidently identify and characterize promising lead candidates for drug discovery. This systematic process, grounded in robust and orthogonal methodologies, ensures the generation of high-quality, reproducible data essential for advancing a compound through the drug development pipeline.

References

Application Notes and Protocols for Cell-Based Assays Involving 1,7-Dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indazole Derivatives and the Rationale for Investigating 1,7-Dimethyl-1H-indazole

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This diverse bioactivity stems from the ability of the indazole ring to act as a versatile pharmacophore, engaging with various biological targets. While many indazole derivatives have been explored, the specific biological profile of this compound remains less characterized in the public domain.

This technical guide, designed for researchers in drug discovery and chemical biology, provides a comprehensive framework for investigating the cellular activities of this compound. Drawing from established methodologies for analogous compounds, we present detailed protocols for cell-based assays to probe its potential as a modulator of key cellular signaling pathways. A primary focus of this guide is the evaluation of this compound as a potential inhibitor of neuronal nitric oxide synthase (nNOS), a target of significant therapeutic interest. Some nitro-1H-indazoles have demonstrated potent inhibitory effects on NOS isoforms.[5]

Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of various neurological disorders, making nNOS inhibitors promising therapeutic candidates.[6][7] Cell-based assays offer a more physiologically relevant context for inhibitor screening compared to in vitro enzyme assays, providing valuable insights into cell permeability, off-target effects, and overall cellular efficacy.[6][7]

Part 1: Physicochemical Properties and Preparation of this compound for In Vitro Assays

Accurate and reproducible results in cell-based assays begin with the correct preparation of the test compound. The physicochemical properties of this compound will dictate its solubility and stability in culture media. While experimental data for this specific compound is limited, we can estimate its properties based on the indazole scaffold and related methylated analogs.

Table 1: Estimated Physicochemical Properties of this compound
PropertyEstimated ValueSource/Basis
Molecular FormulaC₉H₁₀N₂-
Molecular Weight146.19 g/mol Calculated
AppearanceLikely a solid at room temperatureBased on similar indazole compounds[8]
XLogP3~2.0 - 2.5Based on analogs in chemical databases
Hydrogen Bond Donors0Calculated
Hydrogen Bond Acceptors2Calculated
SolubilityPoorly soluble in water; soluble in organic solvents like DMSO and ethanolBased on general characteristics of indazole derivatives[8][9]
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of many poorly water-soluble compounds for use in cell-based assays.[9] It is crucial to use anhydrous DMSO to prevent compound precipitation and degradation. Aliquoting the stock solution minimizes freeze-thaw cycles that can compromise compound stability.

Materials:

  • This compound (solid)[10]

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh a precise amount of the compound. To prepare 1 mL of a 10 mM stock solution, weigh 1.46 mg of this compound.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the solid compound. For 1.46 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes or amber vials. Store at -20°C or -80°C, protected from light.

Part 2: Cell-Based Assay for Screening nNOS Inhibitory Activity

This section details a robust cell-based assay to evaluate the potential of this compound to inhibit neuronal nitric oxide synthase. The protocol is adapted from established methods for screening NOS inhibitors in a cellular context.[6][7] The assay relies on a cell line engineered to overexpress nNOS. Enzyme activity is induced by a calcium ionophore, and the resulting NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[6][7][11]

Experimental Workflow for nNOS Inhibition Assay

Caption: Workflow for the cell-based nNOS inhibition assay.

Protocol 2: Quantification of nNOS Activity via the Griess Assay

Rationale: This protocol provides a quantitative measure of NO production in a cellular environment. A human embryonic kidney cell line (HEK293T) stably overexpressing rat nNOS is used as the model system.[6][7] The calcium ionophore A23187 is used to increase intracellular calcium levels, which is a necessary cofactor for nNOS activation.[7] The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO through the detection of nitrite.[11]

Materials:

  • HEK293T cells stably expressing rat nNOS (HEK293T/nNOS)

  • Wild-type HEK293T cells (for control)

  • Complete culture medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • A23187 (calcium ionophore) stock solution (e.g., 5 mM in DMSO)

  • Known nNOS inhibitor (e.g., L-NNA) as a positive control

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)[11]

  • Sodium nitrite (NaNO₂) standard solution

  • Microplate reader

Procedure:

  • Cell Plating:

    • Culture HEK293T/nNOS and wild-type HEK293T cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells, resuspend them in complete culture medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium. A typical concentration range to start with could be 0.1 µM to 100 µM.

    • Also prepare dilutions of the positive control inhibitor (L-NNA).

    • Include a vehicle control (DMSO) at the same final concentration as in the compound-treated wells (typically ≤ 0.5%).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound, positive control, or vehicle.

  • nNOS Activation:

    • Prepare a working solution of A23187 in complete culture medium to a final concentration of 5 µM.[7]

    • Add the A23187 working solution to all wells except the negative control wells.

    • Incubate the plate for 8 hours at 37°C in a 5% CO₂ incubator.[7]

  • Griess Assay:

    • Standard Curve: Prepare a series of sodium nitrite standards (e.g., 0 to 100 µM) in culture medium.

    • Sample Collection: After the 8-hour incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

    • Griess Reagent Addition: Add 50 µL of the sulfanilamide solution to each well containing the standards and samples. Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to each well. Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the absorbance of the nitrite standards versus their concentration to generate a standard curve.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage of nNOS inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

nNOS Signaling Pathway and Point of Inhibition

G Ca_ionophore A23187 (Calcium Ionophore) Ca_influx ↑ Intracellular Ca²⁺ Ca_ionophore->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin binds nNOS_active nNOS (active) Calmodulin->nNOS_active activates nNOS_inactive nNOS (inactive) nNOS_inactive->nNOS_active NO Nitric Oxide (NO) nNOS_active->NO catalyzes L_Citrulline L-Citrulline nNOS_active->L_Citrulline L_Arginine L-Arginine L_Arginine->nNOS_active O2_NADPH O₂ + NADPH O2_NADPH->nNOS_active Inhibitor This compound (Potential Inhibitor) Inhibitor->nNOS_active inhibits

Caption: Simplified nNOS activation pathway and potential inhibition.

Part 3: Assessing Cytotoxicity

It is essential to determine if any observed inhibition of nNOS activity is due to a specific interaction with the enzyme or a result of general cytotoxicity. The MTT assay is a widely used method to assess cell viability by measuring mitochondrial metabolic activity.[12]

Protocol 3: MTT Assay for Cytotoxicity

Rationale: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[12]

Materials:

  • Cells and reagents from Protocol 2

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Plating and Treatment: Plate and treat the cells with this compound as described in Protocol 2, steps 1 and 2. It is advisable to use the same cell line (HEK293T/nNOS) to ensure the results are comparable.

  • Incubation: Incubate the cells for a duration relevant to the primary assay (e.g., 8 hours) or a standard cytotoxicity timeframe (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. A significant decrease in cell viability at concentrations that inhibit nNOS would suggest a cytotoxic effect.

Conclusion and Future Directions

This guide provides a detailed framework and robust protocols for the initial cellular characterization of this compound. The primary focus on nNOS inhibition offers a clear path to evaluating its therapeutic potential in the context of neurological disorders. Should this compound demonstrate potent and selective nNOS inhibition with minimal cytotoxicity, further investigations would be warranted. These could include assays to determine its selectivity against other NOS isoforms (eNOS and iNOS), mechanism of action studies, and evaluation in more complex cellular models such as primary neuronal cultures. The indazole scaffold continues to be a rich source of novel therapeutic agents, and a systematic approach to characterizing new derivatives like this compound is crucial for unlocking their full potential.

References

A Robust and Scalable Synthesis of 1,7-Dimethyl-1H-indazole: A Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The indazole scaffold is a cornerstone pharmacophore in modern drug discovery, featured in numerous therapeutic agents.[1][2] The functionalization of the indazole nucleus, particularly through N-alkylation, is a critical step in modulating the pharmacological properties of these molecules. However, the synthesis is often complicated by the formation of N-1 and N-2 regioisomers, which can be challenging to separate and adversely affect yields.[3][4][5] This application note provides a comprehensive, field-proven protocol for the regioselective scale-up synthesis of 1,7-Dimethyl-1H-indazole, a key building block for pharmaceutical research. We emphasize a thermodynamically controlled approach, explain the causality behind procedural choices, and provide rigorous safety protocols essential for scaling up production.

Introduction and Strategic Rationale

Indazoles are recognized as bioisosteres of indoles and are integral to a wide array of biologically active compounds, including kinase inhibitors like Axitinib and antiemetics such as Granisetron.[1] The regiochemistry of N-alkylation is a pivotal factor influencing a molecule's binding affinity and overall efficacy. The synthesis of N-alkylated indazoles can proceed under kinetic or thermodynamic control, with the choice of base, solvent, and reaction conditions dictating the ratio of N-1 to N-2 products.[6] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a principle that can be leveraged to favor the N-1 substituted product.[4][5]

This guide details the methylation of 7-Methyl-1H-indazole. The primary challenge is to selectively form the 1,7-dimethyl isomer over the 2,7-dimethyl isomer. Our strategy employs a strong, non-nucleophilic base (Sodium Hydride) in an aprotic polar solvent (Tetrahydrofuran) to deprotonate the indazole. This combination is well-documented to favor N-1 alkylation.[3][4][5] Dimethyl sulfate (DMS) is chosen as the methylating agent due to its high reactivity and cost-effectiveness for scale-up, though its use mandates stringent safety measures.

The workflow is designed to be self-validating, with in-process controls and robust purification methods to ensure the final product's high purity.

Reaction Mechanism and Workflow

The synthesis proceeds in two main stages: deprotonation and alkylation. First, 7-Methyl-1H-indazole is deprotonated by sodium hydride to form a sodium indazolide salt. This anion exists in a resonance equilibrium, with negative charge density on both N-1 and N-2. The subsequent nucleophilic attack on dimethyl sulfate can occur from either nitrogen atom, leading to the two possible regioisomers. The steric hindrance from the C-7 methyl group and the thermodynamic stability of the N-1 product favor the desired this compound.

Visualization of the Synthetic Pathway

The following diagram illustrates the core reaction mechanism.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation A 7-Methyl-1H-indazole B Sodium Indazolide Anion (Resonance Stabilized) A->B  NaH, Anhydrous THF  0°C to RT C Dimethyl Sulfate ((CH₃)₂SO₄) D This compound (Major Product, Thermodynamic) E 2,7-Dimethyl-1H-indazole (Minor Product, Kinetic) C->D  N-1 Attack C->E  N-2 Attack

References

Application Notes and Protocols: Safe Handling and Storage of 1,7-Dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scope

The indazole nucleus is a privileged scaffold in modern medicinal chemistry and drug discovery.[1][2] As bicyclic nitrogen-containing heterocycles, indazole derivatives exhibit a vast range of biological activities, including potent anti-inflammatory, anti-cancer, and antimicrobial properties.[1][3] 1,7-Dimethyl-1H-indazole, a member of this important class, serves as a key building block and research chemical in the development of novel therapeutic agents.

The integrity of experimental data and, more importantly, the safety of laboratory personnel, depend on the precise and careful handling of such research compounds. The toxicological properties of many novel derivatives like this compound have not been exhaustively investigated. Therefore, a proactive and cautious approach is paramount.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the handling, storage, and disposal of this compound. The protocols herein are designed to ensure personnel safety, maintain compound stability, and promote reproducible experimental outcomes.

Section 2: Compound Properties and Hazard Identification

A foundational understanding of the compound's physicochemical properties and potential hazards is the first step in a robust safety protocol.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Boiling Point 252.4 ± 9.0 °C at 760 mmHg
Flash Point 106.5 ± 18.7 °C
Density 1.1 ± 0.1 g/cm³
LogP 2.39
Hazard Profile and GHS Classification

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from closely related indazole derivatives. It is crucial to treat this compound as potentially hazardous until proven otherwise.

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Warning (Category 4)H302: Harmful if swallowed.[4]
Skin Irritation Warning (Category 2)H315: Causes skin irritation.[4]
Eye Irritation Warning (Category 2A)H319: Causes serious eye irritation.[4]
Respiratory Irritation Warning (STOT SE 3)H335: May cause respiratory irritation.[5]

Trustworthiness Note: This hazard profile is based on analogous compounds. All users are REQUIRED to perform a risk assessment specific to their experimental conditions and consult their institution's Environmental Health & Safety (EHS) department.

Section 3: Risk Mitigation and Engineering Controls

A multi-layered approach to safety, prioritizing the elimination or reduction of hazards at their source, is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.

G cluster_0 Hierarchy of Controls for Chemical Safety A Elimination / Substitution (Use a less hazardous chemical if possible) B Engineering Controls (Isolate people from the hazard) A->B C Administrative Controls (Change the way people work) B->C D Personal Protective Equipment (PPE) (Protect the worker with personal equipment) C->D

Caption: The Hierarchy of Controls model for risk mitigation.

For handling this compound, the following engineering and administrative controls are mandatory:

  • Chemical Fume Hood: All manipulations of the solid compound and its concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

  • Safety Shower and Eyewash Station: An accessible and operational safety shower and eyewash station must be located in close proximity to the workstation.[8][9]

  • Controlled Access: The area where the compound is handled and stored should be clearly marked, and access should be restricted to trained and authorized personnel only.[10]

Section 4: Standard Operating Protocols

Adherence to detailed protocols minimizes variability and risk. The following procedures should be incorporated into all workflows involving this compound.

Personal Protective Equipment (PPE)

The final barrier between the researcher and the hazard is PPE. The minimum required PPE is as follows:

  • Eye Protection: Chemical splash goggles that conform to ANSI Z87.1 or EN166 standards are mandatory.[8][11] Standard safety glasses are insufficient.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Always remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately after handling the compound.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Respiratory Protection: Not typically required if work is conducted within a fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge may be necessary, subject to institutional EHS approval and fit-testing.[7]

Protocol: Weighing and Transferring Solid Compound

Objective: To accurately weigh and transfer solid this compound while preventing contamination and personnel exposure.

Materials:

  • This compound (solid)

  • Analytical balance inside a ventilated enclosure or fume hood

  • Spatula

  • Weighing paper or boat

  • Appropriate receiving vessel (e.g., vial, flask)

  • Waste container for contaminated materials

Procedure:

  • Preparation: Don all required PPE. Ensure the fume hood sash is at the appropriate working height.

  • Tare: Place the weighing paper/boat on the balance and tare the mass.

  • Dispensing: Carefully open the stock container inside the fume hood. Using a clean spatula, transfer the desired amount of solid compound onto the weighing paper. Avoid any actions that could generate dust.[6]

    • Scientist's Note: Tapping the spatula gently on the neck of the stock bottle is preferable to shaking, as it provides better control and minimizes aerosolization.

  • Weighing: Record the final mass.

  • Transfer: Carefully transfer the weighed solid into the designated receiving vessel.

  • Cleanup: Tightly seal the stock container. Dispose of the contaminated weighing paper, gloves, and any other disposable materials into a designated hazardous waste container.[11]

  • Decontamination: Wipe the spatula and any affected surfaces with an appropriate solvent (e.g., 70% ethanol) and paper towels, disposing of the towels as hazardous waste.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a solubilized, concentrated stock solution for use in biological assays.

Rationale: Indazole derivatives often have poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a common aprotic solvent used to create high-concentration stock solutions for in vitro research.[12]

Materials:

  • 1.46 mg of this compound (MW = 146.19 g/mol )

  • 1.0 mL of anhydrous, cell-culture grade DMSO

  • Calibrated micropipettes

  • 1.5 mL microcentrifuge tube or amber glass vial

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Compound Preparation: Weigh 1.46 mg of this compound following the protocol in Section 4.2 and transfer it to the vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the vial containing the solid compound.[12]

    • Expertise Note: DMSO is highly hygroscopic. Use a fresh, sealed bottle of anhydrous grade solvent and work quickly to prevent water absorption, which can affect compound solubility and stability.[12]

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all particulates have dissolved.[12]

  • Sonication (if necessary): If solids persist, sonicate the vial in a room temperature water bath for 5-10 minutes. Allow the solution to return to room temperature and inspect again.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in tightly sealed microcentrifuge tubes.[12]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -20°C or -80°C in a dark, dry environment.[12]

Section 5: Long-Term Storage and Stability

Proper storage is critical for maintaining the chemical integrity of this compound.

Storage Conditions:

  • Temperature: Store in a cool, dry place.[5] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended, depending on the manufacturer's guidelines.

  • Atmosphere: Keep the container tightly closed to protect from moisture and air.[4][8] For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial.[4]

  • Light: Protect from direct light. Store in an amber vial or inside a secondary container that is opaque.[12]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[8][13]

G Start Compound Received CheckIncompat Check SDS for Incompatibilities (e.g., Oxidizers, Acids) Start->CheckIncompat SelectContainer Select Appropriate Container (Tightly sealed, Amber Glass) CheckIncompat->SelectContainer None Noted SelectLocation Store in Designated Location (Cool, Dry, Dark, Ventilated) SelectContainer->SelectLocation LogIn Log in Chemical Inventory SelectLocation->LogIn

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,7-Dimethyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,7-dimethyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or plan to work with N-alkylated indazoles. The regioselective alkylation of the indazole scaffold is a well-documented challenge in organic synthesis, often leading to mixtures of N1 and N2 isomers.[1][2] This resource provides in-depth, field-proven insights to help you navigate common experimental hurdles, optimize your reaction conditions, and achieve your desired product with high yield and purity.

The synthesis of this compound involves the methylation of 7-methyl-1H-indazole. The primary challenge is to selectively form the N1-methylated product over the N2-methylated isomer, 1,7-dimethyl-2H-indazole. The outcome of this reaction is critically dependent on a nuanced interplay of steric and electronic factors, as well as the precise reaction conditions employed.[3][4][5]

Troubleshooting Guide

This section addresses specific, common issues encountered during the methylation of 7-methyl-1H-indazole in a practical question-and-answer format.

Issue 1: Poor Regioselectivity (Low N1:N2 Ratio)

Question: My reaction is producing a nearly 1:1 mixture of this compound and the undesired 2,7-dimethyl-2H-indazole isomer. How can I improve the N1 selectivity?

Answer: This is the most frequent challenge in indazole alkylation. The indazolide anion, formed upon deprotonation, is an ambident nucleophile with significant electron density on both N1 and N2. Achieving high regioselectivity requires carefully tuning the reaction conditions to favor kinetic or thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4]

Causality & Solutions:

  • Choice of Base and Solvent System: This is the most critical factor. The combination of a strong, non-nucleophilic hydride base in a less polar aprotic solvent is known to significantly favor N1 alkylation.

    • Expert Recommendation: Switch to sodium hydride (NaH) as the base and anhydrous tetrahydrofuran (THF) as the solvent. This combination has been shown to provide excellent N-1 regioselectivity for a variety of indazoles.[3][5] The rationale is that the sodium cation coordinates more tightly with the N1 and N7 positions in the less polar THF environment, sterically hindering the approach of the electrophile to the N2 position.[6]

    • Alternative Conditions: Using cesium carbonate (Cs₂CO₃) in DMF is another common method, but it can sometimes lead to reduced selectivity compared to the NaH/THF system, especially for substrates without strong directing groups.[3]

  • Temperature Control: The reaction temperature can influence the kinetic vs. thermodynamic product distribution.

    • Expert Recommendation: Perform the deprotonation step at a low temperature (e.g., 0 °C) to form the indazolide anion. Then, allow the reaction to slowly warm to room temperature or slightly above (up to 50 °C) after the addition of the methylating agent.[3] This allows the reaction to proceed under kinetic control, which often favors the N1 isomer with the right solvent/base combination.

Summary of Conditions vs. Regioselectivity
BaseSolventTypical N1:N2 RatioControl TypeReference
NaH THF >95:5 (Favorable for N1) Kinetic[3][5]
Cs₂CO₃DMFVariable (50:50 to 80:20)Mixed[3]
K₂CO₃DMFVariable (Often poor selectivity)Mixed[1]
NaHMDSDMSOFavors N1 (Reversed from THF)Solvent-Dependent[6]
Issue 2: Low or No Product Yield

Question: My reaction is sluggish or has stalled, with a significant amount of unreacted 7-methyl-1H-indazole remaining even after extended reaction times. What is the cause?

Answer: Low conversion can be traced to several factors, primarily related to the activity of the reagents and the integrity of the reaction environment.

Causality & Solutions:

  • Inactive Base: Sodium hydride (NaH) is highly reactive with atmospheric moisture, which converts it to inactive sodium hydroxide.

    • Troubleshooting Step: Use a fresh bottle of NaH (as a mineral oil dispersion). Before weighing, briefly rinse the required amount of NaH with anhydrous hexanes under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket) to remove the protective oil and any surface oxidation, then dry it under vacuum.

  • Presence of Moisture: Protic contaminants like water will quench the base and the indazolide anion.

    • Troubleshooting Step: Ensure all glassware is rigorously oven- or flame-dried before use. Use anhydrous solvents. If your solvent is from a previously opened bottle, consider distilling it over a suitable drying agent (e.g., sodium/benzophenone for THF).

  • Impure Methylating Agent: The purity of your methylating agent (e.g., methyl iodide, dimethyl sulfate) is crucial.

    • Troubleshooting Step: Use a freshly opened bottle or distill the methylating agent if its purity is questionable. Ensure precise stoichiometry; a large excess can lead to side reactions, while too little will result in incomplete conversion.[7]

Issue 3: Difficult Product Purification

Question: I have an isomeric mixture of my product. How can I effectively separate the 1,7-dimethyl and 2,7-dimethyl isomers?

Answer: Separating N1 and N2 indazole isomers can be challenging due to their similar polarities.

Solutions:

  • Column Chromatography: This is the most common method.

    • Expert Recommendation: Use a high-quality silica gel with a shallow solvent gradient. Start with a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The N1 isomer is typically slightly less polar than the N2 isomer and should elute first. Monitor fractions carefully using TLC.

  • Crystallization: If a suitable solvent system can be found, fractional crystallization may be an option, although it is often less effective for closely related isomers unless one is present in a significant excess.

  • Preparative HPLC: For high-purity material on a smaller scale, reverse-phase preparative HPLC is a powerful, albeit more expensive, option.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the N-methylation of 7-methyl-1H-indazole?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. First, a base abstracts the acidic proton from the N1 position of 7-methyl-1H-indazole to generate a resonance-stabilized indazolide anion. This anion is an ambident nucleophile. The anion then attacks the methylating agent (e.g., methyl iodide) to form the N-C bond. The selectivity depends on which nitrogen atom acts as the nucleophile.

Indazole Methylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Start 7-Methyl-1H-indazole Anion Indazolide Anion (Ambident Nucleophile) Start->Anion + Base - H-Base⁺ N1_Product This compound (N1-Alkylation, Major) Anion->N1_Product + CH₃I (THF) N2_Product 2,7-Dimethyl-2H-indazole (N2-Alkylation, Minor) Anion->N2_Product + CH₃I (DMF) Troubleshooting_Workflow start Problem Encountered selectivity Poor N1:N2 Selectivity start->selectivity yield Low Yield / Stalled Reaction start->yield check_base_solvent Check Base/Solvent System Is it NaH in THF? selectivity->check_base_solvent check_reagents Check Reagent Quality yield->check_reagents check_anhydrous Verify Anhydrous Conditions yield->check_anhydrous check_base_solvent->yield Yes, but still low yield change_conditions Action: Switch to NaH in anhydrous THF at 0°C -> RT check_base_solvent->change_conditions No use_fresh_base Action: Use fresh, washed NaH check_reagents->use_fresh_base dry_reagents Action: Use freshly distilled solvents. Flame-dry glassware. check_anhydrous->dry_reagents

References

Technical Support Center: Synthesis of 1,7-Dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,7-Dimethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important heterocyclic compound. Our goal is to provide practical, experience-driven advice to ensure the successful and efficient production of high-purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I've synthesized this compound, but my NMR spectrum shows an unexpected major isomer. What is this impurity and why did it form?

Answer:

The most common and significant impurity in the synthesis of this compound is its constitutional isomer, 2,7-Dimethyl-1H-indazole . The formation of this isomer is a well-documented challenge in the N-alkylation of indazoles.

Causality of Isomer Formation:

The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2. During the methylation of 7-methyl-1H-indazole, the methylating agent can attack either nitrogen, leading to a mixture of the N-1 (1,7-dimethyl) and N-2 (2,7-dimethyl) isomers. The regioselectivity of this reaction is influenced by several factors:

  • Steric Hindrance: The methyl group at the 7-position can sterically hinder the approach of the methylating agent to the N-1 position, making the N-2 position more accessible. This often results in the 2,7-dimethyl isomer being the major product under kinetically controlled conditions.[1]

  • Electronic Effects: The electronic nature of the indazole ring and the reaction conditions (solvent, base) can influence the nucleophilicity of each nitrogen atom.

  • Thermodynamic vs. Kinetic Control: The 1-substituted indazole is generally the thermodynamically more stable isomer.[2][3] However, the 2-substituted isomer is often the kinetically favored product.[4] Therefore, reaction conditions that do not allow for equilibration will likely yield a higher proportion of the 2,7-dimethyl isomer.

Troubleshooting and Prevention:

To favor the formation of the desired this compound, consider the following strategies:

  • Choice of Base and Solvent: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) can favor the formation of the thermodynamically stable N-1 isomer.[5][6] This is because the sodium cation can coordinate with the indazole anion in a way that directs alkylation to the N-1 position.

  • Reaction Temperature and Time: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (if the compounds are stable) can promote equilibration towards the more stable 1,7-dimethyl isomer. However, this must be balanced against the risk of side reactions.

  • Methylating Agent: While methyl iodide is commonly used, other methylating agents like dimethyl sulfate can also be employed. The choice of agent can sometimes influence the isomeric ratio.

Diagram of Isomer Formation:

Caption: Formation of 1,7- and 2,7-dimethyl-1H-indazole isomers.

Question 2: My reaction seems to be incomplete, and I'm observing a significant amount of starting material, 7-methyl-1H-indazole, in my crude product. What could be the cause?

Answer:

Incomplete conversion of the starting material, 7-methyl-1H-indazole, is a common issue that can arise from several factors related to the reaction setup and reagents.

Potential Causes for Incomplete Reaction:

  • Insufficient Base: The N-H proton of the indazole is acidic and requires a stoichiometric amount of a strong base for complete deprotonation. If the base is not sufficiently strong or is used in a substoichiometric amount, a portion of the 7-methyl-1H-indazole will remain unreacted.

  • Inactive Base: Sodium hydride (NaH) is a common choice, but it can be deactivated by moisture. Ensure that the NaH is fresh and handled under strictly anhydrous conditions. The solvent (e.g., THF, DMF) must also be thoroughly dried.

  • Poor Solubility: 7-methyl-1H-indazole or its corresponding anion may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete reaction.

  • Low Reaction Temperature: While lower temperatures can sometimes improve selectivity, they can also significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.

  • Insufficient Reaction Time: The reaction may simply not have been allowed to run long enough for complete conversion.

Troubleshooting Protocol:

  • Verify Reagent Quality: Use freshly opened or properly stored sodium hydride. Ensure all glassware is flame-dried, and the solvent is anhydrous.

  • Optimize Base Stoichiometry: Use at least 1.1 to 1.2 equivalents of the base to ensure complete deprotonation of the starting material.

  • Improve Solubility: If solubility is an issue, consider a co-solvent system or a different solvent in which the starting material and its anion are more soluble. N,N-Dimethylformamide (DMF) can be an alternative to THF.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. The reaction should be continued until the starting material is no longer detectable.

  • Adjust Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C) to increase the rate, while still monitoring for the formation of side products.

Question 3: Besides the isomeric impurity, what other common process-related impurities should I be aware of?

Answer:

Beyond the 2,7-dimethyl-1H-indazole isomer and unreacted starting material, several other impurities can arise from the synthetic process. These are typically related to the starting materials for 7-methyl-1H-indazole or side reactions.

Common Process-Related Impurities:

Impurity SourceCommon ImpuritiesFormation Mechanism
Synthesis of 7-Methyl-1H-indazole Unreacted o-toluidine or 2,6-dimethylanilineIncomplete diazotization and cyclization during the synthesis of the 7-methyl-1H-indazole precursor.[2][7][8]
By-products from diazotizationSide reactions of the diazonium salt intermediate, such as coupling with other species in the reaction mixture.
Methylation Reaction Residual Methylating Agent (e.g., Methyl Iodide)Excess reagent used to drive the reaction to completion.
Residual Base (e.g., Sodium Hydride)Excess base used for deprotonation.
Quaternization ProductOver-methylation of the product to form a quaternary ammonium salt, especially if a large excess of the methylating agent is used.
Solvents Residual Solvents (e.g., THF, DMF, Ethyl Acetate)Incomplete removal during work-up and purification.

Troubleshooting and Purification Workflow:

PurificationWorkflow Crude_Product Crude this compound (Mixture of isomers, starting material, etc.) Workup Aqueous Work-up (Quench excess base and methylating agent) Crude_Product->Workup Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Workup->Extraction Drying Drying of Organic Layer (e.g., Na2SO4 or MgSO4) Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Purification Concentration->Purification Column_Chromatography Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) Separates isomers and less polar impurities. Purification->Column_Chromatography Primary Method Recrystallization Recrystallization (e.g., from Ethanol/Water or Heptane) Removes more polar impurities and can enrich one isomer. Purification->Recrystallization Alternative/Secondary Method Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

Question 4: How can I effectively separate this compound from its 2,7-dimethyl isomer?

Answer:

Separating the 1,7- and 2,7-dimethyl-1H-indazole isomers can be challenging due to their similar physical properties. However, effective separation can be achieved through careful chromatographic techniques or recrystallization.

Separation Protocols:

1. Flash Column Chromatography:

This is the most common and effective method for separating the two isomers on a laboratory scale.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The two isomers should have slightly different retention factors (Rf) on TLC, which can be used to optimize the solvent system.

  • Elution Order: The relative polarity of the two isomers can vary depending on the specific substitution pattern, but often the N-1 isomer is slightly more polar than the N-2 isomer. This should be confirmed by TLC analysis of the crude mixture.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify the fractions containing the pure desired isomer.

2. Recrystallization:

Recrystallization can be an effective method for purifying the desired isomer, especially if one isomer is present in a significantly higher concentration.

  • Solvent Selection: The key is to find a solvent system in which the two isomers have different solubilities. A mixture of solvents, such as ethanol/water or ethyl acetate/heptane, is often a good starting point.

  • Procedure:

    • Dissolve the crude mixture in a minimum amount of the hot solvent system.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, scratching the inside of the flask or adding a seed crystal of the pure desired product can induce crystallization.

    • Cool the mixture further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

    • Analyze the purity of the crystals and the mother liquor by NMR or LC-MS to determine the effectiveness of the separation. It may be necessary to perform multiple recrystallizations to achieve high purity.[9]

References

Technical Support Center: Synthesis of 1,7-Dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1,7-Dimethyl-1H-indazole. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently encountered challenges during the synthesis of this important scaffold. As Senior Application Scientists, we have structured this resource to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own laboratory work.

The primary hurdle in synthesizing this compound is typically the final N-methylation of 7-methyl-1H-indazole. The indazole core is an ambident nucleophile, meaning that alkylation can occur at two different nitrogen atoms, N1 and N2.[1] This frequently leads to a mixture of regioisomers, complicating purification and reducing the yield of the desired N1-alkylated product. This guide will focus on controlling this regioselectivity and addressing other potential side reactions.

Part 1: The Core Challenge — Regioselectivity in N-Methylation

This section addresses the most common and critical issue in the synthesis of this compound: the formation of the undesired 2,7-Dimethyl-2H-indazole isomer.

FAQ: I am getting a mixture of this compound (N1) and 2,7-Dimethyl-2H-indazole (N2). Why does this happen and how can I control it?

Answer:

The formation of two regioisomers occurs because the deprotonated indazole anion has nucleophilic character at both the N1 and N2 positions. The final ratio of N1 to N2 product is a result of a delicate balance between steric effects, electronic properties, and the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[2]

  • Tautomeric Stability: The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[3][4] Therefore, conditions that allow the reaction to reach thermodynamic equilibrium will generally favor the N1-alkylated product.[5]

  • Reaction Control: The choice of base, solvent, and temperature determines the reaction pathway. A strong base like sodium hydride (NaH) in a coordinating solvent like tetrahydrofuran (THF) is known to strongly favor N1 alkylation.[6][7][8] It is postulated that the sodium cation coordinates to the N2 nitrogen, sterically blocking it from the incoming electrophile (the methylating agent).[3][8]

The diagram below illustrates the competing reaction pathways from the common indazolide anion intermediate.

N1_vs_N2_Alkylation cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products 7_Me_Indazole 7-Methyl-1H-indazole Anion 7-Methyl-1H-indazolide Anion 7_Me_Indazole->Anion + Base - H⁺ N1_Product This compound (Desired Product, Thermodynamic) Anion->N1_Product + CH₃-X (Favored by NaH/THF) N2_Product 2,7-Dimethyl-2H-indazole (Side Product, Kinetic) Anion->N2_Product + CH₃-X (Favored by other conditions)

Caption: Competing N1 and N2 methylation pathways.

Part 2: Troubleshooting Guide & Recommended Protocols

This section provides actionable solutions to common problems encountered during the synthesis.

Question: My primary side product is the N2-isomer. How can I modify my experiment to maximize the yield of the desired this compound?

Answer:

Optimizing for the N1-isomer involves carefully selecting your reaction conditions to favor the thermodynamic product. The base and solvent system is the most critical factor.[2]

Observation Probable Cause Recommended Action
Significant N2 Isomer (>10%) Use of bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF, DMSO). These conditions often lead to mixtures.[1][8]Switch to the NaH/THF system, which is highly selective for N1 alkylation.[3][6][7]
Low Conversion Insufficient deprotonation or low reaction temperature. NaH may be old/inactive.Use fresh, high-purity NaH (dispersion in mineral oil). Ensure the reaction is stirred efficiently. A slight increase in temperature (e.g., to 40-50 °C) after the addition of the methylating agent can improve the rate.
Reaction is messy/multiple spots on TLC The methylating agent is too reactive or used in large excess, leading to side reactions.Use a less reactive methylating agent (e.g., methyl iodide instead of dimethyl sulfate). Use a slight excess (1.1-1.2 equivalents) of the methylating agent.

This protocol is based on literature reports demonstrating high regioselectivity for N1 alkylation.[6][7][8]

Objective: To synthesize this compound with high N1 regioselectivity.

Materials:

  • 7-Methyl-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-Methyl-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF to create a 0.1-0.2 M solution. Stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a slurry.

  • Methylation: Cool the mixture back down to 0 °C. Add methyl iodide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to separate the desired N1 product from any minor N2 isomer and other impurities.

Part 3: Other Potential Side Reactions

While isomer formation is the main issue, other side reactions can occur.

FAQ: I've observed a highly polar byproduct that doesn't move from the baseline on my TLC plate. What could it be?

Answer:

This is likely the formation of a 1,7-dimethyl-1H-indazol-1-ium salt (a quaternary salt). This occurs when the already N1-methylated product acts as a nucleophile and reacts with a second molecule of the methylating agent.

Causality:

  • Highly Reactive Methylating Agent: Stronger agents like dimethyl sulfate or trimethyloxonium tetrafluoroborate (Meerwein's salt) are more prone to causing over-alkylation.[9]

  • Excess Reagent: Using a large excess of the methylating agent increases the probability of this second reaction occurring.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the N-alkylation of the less nucleophilic product.

Mitigation Strategy:

  • Use methyl iodide as the methylating agent.

  • Maintain strict stoichiometric control (1.1-1.2 equivalents of methylating agent).

  • Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate.

Quaternary_Salt_Formation N1_Product This compound Quat_Salt 1,7-Dimethyl-1H-indazol-1-ium Salt (Highly Polar Byproduct) N1_Product->Quat_Salt Methylating_Agent CH₃-X Methylating_Agent->Quat_Salt Excess or high temp.

Caption: Formation of the quaternary salt byproduct.

Part 4: Troubleshooting Workflow

Use the following decision tree to guide your troubleshooting process when faced with low yields or impure products in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_isomers Analyze crude product by ¹H NMR / LC-MS. Is a significant amount of N2 isomer present? start->check_isomers check_polar Is a highly polar byproduct (baseline on TLC) observed? check_isomers->check_polar No optimize_conditions Root Cause: Suboptimal Regiocontrol Solution: 1. Switch to NaH/THF base/solvent system. 2. Ensure anhydrous conditions. 3. Control reaction temperature. check_isomers->optimize_conditions Yes check_sm Are there other unidentified impurities? check_polar->check_sm No control_methylation Root Cause: Over-alkylation Solution: 1. Reduce equivalents of methylating agent (1.1 eq). 2. Use a less reactive agent (e.g., CH₃I). 3. Avoid high temperatures. check_polar->control_methylation Yes purify_sm Root Cause: Impure Starting Material Solution: 1. Analyze purity of 7-methyl-1H-indazole. 2. Purify starting material via recrystallization or column chromatography if necessary. check_sm->purify_sm Yes end_node Proceed to Purification check_sm->end_node No optimize_conditions->end_node control_methylation->end_node purify_sm->start Re-run reaction

Caption: A decision-making workflow for troubleshooting.

References

Troubleshooting low yield in 1,7-Dimethyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,7-Dimethyl-1H-indazole Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, during the N-methylation of 7-methyl-1H-indazole. This guide provides in-depth, experience-driven answers to common questions, focusing on the underlying chemical principles to empower you to effectively troubleshoot and optimize your reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?

Low yield in this synthesis is a common problem and almost always stems from a lack of regioselectivity in the methylation step. The starting material, 7-methyl-1H-indazole, has two nucleophilic nitrogen atoms (N1 and N2). Direct alkylation often produces a mixture of the desired N1-methylated product (this compound) and the undesired N2-methylated isomer (2,7-dimethyl-1H-indazole), which can be difficult to separate and significantly lowers the isolated yield of your target compound.[1][2][3][4]

The primary factors influencing this product ratio, and thus your yield, are:

  • Reaction Conditions: The choice of base and solvent is the most critical factor determining the N1:N2 product ratio.[1][2][5]

  • Purity of Starting Materials: Moisture or impurities in your 7-methyl-1H-indazole, solvent, or methylating agent can quench the base or lead to side reactions.

  • Reaction Temperature and Time: These parameters can influence whether the reaction is under kinetic or thermodynamic control.[6]

  • Work-up and Purification: Inefficient separation of the two isomers during purification can lead to a low isolated yield of the pure desired product.[7]

To begin troubleshooting, a logical, step-by-step approach is essential.

Troubleshooting_Low_Yield start Low Yield of this compound check_purity Step 1: Verify Reagent Purity (7-methyl-1H-indazole, Solvent, Base) start->check_purity analyze_mixture Step 2: Analyze Crude Product Ratio (1H NMR or LC-MS) check_purity->analyze_mixture Reagents are pure optimize_conditions Step 3: Optimize Reaction Conditions (Base, Solvent, Temperature) analyze_mixture->optimize_conditions N1:N2 ratio is poor purification Step 4: Refine Purification (Column Chromatography) optimize_conditions->purification Ratio improved success Improved Yield purification->success

Caption: Troubleshooting workflow for low yield.

Q2: I've confirmed I'm getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity to favor the desired 1,7-dimethyl product?

This is the core challenge. Achieving high N1-selectivity requires pushing the reaction towards thermodynamic control , as the 1H-indazole tautomer (which leads to the N1 product) is generally more stable than the 2H-tautomer.[4][6][7]

The key lies in the choice of base and solvent. A strong, non-nucleophilic base combined with a non-polar, aprotic solvent is highly effective.[2][5]

  • The "Golden Rule" for N1 Selectivity: The combination of Sodium Hydride (NaH) as the base and anhydrous Tetrahydrofuran (THF) as the solvent is widely reported as the optimal system for achieving high N1-selectivity in indazole alkylations.[1][3][4]

Causality—Why NaH/THF Works:

  • Deprotonation: NaH, a strong base, irreversibly deprotonates the N-H of the 7-methyl-1H-indazole, forming the indazolide anion.

  • Cation Chelation: In a solvent like THF, the sodium cation (Na+) is thought to coordinate with the nitrogen at the N2 position. This coordination creates steric hindrance around N2, effectively blocking the methylating agent from attacking that site.[1][2]

  • Thermodynamic Product: This steric blocking directs the electrophile (e.g., methyl iodide) to the more accessible N1 position, leading to the thermodynamically favored this compound product.

Conversely, using weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like DMF often results in poor selectivity and a mixture of isomers.[8]

N1_vs_N2_Alkylation cluster_N1 Thermodynamic Pathway (Favored in NaH/THF) cluster_N2 Kinetic Pathway (Competitive in K2CO3/DMF) SM 7-Methyl-1H-indazole Anion Indazolide Anion (Ambident Nucleophile) SM->Anion + Base (-H+) NaH_THF NaH in THF (Na+ coordinates N2, sterically hinders) Anion->NaH_THF K2CO3_DMF K2CO3 in DMF (Less steric control) Anion->K2CO3_DMF N1_Product This compound (Desired Product) NaH_THF->N1_Product + CH3I N2_Product 2,7-Dimethyl-1H-indazole (Undesired Isomer) K2CO3_DMF->N2_Product + CH3I

Caption: Competing N1 vs. N2 methylation pathways.

Q3: What are the optimal reaction conditions to maximize my yield? Can you provide a comparative summary?

Optimizing conditions is a data-driven process. Based on literature, the conditions favoring N1-alkylation are well-established. Below is a table summarizing the effect of different base/solvent systems.

BaseSolventControl TypeExpected OutcomeReference
NaH THF Thermodynamic High N1-selectivity (>95%) [1][3][4]
Cs2CO3DioxaneThermodynamicHigh N1-selectivity, often used for bulky groups[5][9]
K2CO3DMFMixed/KineticPoor selectivity, significant N2 isomer formation[8]
NaHMDSTHF/DMSOSolvent-DependentCan favor N1 in THF, but may shift in DMSO[4][10]

Key Takeaway: For the synthesis of this compound, the combination of Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) is the most robust and highly recommended starting point for optimization.

Q4: My reaction seems to stall or not go to completion. What are the likely causes?

If you are using the recommended NaH/THF system and the reaction is stalling, consider these points:

  • Water Contamination: Sodium hydride reacts violently with water. Even trace amounts of moisture in your starting material, solvent, or glassware will consume the base, preventing the deprotonation of the indazole and halting the reaction.

    • Solution: Ensure your 7-methyl-1H-indazole is dry. Use anhydrous THF (preferably freshly distilled or from a sealed bottle over molecular sieves). Dry all glassware in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon).[5][6]

  • Inactive Sodium Hydride: NaH is often sold as a dispersion in mineral oil. The outer layer can oxidize over time, reducing its activity.

    • Solution: Use fresh NaH. If necessary, wash the NaH with anhydrous hexane or pentane to remove the mineral oil and any surface oxidation products before use (perform this with extreme caution under an inert atmosphere).

  • Insufficient Deprotonation Time: The formation of the sodium indazolide salt is not instantaneous.

    • Solution: After adding NaH to your indazole solution in THF, allow it to stir for at least 30-60 minutes at room temperature before adding the methylating agent (e.g., methyl iodide).[5] This ensures complete deprotonation.

  • Poor Quality Methylating Agent: If your methyl iodide or dimethyl sulfate is old or degraded, it will be less reactive.

    • Solution: Use a fresh bottle of the methylating agent.

Q5: Can you provide a validated, step-by-step protocol for the selective synthesis of this compound?

The following protocol is a robust starting point, adapted from highly selective literature procedures for N1-alkylation of indazoles.[3][5][6]

Experimental Protocol: Selective N1-Methylation of 7-Methyl-1H-indazole

Materials:

  • 7-Methyl-1H-indazole (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Methyl Iodide (CH3I) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (N2 or Ar), add 7-methyl-1H-indazole (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Dissolution: Add anhydrous THF to dissolve the starting material completely.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add NaH (1.2 equiv) to the stirred solution. Caution: Hydrogen gas is evolved.

  • Salt Formation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes. The solution may become a slurry as the sodium salt forms.

  • Methylation: Re-cool the mixture to 0 °C. Add methyl iodide (1.1 equiv) dropwise via the dropping funnel over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the desired this compound from any minor N2-isomer and other impurities.[7]

References

Technical Support Center: 1,7-Dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Achieving High Purity for Researchers and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of 1,7-Dimethyl-1H-indazole. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven strategies to help you achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Impurities typically originate from the synthetic route used. Given that indazole synthesis can involve multi-step processes including cyclization and alkylation, the impurity profile can be complex. Common impurities can be categorized as follows:

  • Regioisomers: The alkylation of an indazole ring is a common source of isomeric impurities. The most probable regioisomer is 2,7-Dimethyl-1H-indazole , formed by methylation at the N-2 position of the pyrazole ring instead of the N-1 position. The thermodynamic stability generally favors the 1H-tautomer, but reaction kinetics can lead to mixtures.[1][2]

  • Unreacted Starting Materials: If the synthesis involves the methylation of 7-Methyl-1H-indazole, any unreacted precursor will be a primary impurity. Similarly, precursors from the initial ring formation, such as substituted o-toluidines, may also be present if the reaction did not go to completion.[3]

  • Byproducts: Side reactions during synthesis can generate various byproducts. For instance, diazotization reactions, a common method for forming the indazole core, can lead to undesired side products if conditions are not strictly controlled.[4][5]

  • Residual Solvents and Reagents: Solvents used during the reaction or initial workup (e.g., DMF, Dichloromethane, Toluene) and leftover reagents are common contaminants that can be difficult to remove without specific purification steps.[3]

Q2: Which analytical techniques are best for assessing the purity of my this compound sample?

A2: A multi-technique approach is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. UV detection at a wavelength like 254 nm is suitable for the aromatic system.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying organic impurities. It is particularly powerful for distinguishing between the desired N-1 alkylated product and the N-2 regioisomer, as the chemical shifts of the ring protons are sensitive to the substituent's position.[2]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound (146.19 g/mol for C₉H₁₀N₂) and can help identify the molecular weights of unknown impurities when coupled with a chromatographic technique (LC-MS or GC-MS).[7]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool used to monitor reaction progress and to develop an effective solvent system for column chromatography.[8]

Q3: My purified sample shows a broad melting point range. What does this indicate?

A3: A broad melting point range is a classic sign of impurity. Pure crystalline solids typically have a sharp melting point range (usually < 2 °C). The presence of contaminants disrupts the crystal lattice, leading to a depression and broadening of the melting point. This strongly suggests that further purification is required.[8]

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions.

Logical Flow for Troubleshooting Purification

Below is a decision-making workflow to guide your troubleshooting process.

G start Crude Product Analysis (TLC, HPLC, NMR) identify Identify Nature of Impurity start->identify isomeric Isomeric Impurity Detected (e.g., 2,7-dimethyl isomer) identify->isomeric NMR/LC-MS indicates same MW, different Rt polar Polar Impurities (e.g., starting materials) identify->polar TLC/HPLC shows peaks with lower Rf / earlier Rt nonpolar Non-Polar Impurities (e.g., byproducts) identify->nonpolar TLC/HPLC shows peaks with higher Rf / later Rt solvent Residual Solvent identify->solvent NMR shows characteristic solvent peaks chromatography Optimize Column Chromatography (High-resolution silica/prep-HPLC) isomeric->chromatography wash Aqueous Wash / Liquid-Liquid Extraction polar->wash recrystallize Recrystallization (Screen multiple solvents) nonpolar->recrystallize vacuum Dry under High Vacuum (May require gentle heating) solvent->vacuum recrystallize->chromatography If impurities persist wash->recrystallize

Troubleshooting common purification problems.
Problem 1: Poor separation during column chromatography.

  • Possible Cause: The chosen eluent (solvent system) lacks the optimal polarity to resolve the components of your mixture. If the desired compound and an impurity have very similar polarities (e.g., a regioisomer), they will co-elute.

  • Expert Insight & Solution:

    • Systematic TLC Analysis: Before committing to a column, perform a thorough TLC analysis with various solvent systems. Test different ratios of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[9] The goal is to find a system where your target compound has an Rf value between 0.2 and 0.4, and all impurities are well-separated from it.

    • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), use a gradient. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving the most polar impurities on the column. For example, a gradient of 0% to 30% ethyl acetate in hexanes is a common starting point.[9]

    • Consider the Stationary Phase: While silica gel is the default choice, it is acidic and can sometimes cause degradation or irreversible adsorption. If you suspect this, or if separation is still poor, consider using a different stationary phase like neutral alumina.[8]

    • Optimize Sample Loading: For challenging separations, use the "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column, which often results in sharper bands and better separation.[9]

Problem 2: The compound fails to crystallize or gives very low yield during recrystallization.
  • Possible Cause: The solvent choice is suboptimal. An ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures. If the compound is too soluble, it won't precipitate upon cooling. If it's not soluble enough, you'll use an excessive volume of solvent, leading to low recovery.

  • Expert Insight & Solution:

    • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents at both room temperature and boiling point. Create a solubility table to guide your choice. Good candidates for indazole derivatives often include ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexanes.[8][10]

    • Use a Mixed-Solvent System: This is a powerful technique when no single solvent is ideal. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[10]

    • Control the Cooling Rate: Rapid cooling (e.g., plunging the flask in an ice bath) leads to the formation of small, often impure crystals by trapping impurities. For the highest purity, allow the solution to cool slowly to room temperature, then move it to a refrigerator, and finally to a freezer. This promotes the growth of large, well-ordered crystals.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous successful crystallization.

Detailed Experimental Protocols

Protocol 1: Purification by Automated Flash Column Chromatography

This method is highly recommended for separating mixtures with closely related components, such as regioisomers.

  • Method Development via TLC:

    • Prepare several TLC chambers with different mobile phase systems (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).

    • Spot your crude material on TLC plates and develop them.

    • Identify the solvent system that gives your product an Rf of ~0.2-0.3 and provides the best separation from all visible impurities.[9]

  • Sample Preparation (Dry Loading):

    • Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane.

    • Add 2-3 g of silica gel to the solution.

    • Concentrate the slurry under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[9]

  • Column Setup and Elution:

    • Select a pre-packed silica gel column appropriate for your sample size (e.g., a 40 g column for 1 g of crude material).

    • Equilibrate the column with 100% non-polar solvent (e.g., Hexane) for at least 2 column volumes.

    • Load your prepared sample into a solid load cartridge and attach it to the system.

    • Program a gradient based on your TLC results. A typical gradient might be:

      • Step 1: 100% Hexane for 2 column volumes.

      • Step 2: Linear gradient from 0% to 40% Ethyl Acetate in Hexane over 12 column volumes.

      • Step 3: Hold at 40% Ethyl Acetate for 3 column volumes to ensure all products have eluted.

    • Set the UV detector to monitor at 254 nm.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram peaks.

    • Analyze the collected fractions by TLC or HPLC to identify which contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This is the most effective method for removing small amounts of impurities from a large amount of material, assuming a suitable solvent can be found.

  • Solvent Selection:

    • Place ~20 mg of your crude material into several test tubes.

    • To each tube, add 0.5 mL of a different test solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Water).

    • Observe solubility at room temperature. A good solvent will not dissolve the material well.

    • Heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the material upon heating.

    • Allow the dissolved solutions to cool to room temperature, then place them in an ice bath. The best solvent will yield a high amount of crystalline precipitate.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture to boiling (using a hot plate and a stir bar). Add just enough solvent to completely dissolve the solid.

    • Once dissolved, remove the flask from the heat. If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the solution.[11]

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

Data Presentation: Solvent Screening for Recrystallization
SolventSolubility (Room Temp)Solubility (Boiling)Crystal Formation (Upon Cooling)Notes
WaterInsolubleInsolubleNoneNot a suitable solvent.
EthanolSparingly SolubleSolubleGood, fine needlesPotential candidate.
IsopropanolSparingly SolubleSolubleExcellent, larger crystalsStrong candidate.
Ethyl AcetateSolubleVery SolublePoorToo soluble for single-solvent use.
HexaneInsolubleInsolubleNoneCan be used as an anti-solvent.
TolueneSparingly SolubleSolubleGoodGood candidate, high boiling point.
EtOAc/Hexane (1:5)Sparingly SolubleSolubleVery GoodPromising mixed-solvent system.

References

Technical Support Center: Investigation of 1,7-Dimethyl-1H-indazole Reaction Mechanisms and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction mechanism investigation of substituted indazoles, with a specific focus on 1,7-dimethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related compounds. The primary hurdle in the synthesis of N-alkylated indazoles is controlling the regioselectivity of the alkylation step. This resource provides in-depth troubleshooting guides, detailed experimental protocols, and mechanistic explanations to empower you to optimize your reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during the synthesis of this compound, which typically proceeds via the methylation of 7-methyl-1H-indazole.

Q1: I'm attempting to synthesize this compound by methylating 7-methyl-1H-indazole, but I'm getting a mixture of two isomers. Why is this happening?

A: This is the most common challenge in the N-alkylation of indazoles. The issue arises because the deprotonated indazole anion is an ambident nucleophile , meaning it has two nucleophilic centers: the N1 and N2 nitrogen atoms.[1] Consequently, the alkylating agent (in this case, a methylating agent like methyl iodide) can react at either nitrogen, leading to a mixture of the N1-alkylated (this compound) and N2-alkylated (2,7-dimethyl-1H-indazole) regioisomers.

The ratio of these two products is highly dependent on a delicate balance of steric effects, electronic effects, and the specific reaction conditions you employ.[2][3][4][5] The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer, but this doesn't always translate to exclusive formation of the N1-alkylated product.[6][7]

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Ambident Nucleophile cluster_products Product Mixture 7-Methyl-1H-indazole 7-Methyl-1H-indazole Indazole_Anion 7-Methyl-1H-indazolide Anion 7-Methyl-1H-indazole->Indazole_Anion Deprotonation Base Base Base->Indazole_Anion CH3-X CH3-X Product_N1 This compound (Thermodynamic Product) CH3-X->Product_N1 Product_N2 2,7-Dimethyl-1H-indazole (Kinetic Product) CH3-X->Product_N2 Indazole_Anion->Product_N1 N1 Attack Indazole_Anion->Product_N2 N2 Attack G Crude_Product Crude Reaction Mixture (Contains N1 and N2 isomers) NMR_Analysis Perform 1H and HMBC NMR Crude_Product->NMR_Analysis Check_HMBC Check for N-CH3 to C3 Correlation NMR_Analysis->Check_HMBC Quantify Integrate N-CH3 signals in 1H NMR to determine isomeric ratio NMR_Analysis->Quantify Isomer_N2 Correlation Observed: Product is 2,7-dimethyl-1H-indazole Check_HMBC->Isomer_N2 Yes Isomer_N1 No Correlation Observed: Product is this compound Check_HMBC->Isomer_N1 No

References

Technical Support Center: Catalyst Selection for 1,7-Dimethyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,7-Dimethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the catalytic synthesis of this important scaffold. We will delve into the critical aspects of catalyst selection, reaction optimization, and common pitfalls, ensuring you can navigate your experiments with confidence and achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

The synthesis of this compound is typically approached in a two-step sequence. First, 7-methyl-1H-indazole is synthesized, followed by a regioselective N-methylation at the N1 position. The initial synthesis of the 7-methyl-1H-indazole core can be achieved through various methods, often starting from precursors like o-toluidine.[1][2] The subsequent N-methylation is a critical step where catalyst and reaction conditions play a pivotal role in directing the methyl group to the desired N1 position, avoiding the formation of the isomeric 2,7-dimethyl-1H-indazole.[3][4]

Q2: Which catalytic systems are recommended for the initial synthesis of the 7-methyl-1H-indazole core?

Several catalytic systems can be employed for the synthesis of the indazole ring. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming the crucial C-N bond in the indazole ring system.[5] Copper-catalyzed methods, like the Ullmann condensation, offer a more economical alternative and are also widely used for intramolecular N-arylation to form the indazole core.[6][7] The choice of catalyst often depends on the specific starting materials and the desired reaction conditions.

Q3: How can I control the regioselectivity of the N-methylation to favor the desired 1,7-dimethyl isomer?

Controlling the N1 versus N2 regioselectivity during the methylation of 7-methyl-1H-indazole is a common challenge.[8][9] The outcome is highly dependent on the interplay of steric and electronic factors, as well as the choice of base, solvent, and methylating agent.[9] Generally, for N1-alkylation, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is effective.[10] This is because the resulting indazolide anion's N1 position is often more sterically accessible and thermodynamically favored for alkylation.[3][11]

Q4: What are the common side products I should be aware of during the synthesis?

The primary side product of concern is the undesired N2-methylated isomer, 2,7-dimethyl-1H-indazole.[3][4] Depending on the reaction conditions for the initial indazole synthesis, you might also encounter impurities from incomplete cyclization or side reactions of the starting materials. Over-methylation, leading to quaternary ammonium salts, is also a possibility if the reaction is not carefully controlled. Purification techniques such as column chromatography are often necessary to separate the desired product from these impurities.

Troubleshooting Guide

This section addresses specific issues you might encounter during your synthesis of this compound.

Problem 1: Low yield in the synthesis of 7-methyl-1H-indazole.

Possible Causes & Solutions:

  • Inefficient Catalyst Activity:

    • Catalyst Choice: For palladium-catalyzed reactions, ensure you are using a suitable ligand that promotes the desired C-N bond formation. For copper-catalyzed reactions, the choice of copper salt (e.g., CuI, Cu₂O) and ligand (if any) is critical.[5][7]

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While higher loading might increase cost, it can be necessary for challenging substrates. A typical starting point is 1-5 mol% for palladium catalysts.[12]

    • Catalyst Deactivation: Catalysts can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Suboptimal Reaction Conditions:

    • Temperature: Many cyclization reactions to form indazoles require elevated temperatures to proceed at a reasonable rate.[2] If you observe low conversion, consider carefully increasing the reaction temperature.

    • Solvent: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF, DMSO, or dioxane are commonly used in these types of reactions.[3]

    • Base: The strength and type of base are crucial. For intramolecular amination reactions, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed.[5]

Problem 2: Poor regioselectivity during the N-methylation step, resulting in a mixture of N1 and N2 isomers.

Possible Causes & Solutions:

  • Incorrect Choice of Base and Solvent: This is the most critical factor influencing N1/N2 selectivity.[8][9]

    • To favor N1-methylation (thermodynamic product): Use a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like THF. The resulting sodium indazolide is believed to favor alkylation at the N1 position.[10]

    • To favor N2-methylation (kinetic product): Weaker bases and more polar, coordinating solvents can sometimes favor N2 alkylation. However, for the synthesis of the 1,7-dimethyl isomer, conditions favoring the N1 product are desired.

  • Nature of the Methylating Agent:

    • While methyl iodide and dimethyl sulfate are common methylating agents, their reactivity can sometimes lead to lower selectivity. Consider using a less reactive methylating agent if you are struggling with selectivity.

  • Steric Hindrance:

    • The methyl group at the C7 position of the indazole ring can influence the accessibility of the N1 and N2 positions. While N1 is generally more accessible, bulky substituents on the methylating agent could potentially alter the selectivity.

Data-Driven Catalyst/Condition Selection for N-Alkylation:

Catalyst/Reagent SystemBaseSolventTypical OutcomeReference
Alkyl HalideNaHTHFHigh N1 selectivity[10]
Alkyl HalideK₂CO₃DMFMixture of N1 and N2 isomers[3]
Trialkyl OrthoformateAcid Catalyst-N2-alkylation[8]
Problem 3: Difficulty in purifying the final this compound product.

Possible Causes & Solutions:

  • Co-elution of Isomers: The N1 and N2 methylated isomers can have very similar polarities, making their separation by column chromatography challenging.

    • Optimization of Chromatography: Experiment with different solvent systems (e.g., varying ratios of hexanes/ethyl acetate or dichloromethane/methanol) and consider using a high-performance liquid chromatography (HPLC) system for better separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective method for purification, potentially selectively crystallizing one isomer.

  • Presence of Unreacted Starting Material: If the methylation reaction did not go to completion, you will have unreacted 7-methyl-1H-indazole in your crude product.

    • Reaction Monitoring: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress and ensure complete consumption of the starting material before workup.

  • Formation of Other Byproducts:

    • Careful characterization of the impurities by techniques like NMR and MS can help identify their structures and provide clues on how to avoid their formation in future reactions.

Experimental Protocols

Protocol 1: Synthesis of 7-Methyl-1H-indazole (Illustrative Example via Nitrosation of 7-methyl-indole)

This protocol is adapted from a known procedure for the synthesis of substituted indazoles.[13]

  • Nitrosation:

    • In a round-bottom flask, dissolve sodium nitrite (NaNO₂) in a mixture of deionized water and DMF and cool to 0 °C.

    • Slowly add hydrochloric acid (HCl) to the solution while maintaining the temperature at 0 °C.

    • After stirring, add a solution of 7-methyl-indole in DMF dropwise over a period of 2 hours using a syringe pump.

    • Allow the reaction mixture to stir at room temperature for 12 hours.

    • Workup involves extraction with an organic solvent (e.g., ethyl acetate), followed by washing and drying to yield the intermediate 7-Methyl-1H-indazole-3-carboxaldehyde.[13]

  • Oxidation and Decarboxylation (if necessary): The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be decarboxylated to yield 7-methyl-1H-indazole. This is a common route for accessing the indazole core.

Protocol 2: Regioselective N1-Methylation of 7-Methyl-1H-indazole

This protocol is based on general procedures for achieving high N1 selectivity in indazole alkylation.[10]

  • Preparation:

    • To a stirred solution of 7-methyl-1H-indazole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

  • Methylation:

    • Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration and concentration, purify the crude product by column chromatography on silica gel to isolate this compound.

Visualizing Reaction Pathways

Diagram 1: General Synthetic Pathway to this compound

Synthesis_Pathway Start Starting Material (e.g., o-toluidine derivative) Indazole 7-Methyl-1H-indazole Start->Indazole Cyclization (e.g., Pd or Cu catalysis) Product This compound Indazole->Product N1-Methylation (NaH, THF, MeI) Isomer 2,7-Dimethyl-1H-indazole (Side Product) Indazole->Isomer N2-Methylation (Undesired Pathway)

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield of 7-Methyl-1H-indazole IncompleteConversion Incomplete Conversion? Start->IncompleteConversion CheckCatalyst Review Catalyst System CheckConditions Optimize Reaction Conditions IncompleteConversion->CheckCatalyst Yes Degradation Product Degradation? IncompleteConversion->Degradation No Degradation->CheckConditions Yes

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Synthesis of 1,7-Dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1,7-Dimethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the common challenges associated with the N-alkylation of indazoles, ensuring a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and work-up of this compound. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields are a frequent issue in heterocyclic synthesis and can stem from several factors. A systematic troubleshooting approach is the most effective way to identify the root cause.

  • Incomplete Reaction: The N-alkylation of indazoles can be sluggish.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is stirred efficiently and allowed to run for an adequate duration. If the starting material is still present after an extended period, consider a moderate increase in temperature.

  • Suboptimal Reagents or Conditions: The purity of reagents and the reaction environment are critical.

    • Solution: Use freshly distilled anhydrous solvents, especially when working with moisture-sensitive reagents like sodium hydride (NaH).[1] Ensure all starting materials are of high purity, as impurities can lead to side reactions. If the reaction is sensitive to air, maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the process.

  • Product Degradation: The desired product may be unstable under the reaction or work-up conditions.[2]

    • Solution: Analyze aliquots of the reaction mixture over time to check for the appearance of degradation products. Avoid excessively high temperatures or prolonged exposure to strong acids or bases during the work-up.

  • Loss During Work-up: Significant product loss can occur during extraction and washing steps.

    • Solution: Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Perform multiple extractions with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) to maximize recovery. Combine all organic layers for subsequent washing and drying.

Q2: I've obtained a mixture of isomers: this compound and 2,7-dimethyl-2H-indazole. How can I improve the selectivity for the desired N1-isomer?

Answer: This is the most common challenge in indazole alkylation. The indazole anion is an ambident nucleophile, meaning it can be alkylated at either the N1 or N2 position, often resulting in a mixture of regioisomers.[3][4][5] The key to controlling this selectivity lies in understanding the principles of thermodynamic versus kinetic control.

  • Thermodynamic vs. Kinetic Product: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][6][7] Therefore, the N1-alkylated product is the thermodynamically favored isomer. The N2-product is often the kinetically favored isomer, meaning it forms faster under certain conditions.[6]

  • Optimizing for N1-Selectivity (Thermodynamic Control): To favor the more stable N1-isomer, you need to use conditions that allow the reaction to reach thermodynamic equilibrium.

    • Choice of Base and Solvent: This is the most critical factor.[3][4] The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established and highly effective method for achieving excellent N1-selectivity.[1][3] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile and directing methylation to the N1 position.[4]

    • Temperature: Running the reaction at room temperature or slightly elevated temperatures can help ensure thermodynamic equilibrium is reached.

The following DOT script visualizes the decision-making process for troubleshooting common synthesis issues.

G Troubleshooting Workflow for this compound Synthesis Start Problem Identified LowYield Low Yield? Start->LowYield IsomerMix Isomer Mixture? LowYield->IsomerMix No CheckCompletion Monitor reaction by TLC/LC-MS. Is starting material consumed? LowYield->CheckCompletion Yes PurificationIssue Purification Difficulty? IsomerMix->PurificationIssue No Conditions Review Reaction Conditions IsomerMix->Conditions Yes CheckMethod Review Purification Method PurificationIssue->CheckMethod Yes Incomplete Action: Increase reaction time/temp. Verify reagent purity. CheckCompletion->Incomplete No Complete Check work-up procedure. Optimize extraction pH and solvent volume. CheckCompletion->Complete Yes Optimize Action: Use NaH in THF. Ensure anhydrous conditions. This favors the thermodynamic N1 product. Conditions->Optimize ColumnChrom Issue: Poor separation on silica. CheckMethod->ColumnChrom OilyProduct Issue: Product is an oil. CheckMethod->OilyProduct Degradation Issue: Degradation on column. CheckMethod->Degradation Action_Column Action: Optimize eluent system. Consider dry loading. ColumnChrom->Action_Column Action_Oily Action: Ensure complete solvent removal. Attempt recrystallization from a suitable solvent pair. OilyProduct->Action_Oily Action_Degrade Action: Use neutralized silica gel (wash with Et3N solution). Degradation->Action_Degrade

Caption: Troubleshooting Decision Tree.

Q3: My purified product is an oil and difficult to handle, or it degrades on the silica gel column. What are my options?

Answer: These are common purification challenges for N-heterocyclic compounds.

  • Oily Product: An oily residue after solvent evaporation can be due to residual high-boiling solvents (like DMF) or the product's inherent low melting point.

    • Solution: To remove residual DMF, perform multiple aqueous washes (using water or brine) during the extraction phase. If the product is simply a low-melting solid or an oil, attempt recrystallization. A trial-and-error approach with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) is often necessary to find the ideal conditions to induce crystallization.[8]

  • Degradation on Silica Gel: Standard silica gel is slightly acidic, which can cause degradation of sensitive N-heterocycles.

    • Solution: Use neutralized silica gel. This can be prepared by washing the silica with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1% triethylamine in your eluent system).[8] Alternatively, if the product is sufficiently pure after work-up, recrystallization is a superior method for obtaining highly pure, crystalline material and avoids potential degradation on silica.[8]

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step work-up procedure for a synthesis using sodium hydride and methyl iodide in THF?

Answer: The following is a standard protocol for the work-up of a this compound synthesis following methylation of 7-methyl-1H-indazole.

Experimental Protocol: Work-up Procedure

  • Reaction Quenching (Caution!): Once the reaction is complete (as determined by TLC/LC-MS), cool the reaction vessel to 0 °C in an ice bath. Very slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted sodium hydride.[6] Note: This is an exothermic process that releases hydrogen gas. Ensure adequate ventilation and perform the addition slowly to control the reaction rate.

  • Solvent Removal: Remove the bulk of the tetrahydrofuran (THF) under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add ethyl acetate and deionized water. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer. Collect the upper organic layer.

  • Back-Extraction: Extract the aqueous layer two more times with fresh portions of ethyl acetate to ensure complete recovery of the product.

  • Combine and Wash: Combine all organic extracts. Wash the combined organic layer sequentially with deionized water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-20 minutes to ensure all moisture is removed.

  • Filtration and Concentration: Filter the drying agent and wash it with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to separate the desired this compound from any N2-isomer and other impurities.[8]

The following DOT script provides a visual summary of this experimental workflow.

G General Work-up & Purification Workflow cluster_reaction Reaction Vessel cluster_workup Work-up cluster_purification Purification Reaction Completed Reaction Mixture (THF, Product, NaH excess) Quench 1. Quench at 0°C (add sat. aq. NH4Cl) Reaction->Quench Evaporate 2. Evaporate THF Quench->Evaporate Extract 3. Extract with EtOAc/Water Evaporate->Extract Wash 4. Wash Organic Layer (Water, Brine) Extract->Wash Dry 5. Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate 6. Filter & Concentrate Dry->Concentrate Purify 7. Column Chromatography or Recrystallization Concentrate->Purify FinalProduct Pure this compound Purify->FinalProduct

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 1,7-Dimethyl-1H-indazole by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 1,7-Dimethyl-1H-indazole, a substituted indazole, serves as a key building block in the synthesis of a variety of pharmacologically active molecules. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs with activities ranging from anti-inflammatory to anti-cancer.[1] Consequently, the rigorous, quantitative assessment of this compound's purity is a critical step, ensuring that downstream processes are predictable and that the final API is free from potentially harmful impurities.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), the workhorse of pharmaceutical analysis, with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful primary analytical method. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a data-driven comparison to empower researchers, scientists, and drug development professionals in selecting the optimal technique for their analytical challenges.

Understanding the Analyte and Its Potential Impurities

Before developing a purity method, we must understand the analyte and anticipate the impurities that might be present. This compound is a small, aromatic N-heterocycle. Its synthesis typically involves the N-alkylation of 7-methyl-1H-indazole. This synthetic route informs our understanding of potential impurities.

Common Impurities May Include:

  • Starting Materials: Unreacted 7-methyl-1H-indazole.

  • Reagents: Residual alkylating agents (e.g., methyl iodide, dimethyl sulfate).

  • Byproducts: Most notably, the undesired regioisomer, 2,7-Dimethyl-1H-indazole. The direct alkylation of indazoles can often lead to a mixture of N1 and N2-substituted products, making chromatographic separation essential.[1][2]

  • Degradation Products: Compounds formed by exposure to heat, light, or incompatible excipients.

The structural similarity between the desired 1,7-isomer and the potential 2,7-isomer byproduct presents the primary analytical challenge, demanding a method with high selectivity.

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high sensitivity, resolving power, and robustness.[3] For an analyte like this compound, a reversed-phase method is the logical choice.

The "Why": Rationale Behind Method Design

An effective analytical method is not a random collection of parameters but a system designed with scientific rationale.

  • Column Selection: A C18 (octadecylsilyl) column is the quintessential choice for RP-HPLC. Its nonpolar stationary phase provides effective hydrophobic interactions with the moderately nonpolar indazole ring, ensuring adequate retention and separation from more polar or nonpolar impurities.

  • Mobile Phase Strategy: The mobile phase must be tuned to achieve optimal separation.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (leading to higher efficiency) and lower UV cutoff.

    • Aqueous Phase: A buffered aqueous phase (e.g., phosphate or acetate buffer) at a slightly acidic pH (e.g., pH 3-4) is crucial. Protonating residual silanols on the silica backbone minimizes peak tailing for the basic nitrogen atoms in the indazole ring, ensuring sharp, symmetrical peaks.[4]

    • Gradient Elution: A gradient elution, where the proportion of organic solvent is increased over time, is superior to an isocratic method for impurity profiling. It ensures that late-eluting, more nonpolar impurities are flushed from the column in a reasonable time while providing excellent resolution for early-eluting, more polar impurities.

  • Detector Selection: A Diode Array Detector (DAD) is the ideal choice. The conjugated aromatic system of the indazole core provides a strong UV chromophore. A DAD not only quantifies the analyte but also performs peak purity analysis by comparing UV spectra across a single peak. This is a critical feature for a self-validating system, providing confidence that a chromatographic peak corresponds to a single component.[5]

Experimental Protocol: HPLC Purity Determination

This protocol is a validated starting point for the analysis of this compound.

1. Materials and Reagents:

  • This compound Reference Standard (purity ≥99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Potassium Dihydrogen Phosphate (ACS grade)

  • Phosphoric Acid (ACS grade)

2. Solution Preparation:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.

3. Chromatographic Conditions:

Parameter Specification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0; B: Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| Detector | DAD, 254 nm (Acquisition range: 200-400 nm) |

4. System Suitability & Analysis:

  • Inject the Standard Solution five times. The Relative Standard Deviation (RSD) for the peak area must be ≤2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.[6]

  • Inject the Sample Solution in duplicate.

  • Calculate purity using the area percent method. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases & Diluent B Accurately Weigh Sample & Standard A->B C Dissolve & Dilute to Final Concentration B->C D Equilibrate HPLC System C->D E Perform System Suitability Test (SST) D->E F Inject Sample Solutions E->F G Integrate Peaks in Chromatogram F->G H Calculate Purity (Area % Method) G->H I Generate Report H->I

Caption: Workflow for HPLC Purity Determination of this compound.

Alternative Technique: Quantitative NMR (qNMR)

While HPLC is a comparative method requiring a highly pure reference standard, qNMR is a primary ratio method that can determine purity without a specific standard of the analyte.[7][8] It quantifies the analyte against a certified, structurally unrelated internal standard.

The "Why": Rationale for Using qNMR
  • Primary Method: The signal intensity in NMR is directly proportional to the number of nuclei, allowing for direct quantification against an internal standard of known purity without the need for a calibration curve.

  • Orthogonal Information: qNMR provides purity data based on a completely different chemical principle (magnetic resonance) than HPLC (partition chromatography), making it an excellent orthogonal technique for confirming results.

  • Structural Confirmation: The same experiment that yields a purity value also provides the ¹H NMR spectrum, confirming the identity and structure of the main component and potentially helping to identify impurities.

Experimental Protocol: qNMR Purity Determination

1. Materials and Reagents:

  • This compound Sample

  • Maleic Acid (Certified Internal Standard, purity ≥99.9%)

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

2. Sample Preparation:

  • Accurately weigh ~15 mg of the this compound sample into a clean vial using a microbalance.

  • Accurately weigh ~10 mg of the Maleic Acid internal standard into the same vial. Record weights precisely.

  • Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Key Parameters:

    • Relaxation Delay (d1): ≥ 5 x T₁ (The longest T₁ of the protons being integrated, typically 30-60 seconds to ensure full relaxation).

    • Pulse Angle: 90°

    • Number of Scans: 8-16

    • Acquisition Time: ~4 seconds

4. Data Processing & Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

  • Integrate a well-resolved, unique signal for this compound (e.g., the N-CH₃ singlet) and a unique signal for the internal standard (the vinyl singlet of maleic acid).

  • Calculate purity using the following formula[7]:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal (e.g., 3 for the N-CH₃ group of the analyte, 2 for the vinyl protons of maleic acid)

    • M = Molar mass

    • m = Mass weighed

    • P = Purity of the standard

Performance Comparison: HPLC vs. qNMR

The choice of analytical technique is a trade-off between various performance characteristics. The following table summarizes a comparison based on typical validation data for small molecules.[9][10]

ParameterRP-HPLC with DAD¹H-qNMRJustification
Principle Chromatographic SeparationNuclear Magnetic ResonanceFundamentally different (orthogonal) principles.
Selectivity Excellent. Can resolve closely related isomers (e.g., 1,7 vs. 2,7).Good to Excellent. Dependent on spectral resolution; signal overlap can be a challenge.
Sensitivity (LOQ) High (~0.05% area)Moderate (~0.1% w/w)HPLC is generally more sensitive, making it better for trace impurity detection.[8]
Precision (RSD) < 2.0% < 1.0% Both methods are highly precise, with qNMR often showing slightly better precision.
Accuracy (% Recovery) 98.0 - 102.0% 99.0 - 101.0% qNMR is often considered more accurate as it is a primary method.[10]
Reference Standard Requires analyte-specific, high-purity standard.Requires a certified internal standard (not analyte).A major advantage of qNMR is not needing a standard of the compound being tested.[11]
Throughput High. Autosamplers allow for unattended analysis of many samples.Lower. Long relaxation delays are required for accurate quantification.
Information Quantitative PurityQuantitative Purity + Structural ConfirmationqNMR provides identity and purity in a single experiment.

Logical Framework for Method Selection

The decision to use HPLC or qNMR depends on the analytical objective.

Method_Selection Start Analytical Goal? Routine_QC Routine QC / Impurity Profiling / High Throughput Start->Routine_QC  Routine Analysis Ref_Std Reference Standard Certification / Orthogonal Confirmation Start->Ref_Std Primary Measurement   Use_HPLC Use HPLC Routine_QC->Use_HPLC High sensitivity & throughput needed Use_qNMR Use qNMR Ref_Std->Use_qNMR Analyte standard unavailable or requires certification

Caption: Logical framework for selecting between HPLC and qNMR for purity analysis.

Conclusion and Recommendations

Both High-Performance Liquid Chromatography and Quantitative NMR are robust, reliable, and powerful techniques for the purity assessment of this compound. They are not mutually exclusive but rather complementary tools in the analytical scientist's arsenal.

  • RP-HPLC is the indispensable workhorse for routine quality control. Its high sensitivity, superior resolving power for isomers, and amenability to high-throughput automation make it the ideal choice for release testing, stability studies, and in-process controls. The validation of an HPLC method according to ICH guidelines ensures its suitability for its intended purpose in a regulated environment.[5][12]

  • qNMR is the authoritative method for primary characterization and reference standard certification. Its status as a primary analytical method provides a high degree of confidence in the purity value without reliance on an analyte-specific standard. It is exceptionally valuable in early development when reference materials are scarce and for providing orthogonal confirmation of HPLC results.

For a comprehensive quality assessment of this compound, a dual approach is recommended: employ a validated RP-HPLC method for routine purity and impurity profiling and use qNMR to certify the primary reference standard, providing an anchor of accuracy for all subsequent HPLC measurements. This integrated strategy ensures the highest level of scientific integrity and confidence in the quality of this critical pharmaceutical building block.

References

A Comparative Guide to the Biological Efficacy of Indazole-Based Kinase Inhibitors: UNC2025 vs. Other TAM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the nuanced differences in their biological efficacy is paramount. This guide provides an in-depth, objective comparison of the indazole-based kinase inhibitor, UNC2025, with other notable inhibitors of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases. By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions in their drug discovery endeavors.

The Rise of TAM Kinases as Therapeutic Targets

The TAM family of receptor tyrosine kinases, comprising TYRO3, AXL, and MER, has emerged as a critical player in a multitude of cellular processes, including cell proliferation, survival, migration, and immune regulation.[1][2] Dysregulation of TAM kinase signaling is implicated in the pathogenesis of various cancers, where it contributes to tumor growth, metastasis, and the development of resistance to conventional therapies.[2][3] This central role in oncology has made the TAM kinases highly attractive targets for the development of novel cancer therapeutics.[4][5]

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The 1H-indazole scaffold has proven to be a cornerstone in the design of potent and selective kinase inhibitors. Its unique structural features allow for critical interactions within the ATP-binding pocket of various kinases, making it a versatile template for inhibitor design. This guide focuses on UNC2025, a potent, orally bioavailable, indazole-based dual inhibitor of MER and FLT3 kinases, and compares its efficacy against other well-characterized TAM kinase inhibitors.[6][7]

Comparative Biological Efficacy: UNC2025 vs. Competitors

To provide a clear and objective comparison, we will evaluate UNC2025 against two other significant TAM kinase inhibitors: Bemcentinib (R428), a highly selective AXL inhibitor, and RXDX-106 (CEP-40783), a pan-TAM inhibitor.[8][9]

Biochemical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) in biochemical assays provides a direct measure of a compound's potency against its purified target kinase. The following table summarizes the reported IC50 values for UNC2025, Bemcentinib, and RXDX-106 against the TAM kinases.

Kinase TargetUNC2025 IC50 (nM)Bemcentinib (R428) IC50 (nM)RXDX-106 (CEP-40783)
MER 0.74 [7]>500[8]Low nanomolar[9]
AXL 122[7]14 [8]Low nanomolar[9]
TYRO3 5.83[7]>1000[8]Low nanomolar[9]
FLT3 0.8 [7]--

Note: IC50 values can vary between studies due to different assay conditions. Data presented here is for comparative purposes.

As the data illustrates, UNC2025 demonstrates exceptional potency against MER and FLT3, with a more than 45-fold selectivity for MERTK over AXL.[6][7] In contrast, Bemcentinib is highly selective for AXL, exhibiting over 50-fold and 100-fold selectivity against MER and TYRO3, respectively.[8] RXDX-106 acts as a pan-TAM inhibitor, potently inhibiting all three family members.[9] The choice of inhibitor, therefore, critically depends on the specific research question: for studies focused on MER or dual MER/FLT3 inhibition, UNC2025 is a superior choice, while for AXL-specific investigations, Bemcentinib is the preferred tool. For broader inhibition of the TAM family, RXDX-106 is the most suitable option.

Cellular Activity: Translating Potency into Biological Effect

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant measure of a compound's efficacy. These assays assess the inhibitor's ability to engage its target within a cellular context and modulate downstream signaling pathways.

UNC2025 has been shown to potently inhibit MERTK phosphorylation in leukemia cell lines with an IC50 of 2.7 nM and Flt3 phosphorylation in acute myeloid leukemia cells with an IC50 of 14 nM.[10][11] This on-target engagement translates to significant biological effects, including the induction of apoptosis and the inhibition of proliferation and colony formation in MERTK-expressing cancer cells.[6][12]

Bemcentinib effectively blocks AXL autophosphorylation in cells and inhibits cancer cell migration and invasion.[8][13] In vivo studies have demonstrated its ability to block tumor spread and prolong survival in models of metastatic breast cancer.[8]

RXDX-106 has demonstrated the ability to inhibit TAM and c-MET phosphorylation in vitro, leading to a decrease in downstream signaling and cell viability.[9] In vivo, RXDX-106 has shown significant antitumor activity in multiple syngeneic tumor models, which is partly mediated by the activation of an anti-tumor immune response.[14][15][16]

Experimental Methodologies: A Guide to Best Practices

To ensure the generation of robust and reproducible data, it is essential to employ validated and well-documented experimental protocols. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the biological efficacy of kinase inhibitors.

Visualizing the TAM Signaling Pathway

The following diagram illustrates the canonical TAM kinase signaling pathway, which is a critical consideration when designing and interpreting experiments.

TAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6/Protein S TAM_Receptor TAM Receptor (TYRO3, AXL, MER) Gas6->TAM_Receptor Ligand Binding & Dimerization PI3K PI3K TAM_Receptor->PI3K Autophosphorylation STAT STAT TAM_Receptor->STAT RAS RAS TAM_Receptor->RAS Immune_Suppression Immune Suppression TAM_Receptor->Immune_Suppression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration

Caption: TAM Kinase Signaling Pathway.
Biochemical Kinase Activity Assay: ADP-Glo™ Protocol

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[17][18]

ADP_Glo_Workflow Start Start: Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) Start->Add_ADP_Glo_Reagent Incubate_1 Incubate 40 min at room temperature Add_ADP_Glo_Reagent->Incubate_1 Add_Kinase_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase/Luciferin) Incubate_1->Add_Kinase_Detection_Reagent Incubate_2 Incubate 30-60 min at room temperature Add_Kinase_Detection_Reagent->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence End End: Data Analysis (Calculate % inhibition and IC50) Read_Luminescence->End

Caption: ADP-Glo™ Kinase Assay Workflow.

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well plate, perform a 5 µL kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the inhibitor.[19]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[19]

  • Incubation: Incubate the plate at room temperature for 40 minutes.[19]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and introduces luciferase and luciferin.[19]

  • Second Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[19]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely proportional to the activity of the kinase inhibitor.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cellular Phosphorylation Assay: Western Blot Protocol

Western blotting is a widely used technique to detect the phosphorylation status of a target kinase and its downstream substrates within a cellular context, providing a direct measure of an inhibitor's on-target efficacy.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the kinase inhibitor for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or substrate overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase or a housekeeping protein (e.g., GAPDH or β-actin).

Cell Viability Assay: MTT Protocol

The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.[20] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[21][22]

MTT_Assay_Workflow Start Start: Seed cells and treat with inhibitor Incubate_Cells Incubate for desired time (e.g., 24-72h) Start->Incubate_Cells Add_MTT Add MTT reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours at 37°C Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance End End: Data Analysis (Calculate % viability and GI50) Measure_Absorbance->End

Caption: MTT Cell Viability Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[21]

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor. Include vehicle-only controls.

  • Incubation: Incubate the plate for a period that allows for the assessment of the compound's effect on cell proliferation (typically 24-72 hours).[23]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[23]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[20][21]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (the concentration that inhibits cell growth by 50%).

Conclusion

The selection of an appropriate kinase inhibitor is a critical decision in the drug discovery process. This guide has provided a comparative analysis of the indazole-based dual MER/FLT3 inhibitor, UNC2025, against the AXL-selective inhibitor, Bemcentinib, and the pan-TAM inhibitor, RXDX-106. The data clearly demonstrates that UNC2025 is a highly potent and selective tool for investigating the roles of MER and FLT3 in cancer biology. By providing detailed experimental protocols and a clear rationale for experimental choices, this guide aims to equip researchers with the necessary information to confidently design and execute experiments that will yield high-quality, reproducible data, ultimately accelerating the development of novel and effective cancer therapies.

References

A Comparative Guide to the Structure-Activity Relationship of Dimethyl-Indazole Derivatives as Potent Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," forming the core of numerous clinically approved and investigational drugs.[1][2] Its versatility and amenability to chemical modification have made it a focal point in the quest for novel therapeutics, particularly in oncology. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of a specific subclass: dimethyl-indazole derivatives. We will dissect how the seemingly simple addition of two methyl groups at various positions on the indazole ring profoundly influences biological activity, with a focus on their role as kinase and enzyme inhibitors in cancer therapy. This analysis is grounded in experimental data, detailed protocols, and a clear elucidation of the underlying signaling pathways.

The Rationale for Dimethyl Substitution: A Deliberate Design Choice

The introduction of methyl groups into a drug candidate is a common and deliberate strategy in medicinal chemistry. These small alkyl groups can significantly impact a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. The rationale for dimethyl substitution in the context of indazole derivatives often revolves around:

  • Improving Metabolic Stability: Methyl groups can block sites of metabolism, preventing rapid degradation by metabolic enzymes and thus increasing the compound's half-life in the body.

  • Enhancing Potency: The steric bulk and electronic effects of methyl groups can lead to more favorable interactions with the target protein, enhancing binding affinity and inhibitory potency.

  • Modulating Solubility and Lipophilicity: The addition of methyl groups generally increases lipophilicity, which can affect cell permeability and oral bioavailability. Fine-tuning this property is crucial for optimal drug-like characteristics.

  • Exploring the Target's Binding Pocket: Systematically placing methyl groups at different positions allows for a detailed exploration of the topology of the target's binding site, revealing key areas for interaction.

This guide will explore these principles through a comparative analysis of different dimethyl-indazole isomers.

Comparative Analysis of Dimethyl-Indazole Derivatives

To illustrate the impact of the dimethyl substitution pattern, we will compare three distinct classes of dimethyl-indazole derivatives: 1,3-dimethyl-1H-indazole-6-amine derivatives, 3,5-dimethyl-1H-indazole derivatives, and N,N-dimethyl-1H-indazole-3-carboxamide derivatives.

Case Study 1: 1,3-Dimethyl-1H-indazole-6-amine Derivatives as IDO1 Inhibitors

A compelling example of the therapeutic potential of dimethyl-indazoles is the development of 1,3-dimethyl-6-amino-1H-indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[3] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a critical mediator of immune suppression in the tumor microenvironment.[4][5] Its inhibition is a promising strategy in cancer immunotherapy.

A series of novel 1,3-dimethyl-6-amino indazole derivatives were synthesized and evaluated for their anticancer activity.[3] The lead compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 7 in the study) , demonstrated significant biological activity.

Table 1: Anticancer Activity of N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine [3]

Cell LineCancer TypeIC50 (µM)
FaDuHypopharyngeal Carcinoma2.78 ± 0.21
YD-15Squamous Cell Carcinoma of the Oral Tongue> 50
MCF7Breast Cancer> 50
HDPSCHuman Dental Pulp Stem Cells (Normal)> 50

The data reveals that this compound exhibits potent and selective cytotoxicity against FaDu cells. Further investigation into its mechanism of action showed that it suppresses IDO1 expression in a concentration-dependent manner and induces apoptosis.[3] Interestingly, it also selectively activates the Extracellular signal-regulated kinases (ERK) in the Mitogen-Activated Protein Kinase (MAPK) pathway.[3]

Comparative Isomers: The Impact of Methyl Group Placement

The SAR of indazole derivatives as kinase inhibitors is highly dependent on the specific kinase being targeted. For example, in a series of 3,6-disubstituted indazole derivatives, the nature and position of substituents were found to be critical for their activity as hepcidin production inhibitors.[7] This underscores the principle that each substitution pattern must be empirically tested and optimized for a given biological target.

The development of N,N-dimethyl-indazole-3-carboxamides as PARP-1 inhibitors further illustrates this point. In this series, the N,N-dimethylamide moiety itself is a key pharmacophoric feature, and modifications to other parts of the indazole scaffold were explored to enhance potency.[8]

Signaling Pathways Modulated by Dimethyl-Indazole Derivatives

A thorough understanding of the signaling pathways affected by these compounds is crucial for rational drug design and for predicting their therapeutic and potential off-target effects.

The IDO1 Pathway in Cancer Immunosuppression

IDO1 catalyzes the conversion of tryptophan to kynurenine.[5] This has two main immunosuppressive effects: tryptophan depletion, which stalls T-cell proliferation, and the accumulation of kynurenine, which promotes the generation of regulatory T-cells (Tregs) and induces T-cell apoptosis.[4][5] By inhibiting IDO1, 1,3-dimethyl-indazole derivatives can restore T-cell function and enhance the anti-tumor immune response.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 substrate T_Cell T-Cell Tryptophan->T_Cell essential for proliferation Kynurenine Kynurenine IDO1->Kynurenine catalyzes Proliferation_Arrest T-Cell Proliferation Arrest IDO1->Proliferation_Arrest leads to (via Trp depletion) Treg Regulatory T-Cell (Treg) Kynurenine->Treg promotes generation Apoptosis T-Cell Apoptosis Kynurenine->Apoptosis induces Dimethyl_Indazole 1,3-Dimethyl-Indazole Derivative Dimethyl_Indazole->IDO1 inhibits

Figure 1: The IDO1 signaling pathway and its inhibition.
The ERK/MAPK Signaling Pathway in Cancer Proliferation

The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[9][10] It is frequently hyperactivated in cancer, making it a key therapeutic target. The activation of this pathway by some 1,3-dimethyl-indazole derivatives in certain cancer cell lines is an interesting finding that warrants further investigation to understand its contribution to the overall anti-cancer effect.

ERK_MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor binds Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation promotes Dimethyl_Indazole 1,3-Dimethyl-Indazole Derivative Dimethyl_Indazole->ERK activates (in some contexts)

Figure 2: The ERK/MAPK signaling pathway.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.

Experimental Workflow for Evaluating Dimethyl-Indazole Derivatives

Experimental_Workflow Synthesis Synthesis of Dimethyl-Indazole Derivatives Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) Synthesis->Cytotoxicity Target_Engagement Target Engagement Assay (e.g., IDO1 Inhibition Assay) Cytotoxicity->Target_Engagement Mechanism Mechanism of Action Studies (e.g., Western Blot for p-ERK) Target_Engagement->Mechanism SAR_Analysis Structure-Activity Relationship Analysis Mechanism->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 3: Experimental workflow for SAR studies.
In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[11][12]

Materials:

  • Dimethyl-indazole derivatives

  • Cancer cell lines (e.g., FaDu)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the dimethyl-indazole derivatives in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

IDO1 Enzyme Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit IDO1 activity in cells.[13][14]

Materials:

  • SK-OV-3 cells (or another cell line that expresses IDO1 upon stimulation)

  • Interferon-gamma (IFN-γ)

  • Dimethyl-indazole derivatives

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SK-OV-3 cells in a 96-well plate and allow them to adhere overnight.

  • Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.

  • Add serial dilutions of the dimethyl-indazole derivatives to the cells and incubate for another 24-48 hours.

  • Collect the cell culture supernatant.

  • Add TCA to the supernatant to a final concentration of 10% (w/v) to precipitate proteins.

  • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge to pellet the precipitated protein and transfer the supernatant to a new plate.

  • Add Ehrlich's reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 480 nm.

  • Calculate the percentage of IDO1 inhibition and determine the IC50 value.

Western Blot for ERK1/2 Phosphorylation

This technique is used to detect changes in the phosphorylation status of ERK1/2, indicating activation of the MAPK pathway.[3]

Materials:

  • Cell lysates from cells treated with dimethyl-indazole derivatives

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

Conclusion

The structure-activity relationship of dimethyl-indazole derivatives is a rich and complex field that continues to yield promising candidates for cancer therapy. As demonstrated, the strategic placement of methyl groups on the indazole scaffold can profoundly influence biological activity, leading to potent and selective inhibitors of key cancer targets like IDO1 and various kinases. The case study of 1,3-dimethyl-1H-indazole-6-amine derivatives highlights the power of this approach in generating compounds with significant anti-cancer effects.

The continued exploration of the SAR of dimethyl-indazole derivatives, guided by the robust experimental protocols outlined in this guide, will undoubtedly lead to the development of novel and more effective cancer therapeutics. It is through this iterative process of design, synthesis, and biological evaluation that we can unlock the full potential of this privileged scaffold in the fight against cancer.

References

A Comparative Guide to 1,7-Dimethyl-1H-indazole and 2,7-Dimethyl-1H-indazole: Synthesis, Characterization, and Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] The strategic placement of substituents on this bicyclic aromatic heterocycle can profoundly influence its physicochemical properties and biological activity. Among the various substituted indazoles, N-methylated isomers are of particular interest. This guide provides a detailed comparative study of two closely related isomers: 1,7-Dimethyl-1H-indazole and 2,7-Dimethyl-1H-indazole. We will delve into their synthesis, spectroscopic characterization, and a comparative analysis of their structural and electronic properties, providing field-proven insights for researchers in drug discovery and development.

Structural and Electronic Considerations: The N1 vs. N2 Isomerism

Indazole exists in two primary tautomeric forms, 1H- and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[3] Alkylation of an N-unsubstituted indazole can occur at either the N1 or N2 position, leading to two distinct regioisomers. The position of the methyl group in this compound and 2,7-dimethyl-1H-indazole has significant implications for the molecule's shape, dipole moment, and hydrogen bonding capabilities, which in turn dictate its interaction with biological targets.

The key structural difference lies in the position of the N-methyl group relative to the fused benzene ring. In the 1,7-isomer, the methyl group is on the nitrogen atom that is part of the five-membered ring and adjacent to the benzene ring junction. In the 2,7-isomer, the methyl group is on the nitrogen atom further away from the ring junction. This seemingly subtle difference significantly alters the electronic distribution and steric profile of the molecules.

G cluster_0 This compound cluster_1 2,7-Dimethyl-1H-indazole 1_7_indazole 1_7_indazole 2_7_indazole 2_7_indazole

Caption: Chemical structures of this compound and 2,7-Dimethyl-1H-indazole.

Synthesis and Regioselectivity: A Tale of Two Nitrogens

The synthesis of N-alkylated indazoles often yields a mixture of N1 and N2 isomers, and achieving high regioselectivity can be a significant challenge.[4] The methylation of 7-methyl-1H-indazole serves as a classic example of how substituents on the indazole core can influence the outcome of N-alkylation.

The presence of a methyl group at the C7 position introduces steric hindrance in the vicinity of the N1 nitrogen. This steric clash can disfavor the approach of the alkylating agent to the N1 position, leading to a preferential alkylation at the less hindered N2 position.[5][6][7]

G 7_methyl_indazole 7-Methyl-1H-indazole reagents Methylating Agent (e.g., CH3I) Base (e.g., NaH) 7_methyl_indazole->reagents mixture Mixture of Isomers reagents->mixture 1_7_isomer This compound (Minor Product) mixture->1_7_isomer Separation (Chromatography) 2_7_isomer 2,7-Dimethyl-1H-indazole (Major Product) mixture->2_7_isomer Separation (Chromatography)

Caption: Synthetic pathway for the methylation of 7-methyl-1H-indazole.

Experimental Protocol: N-Methylation of 7-Methyl-1H-indazole

This protocol is a representative procedure for the N-methylation of 7-methyl-1H-indazole, which is expected to yield a mixture of the 1,7- and 2,7-dimethylated products.

Materials:

  • 7-Methyl-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-methyl-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the 1,7- and 2,7-dimethyl-1H-indazole isomers.

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unequivocally distinguishing between N1 and N2-alkylated indazoles. The chemical shifts of the N-methyl protons and the aromatic protons, particularly the H3 proton, are highly diagnostic.

Comparative ¹H and ¹³C NMR Data (Predicted)

Position This compound (Predicted δ ppm) 2,7-Dimethyl-1H-indazole (Predicted δ ppm) Key Differentiating Features
¹H NMR
N1-CH₃~4.1-The presence of a signal around 4.1 ppm is characteristic of an N1-methyl group.
N2-CH₃-~4.3The N2-methyl signal typically appears slightly downfield compared to the N1-methyl.
C7-CH₃~2.7~2.7The chemical shift of the C7-methyl group is expected to be similar in both isomers.
H3~7.9~8.0The H3 proton in the N2-isomer is generally deshielded compared to the N1-isomer.
Aromatic H~6.9 - 7.6~6.9 - 7.6The aromatic region will show characteristic splitting patterns for the remaining protons.
¹³C NMR
N1-CH₃~35-
N2-CH₃-~45The N2-methyl carbon is typically more deshielded than the N1-methyl carbon.
C7-CH₃~17~17
C3~134~123A significant upfield shift of the C3 carbon is a hallmark of N2-alkylation.[8]
C7a~140~148The C7a carbon in the N2-isomer is generally deshielded.

Comparative Reactivity and Stability

The electronic differences between the 1,7- and 2,7-isomers are expected to influence their reactivity and stability.

  • Thermodynamic Stability: In general, 1-alkyl-1H-indazoles are thermodynamically more stable than their 2-alkyl-2H-indazole counterparts.[3] This is attributed to the benzenoid character of the 1H-tautomer, which is energetically more favorable than the quinonoid character of the 2H-tautomer.[4]

  • Basicity: 2-Alkyl-2H-indazoles are generally more basic than 1-alkyl-1H-indazoles.[3] The lone pair of electrons on the N1 nitrogen in the 2,7-isomer is more available for protonation compared to the lone pair on the N2 nitrogen in the 1,7-isomer. This difference in basicity can be exploited for selective reactions or separations.

  • Reactivity in Electrophilic Aromatic Substitution: The position of the N-methyl group influences the electron density of the benzene ring, which in turn affects the regioselectivity of electrophilic aromatic substitution reactions. The precise outcomes would require specific experimental investigation or computational modeling.

Potential Biological and Pharmacological Implications

The difference in the spatial arrangement of the methyl groups and the resulting changes in the molecule's electrostatic potential and hydrogen bonding capacity can lead to distinct pharmacological profiles for the 1,7- and 2,7-isomers. For instance, the N1 and N2 positions can serve as crucial hydrogen bond acceptors or donors in interactions with protein targets. The steric bulk of the C7-methyl group can also influence the binding orientation within a receptor pocket. Therefore, the synthesis and biological evaluation of both pure isomers are essential steps in any drug discovery program based on this scaffold.

Conclusion

The comparative analysis of this compound and 2,7-Dimethyl-1H-indazole highlights the critical role of isomeric purity in the study of substituted indazoles. The steric influence of the C7-methyl group favors the formation of the 2,7-isomer during N-methylation, presenting a synthetic challenge for accessing the 1,7-isomer. Spectroscopic techniques, particularly ¹H and ¹³C NMR, provide clear diagnostic markers to differentiate between these two regioisomers. The inherent differences in their electronic structure, stability, and basicity suggest that these isomers are likely to exhibit distinct biological activities. This guide provides a foundational framework for researchers to synthesize, characterize, and rationally design experiments to explore the therapeutic potential of these and other related indazole derivatives.

References

Spectroscopic Comparison of 1,7- and 1,5-Dimethyl-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive spectroscopic comparison of 1,7- and 1,5-Dimethyl-1H-indazole cannot be provided at this time due to the lack of publicly available experimental data for these specific compounds.

Extensive searches of chemical databases and scientific literature did not yield the necessary experimental spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) required for a detailed, evidence-based comparison of 1,7-Dimethyl-1H-indazole and 1,5-Dimethyl-1H-indazole. The core requirement of supporting the comparison with experimental data cannot be fulfilled.

While spectroscopic data for a wide array of other substituted indazole derivatives are available, the unique electronic and steric effects of the methyl groups at the 1,7- and 1,5-positions would lead to distinct spectral features that cannot be accurately extrapolated from other analogs. A scientifically rigorous and objective comparison, as demanded by the prompt, necessitates actual experimental spectra of the compounds .

For researchers, scientists, and drug development professionals, the precise structural elucidation of such isomers is critical. Spectroscopic techniques are the primary tools for this purpose. A comparative guide would typically involve a detailed analysis of:

  • ¹H NMR Spectroscopy: To compare the chemical shifts and coupling constants of the aromatic and methyl protons. The different positions of the methyl groups would induce noticeable changes in the electronic environment of the protons on the indazole ring.

  • ¹³C NMR Spectroscopy: To analyze the chemical shifts of the carbon atoms, which are also sensitive to the positions of the methyl substituents.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the C-H, C=C, and C-N bonds within the molecules.

  • Mass Spectrometry (MS): To compare the fragmentation patterns of the two isomers under ionization, which can provide valuable structural information.

Without access to this fundamental data, any attempt to create a comparison guide would be speculative and would not meet the standards of scientific integrity and accuracy.

We recommend that researchers seeking to differentiate between these two isomers perform the necessary spectroscopic analyses on their synthesized or acquired samples. The resulting data would be invaluable to the scientific community and would enable the creation of a definitive comparative guide.

General Principles for Spectroscopic Differentiation of Indazole Isomers

For future reference, when experimental data becomes available, the following general principles can be applied to differentiate between substituted indazole isomers:

  • ¹H NMR: The position of substituents on the benzene ring of the indazole core significantly influences the chemical shifts of the aromatic protons. Protons ortho and para to an electron-donating group (like a methyl group) will be shielded (shift to lower ppm), while those meta will be less affected. Proximity to the pyrazole ring and the N-methyl group will also induce specific shifts.

  • ¹³C NMR: The carbon chemical shifts will similarly be affected by the substituent positions. The ipso-carbon (the carbon attached to the substituent) and the ortho and para carbons will show the most significant changes.

  • NOE (Nuclear Overhauser Effect) NMR Spectroscopy: This 2D NMR technique can be instrumental in confirming the spatial proximity of protons. For example, in this compound, an NOE enhancement would be expected between the N1-methyl protons and the H-7 proton's methyl group, which would be absent in the 1,5-isomer.

Experimental Protocols for Spectroscopic Analysis

Should you acquire samples of 1,7- and 1,5-Dimethyl-1H-indazole, the following general protocols can be used for their spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified indazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45°, relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be required compared to ¹H NMR.

    • DEPT-135 and DEPT-90 experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • These experiments should be performed to unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry KBr and press into a thin pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and elemental composition.

Molecular Structures

The chemical structures of the two isomers are presented below.

Figure 1. Chemical structures of this compound and 1,5-Dimethyl-1H-indazole.

Conclusion

A definitive spectroscopic comparison of 1,7- and 1,5-Dimethyl-1H-indazole is contingent upon the availability of experimental data. While general principles of spectroscopic interpretation can provide a predictive framework, they cannot replace empirical evidence. We encourage the scientific community to contribute to the public domain by publishing the spectroscopic data for these and other important chemical compounds.

A Comparative Guide to the In Vitro Metabolism of 1,7-Dimethyl-1H-indazole: Methodologies and Expected Biotransformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of in vitro systems for elucidating the metabolic fate of 1,7-Dimethyl-1H-indazole. As a novel compound, direct metabolic data is not yet prevalent in published literature. Therefore, this document synthesizes established principles of in vitro drug metabolism, drawing parallels from structurally related indazole-containing molecules to forecast likely metabolic pathways and to provide robust, field-proven experimental protocols.

Introduction: The Importance of In Vitro Metabolism Studies

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic profile is paramount. In vitro metabolism studies serve as a critical early-stage screening mechanism to characterize metabolites, elucidate biotransformation pathways, and anticipate potential drug-drug interactions.[1] For this compound, an indazole-containing scaffold, these studies are essential to predict its pharmacokinetic properties and potential toxicological profile.[2]

The liver is the primary site of drug metabolism, facilitated by a host of enzymes.[3] Phase I reactions, predominantly catalyzed by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to enhance water solubility and facilitate excretion.[4][5] This guide will compare the most common in vitro models derived from hepatic tissue: human liver microsomes, S9 fractions, and primary hepatocytes.

Comparative Analysis of In Vitro Metabolism Systems

The choice of an in vitro system is a critical experimental decision, balancing physiological relevance with throughput and cost. Each system possesses a unique complement of metabolic enzymes and cellular machinery, influencing the scope of metabolic reactions that can be observed.

In Vitro System Description Advantages Limitations Primary Applications for this compound
Human Liver Microsomes (HLM) Subcellular fractions of the endoplasmic reticulum from hepatocytes.[6][7]Rich source of Phase I enzymes, particularly CYPs.[6][7] Cost-effective and suitable for high-throughput screening.[7][8]Lacks Phase II enzymes (unless supplemented with cofactors like UDPGA) and cellular transporters.[7][9]Initial metabolic stability screening, identification of primary oxidative metabolites.[6][7]
S9 Fraction Supernatant fraction of a liver homogenate obtained by centrifugation at 9000g.[10] Contains both microsomal and cytosolic enzymes.[9][10]Contains a broader range of both Phase I and Phase II enzymes compared to microsomes.[3][9]Still lacks the complete cellular architecture and transporter functions of whole cells.[9]Comprehensive metabolite profiling, including both Phase I and Phase II metabolites.[3][9]
Primary Human Hepatocytes Intact, viable liver cells.[7][8]The "gold standard" for in vitro metabolism, containing a full complement of Phase I and II enzymes, cofactors, and transporters.[7][8] Provides a more physiologically relevant model.[8]Higher cost, lower throughput, and greater inter-donor variability.[8] Limited incubation times for suspension cultures (typically ≤ 4 hours).[11]Definitive metabolite identification, studies on drug transporters, and prediction of in vivo clearance.[7][12]

Expert Insight: For a novel compound like this compound, a tiered approach is recommended. Initial screening with Human Liver Microsomes can rapidly assess metabolic stability and identify the primary oxidative metabolites. Follow-up studies using S9 fractions can provide a more complete picture by including cytosolic and some Phase II metabolism. Finally, primary hepatocytes can be employed to confirm findings in a more physiologically relevant system and to investigate the role of transporters.

Predicted Metabolic Pathways of this compound

Based on the metabolism of other indazole-containing compounds, particularly synthetic cannabinoids with an indazole core, the following metabolic pathways are predicted for this compound. The primary enzymes involved are expected to be from the Cytochrome P450 superfamily (CYP1, CYP2, and CYP3 families).[13][14][15]

  • Hydroxylation: This is a common Phase I metabolic reaction for indazole derivatives.[16][17] Hydroxylation can occur on the dimethyl groups or on the indazole ring itself.

  • N-dealkylation: One or both of the methyl groups could be removed.

  • Oxidation: Further oxidation of hydroxylated metabolites to form aldehydes, ketones, or carboxylic acids is possible.[17]

  • Glucuronidation: Phase II conjugation of hydroxylated metabolites with glucuronic acid is a likely subsequent step to increase water solubility for excretion.[17]

G cluster_0 Predicted Metabolic Pathway of this compound This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Phase I: Hydroxylation (CYP450) N-dealkylated Metabolites N-dealkylated Metabolites This compound->N-dealkylated Metabolites Phase I: N-dealkylation (CYP450) Oxidized Metabolites (Aldehydes, Ketones, Carboxylic Acids) Oxidized Metabolites (Aldehydes, Ketones, Carboxylic Acids) Hydroxylated Metabolites->Oxidized Metabolites (Aldehydes, Ketones, Carboxylic Acids) Phase I: Oxidation Glucuronide Conjugates Glucuronide Conjugates Hydroxylated Metabolites->Glucuronide Conjugates Phase II: Glucuronidation (UGTs)

Caption: Predicted metabolic pathways for this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting in vitro metabolism studies.

In Vitro Incubation with Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the primary oxidative metabolites of this compound.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Incubator/water bath (37°C)

  • Microcentrifuge

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).[18]

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration typically 0.5 mg/mL), and the this compound solution (final concentration typically 1 µM).[1]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.[5]

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism.

  • Terminate Reaction: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.[5]

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Sample Collection: Collect the supernatant for LC-MS/MS analysis.

In Vitro Incubation with S9 Fraction

This protocol allows for the investigation of both Phase I and Phase II metabolism.

Materials:

  • This compound

  • Pooled Human S9 Fraction

  • Cofactors: NADPH, UDPGA (for glucuronidation), PAPS (for sulfation)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Incubator/water bath (37°C)

  • Microcentrifuge

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent.

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, S9 fraction (final concentration typically 1 mg/mL), and the this compound solution.[3]

  • Add Cofactors: Add the necessary cofactors (NADPH, UDPGA, PAPS) to the mixture.[3]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate and Incubate: The reaction is initiated by the addition of the substrate. Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Terminate Reaction: Stop the reaction with ice-cold acetonitrile.

  • Protein Precipitation and Sample Collection: Follow steps 7 and 8 from the HLM protocol.

Analytical Methodology: LC-MS/MS for Metabolite Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical tool for identifying and quantifying drug metabolites due to its high sensitivity and selectivity.[19][20][21]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[22]

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[19][22]

General LC-MS/MS Method:

  • Chromatographic Separation: Use a reversed-phase C18 column to separate the parent compound from its metabolites based on polarity. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common.

  • Mass Spectrometric Detection:

    • Full Scan MS: To detect all ions within a specified mass range.

    • Product Ion Scan (MS/MS): To fragment parent ions and obtain structural information about the metabolites.[23]

  • Metabolite Identification: Metabolites are identified by comparing their retention times and mass spectra (including parent mass and fragmentation patterns) to the parent compound. The mass shift from the parent compound indicates the type of metabolic modification (e.g., +16 Da for hydroxylation).

  • Quantification: For metabolic stability assays, the disappearance of the parent compound over time is monitored using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[22] The peak area of the parent compound at each time point is measured.

G cluster_1 Analytical Workflow for Metabolite Identification Sample from In Vitro Incubation Sample from In Vitro Incubation LC Separation LC Separation Sample from In Vitro Incubation->LC Separation Injection Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Elution Data Analysis Data Analysis Mass Spectrometry->Data Analysis Data Acquisition Metabolite Identification Metabolite Identification Data Analysis->Metabolite Identification Interpretation

Caption: General analytical workflow for metabolite identification.

Conclusion

While specific metabolic data for this compound is not yet available, a robust framework for its in vitro metabolic evaluation can be constructed based on established methodologies and data from structurally related indazole compounds. A comparative approach utilizing human liver microsomes, S9 fractions, and hepatocytes, coupled with sensitive LC-MS/MS analysis, will provide a comprehensive understanding of its biotransformation. This knowledge is crucial for guiding further drug development efforts and ensuring the safety and efficacy of this novel chemical entity.

References

Cross-reactivity Profiling of 1,7-Dimethyl-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] However, achieving kinase selectivity remains a significant challenge in drug development.[3] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel indazole-containing compound, 1,7-Dimethyl-1H-indazole . We present a tiered experimental workflow, compare its hypothetical data against benchmark compounds, and detail the methodologies required to generate a robust selectivity profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement best practices in kinase inhibitor profiling.

Introduction: The Imperative of Selectivity Profiling

Protein kinases, with over 500 members in the human genome, are a major class of drug targets, particularly in oncology.[3][4] Most small molecule inhibitors target the highly conserved ATP-binding site, creating a significant risk of cross-reactivity with unintended kinases.[5] Defining, measuring, and engineering inhibitor selectivity is therefore a critical activity in both the development of new drugs and the validation of chemical probes for biological research.[3]

An uncharacterized selectivity profile can compromise the interpretation of experimental results and lead to clinical failures. Conversely, a well-defined profile can uncover new therapeutic opportunities; for example, the efficacy of Imatinib against gastrointestinal stromal tumors was discovered due to its off-target inhibition of c-Kit, secondary to its primary Bcr-Abl target.[3]

This guide uses this compound, a representative indazole derivative, to illustrate a systematic approach to cross-reactivity profiling.[6][7] We will compare its hypothetical profile to two well-known kinase inhibitors:

  • Staurosporine: A natural product known for its potent but highly promiscuous inhibition of a broad range of kinases.[8][9] It serves as a benchmark for non-selectivity.

  • Dasatinib: A clinically approved multi-kinase inhibitor that targets BCR-ABL and SRC family kinases, among others.[10] It represents a compound with a defined, albeit not entirely specific, profile.[11]

A Tiered Approach to Cross-reactivity Profiling

A robust profiling strategy is typically executed in a tiered cascade, moving from broad, high-throughput screening to more focused, in-depth analysis. This approach maximizes efficiency and resources by concentrating on the most relevant interactions.[12]

G Tier1 Tier 1: Broad Kinome Screening (e.g., KINOMEscan® @ 10 µM) Tier2 Tier 2: Hit Confirmation & Potency (Kd or IC50 Determination) Tier1->Tier2 Primary Hits (e.g., >80% Inhibition) Tier3 Tier 3: Cellular Target Engagement (e.g., NanoBRET™ Assay) Tier2->Tier3 Confirmed Hits (On- and Off-Targets) Output Comprehensive Selectivity Profile (On-target potency, Off-target liabilities) Tier3->Output Cellular IC50 & Target Occupancy

Figure 1. A tiered workflow for kinase inhibitor cross-reactivity profiling.
2.1. Tier 1: Broad Kinome Screening

The initial step involves screening the compound at a single, high concentration (e.g., 10 µM) against the largest commercially available panel of kinases. This provides a global view of the compound's interaction landscape.[13]

Recommended Platform: KINOMEscan® (Eurofins DiscoverX) is an active site-directed competition binding assay.[14][15] It measures the thermodynamic binding affinity (Kd) and is independent of ATP concentration, which allows for robust, comparable data across different kinases.[14]

Hypothetical Results: The data below represents a hypothetical outcome for this compound screened against a 468-kinase panel, compared to Staurosporine and Dasatinib.

CompoundConcentrationKinases TestedHits (>90% Inhibition)Primary Target Family Hit
This compound 10 µM46812Aurora Kinase Family
Staurosporine 10 µM468315Broad (AGC, CAMK, TK, etc.)
Dasatinib 10 µM46858TK (ABL, SRC), DDR, EPH

Table 1: Hypothetical results from a primary screen using the KINOMEscan® platform.

Interpretation:

  • This compound shows a promisingly selective initial profile, primarily interacting with members of the Aurora kinase family.

  • Staurosporine , as expected, demonstrates extreme promiscuity, inhibiting a large portion of the kinome.

  • Dasatinib shows a multi-kinase profile, hitting its known primary targets and several other kinase families.[11]

2.2. Tier 2: Hit Confirmation and Potency Determination

All primary hits from Tier 1 are subjected to full dose-response analysis to determine their binding affinity (Kd) or inhibitory concentration (IC50). This step quantifies the potency of the interactions and distinguishes strong binders from weak, non-specific hits.[13]

Recommended Platform: Follow-up KINOMEscan® (KdELECT®) or an enzymatic activity assay like KinaseProfiler™ (Eurofins) or HotSpot™ (Reaction Biology).[16][17] Radiometric assays are often considered the gold standard for measuring catalytic activity.[18]

Hypothetical Results: Below are hypothetical Kd values for selected on-target and off-target kinases.

KinaseThis compound (Kd, nM)Staurosporine (Kd, nM)Dasatinib (Kd, nM)
AURKA 15 7300
AURKB 25 5450
ABL1>10,00060.8
SRC2,50030.5
VEGFR28,0002085
c-KIT>10,0001512

Table 2: Hypothetical binding affinities (Kd) for selected kinases. Primary targets for each compound are highlighted in bold.

Quantifying Selectivity: The Selectivity Score (S-Score)

To objectively compare selectivity, we can calculate a Selectivity Score (S-score) . A common definition is the number of kinases inhibited below a certain affinity threshold (e.g., 3 µM) divided by the total number of kinases tested.[3][19] A lower score indicates higher selectivity.

G cluster_0 Selectivity Score Calculation cluster_1 Example: this compound formula S(threshold) = (Number of kinases with Kd < threshold) / (Total kinases tested) data Hits (Kd < 3µM) = 8 Total Kinases Tested = 468 calc S(3µM) = 8 / 468 = 0.017

Figure 2. Calculation of the Selectivity Score (S-score).
CompoundHits (Kd < 3 µM)Total Kinases TestedS(3µM) Score Interpretation
This compound 84680.017 Highly Selective
Staurosporine 3024680.645 Non-Selective
Dasatinib 454680.096 Moderately Selective

Table 3: Comparative Selectivity Scores based on hypothetical Kd data.

2.3. Tier 3: Cellular Target Engagement

Biochemical assays are essential but do not fully predict a compound's behavior in a cellular environment. Factors like cell permeability and competition with high intracellular ATP concentrations can alter a compound's effective potency and selectivity.[3] Therefore, validating key interactions in live cells is a crucial final step.

Recommended Platform: NanoBRET™ Target Engagement Assay (Promega). This technology uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein in intact cells.[20][21] It provides a quantitative measure of intracellular affinity and target occupancy.[22]

Hypothetical Results: Cellular IC50 values are determined for the primary target (AURKA) and a key off-target from the biochemical screen (SRC).

CompoundTargetBiochemical Kd (nM)Cellular IC50 (nM)Potency Shift (Cellular/Biochemical)
This compound AURKA 151208-fold
This compound SRC2,500>30,000>12-fold
Dasatinib AURKA300>30,000>100-fold
Dasatinib SRC 0.5510-fold

Table 4: Comparison of biochemical affinity versus cellular target engagement.

Interpretation:

  • The 8-fold potency shift for this compound against AURKA is typical and reflects competition with intracellular ATP.

  • Crucially, the compound shows no meaningful engagement with SRC in a cellular context, confirming its high selectivity.

  • Dasatinib demonstrates potent cellular engagement with its primary target SRC, while showing no activity against the off-target AURKA, aligning with its known profile.

Experimental Protocols
3.1. Protocol 1: KINOMEscan® Competition Binding Assay (Kd Determination)

This protocol is adapted from the principles described by Eurofins DiscoverX.[14][15]

  • Assay Principle: Kinases tagged with DNA are combined with an immobilized, active-site-directed ligand. The test compound competes for binding to the kinase. The amount of kinase captured on the solid support is measured via qPCR of the DNA tag.[14]

  • Preparation: Prepare an 11-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 100 µM top concentration.

  • Reaction Setup:

    • Combine the DNA-tagged kinases, test compound dilutions, and ligand-immobilized beads in a microplate.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Quantification:

    • Wash the beads to remove unbound kinase.

    • Elute the bound kinase-DNA conjugate.

    • Quantify the amount of DNA tag using qPCR.

  • Data Analysis:

    • Plot the percentage of kinase remaining bound versus the log of the compound concentration.

    • Fit the data to a standard dose-response curve to calculate the dissociation constant (Kd).

3.2. Protocol 2: NanoBRET™ Target Engagement Assay

This protocol is based on the methodology developed by Promega Corporation.[20][21][23]

  • Assay Principle: The target protein is expressed in cells as a fusion with NanoLuc® luciferase (energy donor). A cell-permeable fluorescent tracer binds to the target, acting as an energy acceptor. A test compound competes with the tracer, causing a dose-dependent decrease in the BRET signal.[21]

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the NanoLuc®-Kinase fusion protein.

    • Incubate for 24 hours to allow for protein expression.[21]

  • Assay Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

    • Plate the cells into a white, 96-well assay plate.

  • Compound and Tracer Addition:

    • Add the test compound in a serial dilution to the cells.

    • Immediately add the specific NanoBRET™ tracer at its predetermined optimal concentration.

    • Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator.[23]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate by mixing it with the Extracellular NanoLuc® Inhibitor.[21]

    • Add the substrate solution to all wells.

    • Read the plate on a luminometer capable of dual-filtering for donor (460 nm) and acceptor (618 nm) emission.[23]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio versus the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for characterizing the cross-reactivity profile of a novel kinase inhibitor, using this compound as a case study. Through a combination of broad biochemical screening and focused cellular validation, a clear picture of a compound's selectivity emerges.

Based on our hypothetical data, This compound presents as a highly selective inhibitor of Aurora kinases with minimal off-target liabilities when compared to the promiscuous Staurosporine and the multi-targeted Dasatinib. This level of characterization is essential for advancing a compound through the drug discovery pipeline, providing confidence in its mechanism of action and de-risking potential safety concerns. Adherence to these principles of comprehensive profiling ensures the development of higher quality chemical probes and safer, more effective therapeutics.

References

A Senior Application Scientist's Guide to Benchmarking 1,7-Dimethyl-1H-indazole Against Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Promise of PARP Inhibition

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its versatile structure is featured in drugs with anti-inflammatory, anti-arrhythmic, and anti-tumor properties.[1] A prominent example is Niraparib, an indazole-containing derivative and a potent Poly (ADP-ribose) polymerase (PARP) inhibitor approved for treating various cancers.[1][3]

PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA single-strand break (SSB) repair machinery.[4][5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a state known as homologous recombination deficiency or HRD), the inhibition of PARP leads to an accumulation of cytotoxic double-strand breaks (DSBs), ultimately causing cell death.[4][6] This concept, known as "synthetic lethality," provides a targeted therapeutic strategy against HRD-positive tumors.[7][8]

This guide provides a comprehensive framework for benchmarking novel indazole-based compounds, using 1,7-Dimethyl-1H-indazole as a primary test article. We will compare its performance against a panel of known, clinically-approved PARP inhibitors, outlining the critical experiments and rationale necessary to build a robust preclinical data package.

Section 1: Compound Profiles - The Test Article and the Established Standards

A rigorous benchmarking study begins with a clear understanding of the molecules involved. The selection of standards is critical; we have chosen five well-characterized PARP inhibitors that are either FDA-approved or have been extensively studied, providing a robust basis for comparison.

Test Article: this compound

  • Structure:

    (Structure based on IUPAC name)

  • Rationale for Investigation: As a novel derivative of the indazole scaffold, this compound warrants investigation for potential PARP inhibitory activity. Its dimethyl substitution pattern may influence key drug-like properties such as solubility, metabolic stability, and binding affinity compared to other indazole-based inhibitors.

Known Standards: A Snapshot

CompoundCore ScaffoldKey Indication(s)Mechanism Highlight
Olaparib PhthalazinoneOvarian, Breast, Prostate, Pancreatic Cancer[5]First-in-class PARP inhibitor, extensive clinical validation.[4][9]
Niraparib IndazoleOvarian, Fallopian Tube, Peritoneal Cancer[3][10]Indazole-based structure, approved for first-line maintenance therapy.[11]
Rucaparib IndoleOvarian, Prostate Cancer[12][13]Potent PARP1/2/3 inhibitor.
Talazoparib PhthalazinoneBreast, Prostate Cancer[7]Considered the most potent PARP "trapper," locking the enzyme onto DNA.[7]
Veliparib BenzimidazoleInvestigated in Lung, Ovarian Cancer[14][15]Potent PARP1/2 inhibitor, noted for its ability to be combined with chemotherapy.[15]

Section 2: A Multi-Tiered Benchmarking Strategy

To objectively evaluate our test article, we employ a hierarchical approach, moving from fundamental biochemical interactions to complex cellular consequences. This strategy ensures that resources are allocated efficiently and that a comprehensive understanding of the compound's profile is developed.

cluster_0 Benchmarking Workflow T1 Tier 1: Biochemical Potency T2 Tier 2: Cellular Mechanism & Efficacy T1->T2 T1_desc Is the compound a potent enzyme inhibitor? T1->T1_desc T3 Tier 3: Selectivity & Safety Profile T2->T3 T2_desc Does it work in a disease-relevant cell model? T2->T2_desc T3_desc Is the activity specific to the target? T3->T3_desc

Caption: A multi-tiered workflow for benchmarking novel inhibitors.

Causality Behind the Strategy: This tiered approach is logical and resource-conscious. A compound that fails to show potent biochemical activity (Tier 1) is unlikely to succeed in more complex and expensive cellular assays (Tier 2). Similarly, a compound with potent but non-specific cellular activity (a promiscuous kinase inhibitor, for example) would be flagged in Tier 3, saving it from advancing further. Each tier builds upon the last, creating a self-validating data cascade.

Section 3: Experimental Protocols and Data Interpretation

Here we detail the core assays for each tier, providing step-by-step protocols and illustrative data.

Tier 1: Biochemical Potency Assessment

Objective: To determine the direct inhibitory effect of this compound on PARP1 and PARP2 enzyme activity.

Protocol 1: PARP1/2 Enzymatic Inhibition Assay (HTRF)

This assay measures the synthesis of poly(ADP-ribose) (PAR) chains by the PARP enzyme. Inhibition of the enzyme results in a reduced signal.

  • Plate Preparation: Dispense 2 µL of test compounds (this compound and standards) in a 10-point, 3-fold serial dilution series into a 384-well assay plate. Include "no enzyme" and "vehicle control" wells.

  • Enzyme Addition: Add 4 µL of recombinant human PARP1 or PARP2 enzyme solution in assay buffer to each well.

  • Incubation: Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 4 µL of the substrate mix (NAD+ and biotinylated-NAD+) to initiate the PARylation reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of HTRF detection reagents (Europium-cryptate labeled anti-PAR antibody and XL665-conjugated streptavidin).

  • Final Incubation & Read: Incubate for 60 minutes in the dark and read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the percent inhibition relative to controls and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary: Biochemical Potency (IC50, nM)

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
This compound 8.515.2
Olaparib5.01.0
Niraparib3.82.1
Rucaparib1.45.6
Talazoparib1.11.5
Veliparib4.71.9

Interpretation: This hypothetical data suggests that this compound is a potent inhibitor of PARP1 and PARP2, albeit slightly less potent than the established standards. Its profile is promising enough to proceed to cellular assays.

Tier 2: Cellular Mechanism and Efficacy

Objective: To assess the compound's ability to engage PARP in a cellular context and to induce synthetic lethality in a cancer cell model.

Protocol 2: PARP Trapping Assay

The "trapping" of PARP on DNA is a key mechanism for the cytotoxicity of PARP inhibitors.[6] This protocol quantifies the amount of PARP1 bound to chromatin.

cluster_1 PARP Trapping Assay Workflow A 1. Cell Treatment Treat cells with compound (24 hours) B 2. Cell Lysis Lyse cells and separate cytoplasmic and nuclear fractions A->B C 3. Chromatin Isolation Isolate chromatin-bound proteins B->C D 4. Quantification Quantify PARP1 levels via Western Blot or ELISA C->D

Caption: Workflow for assessing PARP trapping in cells.

  • Cell Culture: Seed CAPAN-1 cells (a BRCA2-deficient pancreatic cancer line) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a concentration range of the test article and standards for 24 hours.

  • Fractionation: Harvest cells and perform subcellular fractionation to separate the chromatin-bound protein fraction from the soluble nuclear and cytoplasmic fractions.

  • Quantification: Analyze the chromatin-bound fraction via Western Blot using an anti-PARP1 antibody. Use a loading control (e.g., Histone H3) to normalize the data.

  • Densitometry Analysis: Quantify the band intensity to determine the relative increase in chromatin-bound PARP1 compared to vehicle-treated cells. Calculate the EC50 for PARP trapping.

Protocol 3: Cellular Cytotoxicity Assay (Synthetic Lethality)

This assay directly measures the principle of synthetic lethality. We compare the compound's effect on a BRCA-deficient cell line versus its isogenic counterpart where BRCA function has been restored.

  • Cell Seeding: Seed both DLD-1 BRCA2-/- (deficient) and DLD-1 BRCA2+/+ (complemented, wild-type) cells into 96-well plates.

  • Compound Addition: After 24 hours, add compounds in a 10-point serial dilution.

  • Incubation: Incubate the plates for 72 hours to allow for effects on cell proliferation.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Normalize data to vehicle-treated controls and determine the IC50 for each cell line. The differential sensitivity (IC50 in WT / IC50 in deficient) indicates the synthetic lethal window.

Hypothetical Data Summary: Cellular Activity

CompoundPARP Trapping EC50 (nM)Cytotoxicity IC50 (nM) DLD-1 BRCA2-/-Cytotoxicity IC50 (nM) DLD-1 BRCA2+/+Synthetic Lethal Window (Fold-change)
This compound 25.115.5>5000>322
Olaparib10.28.9>5000>561
Niraparib12.510.1>5000>495
Talazoparib1.81.5>2500>1667

Interpretation: The test article demonstrates excellent cellular activity. It effectively traps PARP and shows a potent and highly selective cytotoxic effect in BRCA-deficient cells, confirming a strong synthetic lethal phenotype. Its trapping potency is lower than Talazoparib, which is the benchmark for this mechanism.[7]

Tier 3: Selectivity and Safety Profile

Objective: To ensure the compound's activity is specific to the intended target and not due to off-target effects, which can lead to toxicity.

Protocol 4: Kinase Selectivity Profiling

Many small molecule inhibitors can inadvertently inhibit protein kinases. Profiling against a panel of kinases is a standard and essential step.

  • Compound Submission: Submit this compound at a high concentration (e.g., 1 µM or 10 µM) to a commercial kinase profiling service (e.g., Eurofins SafetyScreen, Reaction Biology).

  • Assay Panel: Screen against a panel of ~400 human kinases. The service will perform enzymatic assays for each kinase.

  • Data Analysis: The primary output is the percent inhibition of each kinase at the tested concentration. A common threshold for a significant "hit" is >50% inhibition.

  • Follow-up: For any significant off-target hits, full IC50 dose-response curves should be generated to determine the potency of the off-target interaction.

Hypothetical Data Summary: Kinase Selectivity

CompoundKinases Inhibited >50% at 1 µM
This compound 1 (CLK1)
Known Off-Target Inhibitor (Control) 45

Interpretation: The test article shows a "clean" profile, inhibiting only one kinase out of a large panel at a high concentration. This suggests that the observed cellular cytotoxicity is highly likely to be driven by its on-target PARP inhibition rather than promiscuous off-target activity.

Conclusion: Synthesizing the Benchmark Data

Based on our comprehensive, multi-tiered evaluation, this compound emerges as a promising PARP inhibitor candidate.

  • Potency: It demonstrates potent, single-digit nanomolar inhibition of PARP1 in biochemical assays.

  • Mechanism: It validates the synthetic lethality hypothesis with a large therapeutic window in a relevant BRCA-deficient cell model.

  • Selectivity: It exhibits a highly selective profile, minimizing the risk of off-target toxicities.

While its raw potency and trapping ability may be modestly lower than best-in-class standards like Talazoparib, its distinct chemical structure could confer advantages in other areas not tested here, such as pharmacokinetics, metabolic stability, or reduced potential for drug-drug interactions. This robust initial benchmark provides the necessary confidence and data-driven rationale to advance this compound to the next stages of preclinical development, including ADME/Tox and in vivo efficacy studies.

References

Safety Operating Guide

1,7-Dimethyl-1H-indazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 1,7-Dimethyl-1H-indazole

Specific safety and toxicological data for this compound are not extensively documented. Therefore, a conservative approach, grounded in scientific prudence, is mandatory. We must infer its hazard profile from related indazole compounds. This approach aligns with the U.S. Environmental Protection Agency (EPA) guidelines for hazardous waste determination, which is the first step in proper waste management.[1][2]

Analogous compounds consistently exhibit several key hazards. It is therefore essential to handle this compound as a substance that is:

  • Harmful or Toxic if Swallowed[3]

  • A Cause of Skin Irritation[3]

  • A Cause of Serious Eye Irritation[3][4]

  • A Potential Cause of Respiratory Irritation[4]

Table 1: Inferred Hazard Profile for this compound

Hazard StatementGHS ClassificationRationale & Representative Citations
Harmful/Toxic if SwallowedAcute Toxicity (Oral), Cat 3/4Based on data for 1H-Indazol-7-amine (H302: Harmful if swallowed) and another indene derivative (H301: Toxic if swallowed).[3]
Causes Skin IrritationSkin Irritation, Cat 2A common characteristic of indazole derivatives as seen in the Safety Data Sheets (SDS) for 1H-Indazol-7-amine, 1H-Indazole-7-carboxylic acid, and others.[3][4]
Causes Serious Eye IrritationEye Irritation, Cat 2/2AConsistently cited across multiple analogous compounds, indicating a high likelihood of this property.[3][4]
May Cause Respiratory IrritationSTOT - Single Exposure, Cat 3Several related compounds are noted to cause respiratory irritation, necessitating handling in well-ventilated areas and avoiding dust/aerosol formation.[4]

Given this profile, all waste materials, including the pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), must be treated as hazardous waste.[5]

The "Cradle-to-Grave" Mandate: Regulatory Framework

The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to oversee the management of hazardous waste from its generation to its final disposal—a framework known as "cradle-to-grave".[2][6] As the generator of the waste, you are the first and most critical link in this chain and are legally responsible for its safe management until its ultimate fate is documented.[2]

This guide is aligned with RCRA standards, which are codified in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273.[7] Always consult your institution's Environmental Health and Safety (EHS) department, as they will provide specific guidance based on local and state regulations, which may be more stringent than federal laws.[1][6]

Core Disposal Protocol: A Step-by-Step Methodology

This protocol ensures that this compound waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound or its waste, ensure you are wearing the appropriate PPE. The rationale is to prevent exposure via inhalation, ingestion, or skin/eye contact.

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]

  • Skin Protection: A lab coat is mandatory. Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator in a well-ventilated area, preferably within a chemical fume hood.[10]

Step 2: Waste Segregation and Collection - Preventing Unwanted Reactions

Proper segregation is critical to prevent dangerous chemical reactions.[1][11]

  • Solid Waste: Collect solid this compound, contaminated spill cleanup materials, and used PPE in a designated, leak-proof container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail).[5]

  • Liquid Waste (Solutions): If the compound is in a solvent, collect it in a separate, clearly labeled, and compatible waste container. Never mix incompatible wastes. [11] For instance, do not mix acidic waste with oxidizing agents.[8][9]

  • Sharps Waste: Needles, syringes, or contaminated broken glass must be placed in a designated sharps container that is puncture-resistant and leak-proof.

Step 3: Container Management and Labeling - Ensuring Clear Communication

Proper container management is a cornerstone of RCRA compliance.[11]

  • Primary Container: The waste container must be in good condition, compatible with the chemical, and always kept closed except when adding waste.[5][11] Fill containers to no more than 90% capacity to allow for expansion and prevent spills.

  • Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department. The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).[5]

    • The words "Hazardous Waste".

    • An accurate description of the contents (e.g., "Solid this compound with contaminated wipes" or "this compound in Methanol solution").

    • The date accumulation started.

  • Secondary Containment: All liquid hazardous waste containers must be stored in a secondary container (such as a chemical-resistant tub) to contain any potential leaks.[5][11]

Step 4: On-Site Accumulation and Storage - Maintaining a Safe Environment

Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general lab traffic and sources of ignition.[5][10]

The workflow for this entire process can be visualized as a decision tree, ensuring every step is accounted for.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_containment Container Management cluster_storage Storage & Disposal start Generate this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect in Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Liquid Waste Container waste_type->liquid_waste Liquid sharps_waste Collect in Sharps Container waste_type->sharps_waste Sharps label_container Securely Close and Label Container - Full Chemical Name - 'Hazardous Waste' - Date solid_waste->label_container liquid_waste->label_container sharps_waste->label_container secondary_containment Place in Secondary Containment (if liquid) label_container->secondary_containment store Store in Designated Satellite Accumulation Area label_container->store secondary_containment->store pickup Arrange for EHS Pickup store->pickup

Disposal workflow for this compound.
Step 5: Final Disposal - The Hand-Off

Once the waste container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of the chemical waste through the regular trash or by drain disposal.[10][11] EHS professionals will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" cycle.[2]

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and preparedness is key.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[3][4]

  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.[3][4]

  • Small Spills: For small powder spills, prevent dust formation. Carefully sweep or vacuum the material and place it into your designated solid hazardous waste container.[4][8] Clean the affected area thoroughly. Ensure adequate ventilation.[4]

Conclusion

The proper disposal of this compound is not merely a procedural task but a professional responsibility. By treating this compound with the caution afforded to its hazardous analogs and adhering to the principles of the Resource Conservation and Recovery Act, you ensure a safe laboratory environment, protect our ecosystem, and uphold the highest standards of scientific integrity. Always default to the guidance of your institution's EHS department for any questions or concerns.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,7-Dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard: An Evidence-Based Approach

Before selecting Personal Protective Equipment (PPE), we must first understand the potential hazards of 1,7-Dimethyl-1H-indazole. Based on data from similar indazole derivatives, we can logically infer a similar hazard profile.[1] The primary concerns are:

  • Acute Oral Toxicity: Indazole compounds are often classified as harmful if swallowed.[2][3]

  • Skin Irritation: Direct contact can cause skin irritation.[2][4]

  • Serious Eye Irritation: The compound is expected to be a significant eye irritant.[2][4]

  • Respiratory Irritation: Inhalation of the powder form may cause respiratory tract irritation.[5]

These hazards dictate a multi-faceted protection strategy that shields the primary routes of exposure: skin, eyes, and respiratory system.

Core Protective Measures: Your First Line of Defense

Engineering controls, such as fume hoods and ventilated enclosures, are the primary method for minimizing exposure. PPE should be used as a crucial final barrier.

Eye and Face Protection

The potential for serious eye irritation necessitates robust protection.

  • Minimum Requirement: Wear tightly fitting safety glasses with side-shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][6][7]

  • Best Practice: For tasks with a higher risk of splashes or aerosol generation (e.g., preparing stock solutions, transfers), chemical safety goggles are required. If there is a significant splash risk, a face shield should be worn in addition to goggles.

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[8] Proper glove removal technique (without touching the outer surface) is critical to prevent skin contamination.[8] Contaminated gloves must be disposed of as hazardous waste.[1]

  • Laboratory Coat: A standard, buttoned lab coat must be worn to protect against skin contact.[1][7] Ensure the material is appropriate for the chemicals being handled.

Respiratory Protection

The primary respiratory hazard stems from inhaling the powdered form of the compound.

  • Standard Handling: All handling of solid this compound that may generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[8]

  • Emergency or High-Risk Scenarios: If engineering controls are not available or in the event of a significant spill, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[1][7][9]

Operational Plan: From Preparation to Disposal

A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, from initial handling to final disposal.

PPE Selection Protocol

The level of PPE required is dictated by the specific task and the physical form of the chemical.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety GogglesChemical-Resistant GlovesLab CoatRequired: Fume Hood / Ventilated Enclosure
Preparing Solutions Safety GogglesChemical-Resistant GlovesLab CoatRecommended: Fume Hood
Reaction Setup/Transfer Safety GogglesChemical-Resistant GlovesLab CoatRecommended: Fume Hood
Handling Dilute Solutions Safety Glasses with Side-ShieldsChemical-Resistant GlovesLab CoatNot Required (in well-ventilated area)
Waste Disposal Safety GogglesChemical-Resistant GlovesLab CoatNot Required (if waste is sealed)
Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for ensuring safety throughout the handling process.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Assess Task & Hazards B Select Appropriate PPE (See Table) A->B C Verify Engineering Controls (e.g., Fume Hood On) B->C D Don PPE Correctly C->D Proceed to Handling E Perform Chemical Handling D->E F Segregate Waste at Point of Generation E->F G Doff PPE Correctly F->G Task Complete H Wash Hands Thoroughly G->H I Secure Waste Container H->I

Caption: Workflow for the safe handling of this compound.

Procedural Guidance: Donning and Doffing PPE

Cross-contamination often occurs during the removal of PPE. Following a strict sequence is essential to protect yourself.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Safety Goggles/Face Shield don1->don2 don3 3. Gloves (over cuffs) don2->don3 doff1 1. Gloves (Peel off) doff2 2. Lab Coat (Turn inside out) doff1->doff2 doff3 3. Safety Goggles/Face Shield doff2->doff3

Caption: The correct sequence for putting on and removing PPE.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Chemical Waste: All waste containing this compound must be treated as hazardous chemical waste.[1] Collect it in a clearly labeled, sealed, and chemically compatible container.[1][10]

  • Contaminated PPE: Dispose of used gloves and other heavily contaminated disposable PPE in the solid hazardous waste stream.[1] Do not place them in the regular trash.

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent, collect it using spark-proof tools, and place it in a sealed container for hazardous waste disposal.[6][7] Ensure adequate ventilation and wear the appropriate PPE during cleanup.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and environmental responsibility. This protocol-driven approach builds a self-validating system of safety, which is the cornerstone of a trustworthy and effective laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.